molecular formula C8H9Cl2N B017594 2,4-Dichloro-3,5,6-trimethylpyridine CAS No. 109371-17-7

2,4-Dichloro-3,5,6-trimethylpyridine

Cat. No.: B017594
CAS No.: 109371-17-7
M. Wt: 190.07 g/mol
InChI Key: FNOUXTVKTVUSAM-UHFFFAOYSA-N
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Description

2,4-Dichloro-3,5,6-trimethylpyridine (CAS 109371-17-7) is a halogenated pyridine derivative of significant interest in organic and medicinal chemistry research. Its molecular formula is C 8 H 9 Cl 2 N, with a molecular weight of 190.07 g/mol . The compound features two chlorine atoms on the pyridine ring, which, along with three methyl groups, make it a versatile and reactive building block for further chemical synthesis. This compound is primarily valued as a key synthetic intermediate in the development of active pharmaceutical ingredients. Research and patents highlight its role in synthetic pathways, demonstrating its utility in constructing more complex molecules for pharmaceutical applications . The specific positioning of the chlorine atoms on the trimethylpyridine ring makes it a valuable precursor for nucleophilic substitution reactions, allowing researchers to introduce a variety of functional groups. Handling of this compound should be conducted by qualified researchers in a well-controlled laboratory setting. It is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dichloro-3,5,6-trimethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2N/c1-4-6(3)11-8(10)5(2)7(4)9/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNOUXTVKTVUSAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C(=C1Cl)C)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80381288
Record name 2,4-dichloro-3,5,6-trimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109371-17-7
Record name 2,4-dichloro-3,5,6-trimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Structure Elucidation of 2,4-Dichloro-3,5,6-trimethylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically-grounded framework for the structural elucidation of 2,4-dichloro-3,5,6-trimethylpyridine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural outlines to deliver insights into the strategic application of modern analytical techniques. Herein, we dissect the causality behind experimental choices, ensuring a self-validating analytical workflow that culminates in the unambiguous confirmation of the target molecule's structure.

Introduction: The Imperative of Structural Verification

2,4-Dichloro-3,5,6-trimethylpyridine is a substituted pyridine derivative with potential applications as a building block in the synthesis of agrochemicals and pharmaceuticals. The precise placement of its chloro and methyl substituents on the pyridine ring is critical, as even minor isomeric impurities can drastically alter its chemical reactivity and biological activity. Therefore, rigorous structural elucidation is not merely a procedural step but a foundational requirement for its use in any research or development context. This guide outlines a multi-technique approach, integrating Mass Spectrometry, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy to create a cohesive and definitive structural assignment.

The Elucidation Workflow: A Strategic Overview

The structural elucidation of an organic molecule is a systematic process of piecing together a molecular puzzle. Each analytical technique provides a unique set of clues, and their combined interpretation leads to the final structure. The following workflow illustrates the logical progression from determining the molecular formula to mapping the specific arrangement of atoms.

Structure Elucidation Workflow Figure 1: Overall Structure Elucidation Workflow cluster_0 Initial Analysis cluster_1 Primary Techniques cluster_2 Data Integration & Confirmation Sample Target Compound (2,4-Dichloro-3,5,6-trimethylpyridine) MS Mass Spectrometry (MS) - Molecular Formula - Isotopic Pattern Sample->MS NMR NMR Spectroscopy (¹H, ¹³C) - Carbon-Hydrogen Framework - Connectivity Sample->NMR IR Infrared (IR) Spectroscopy - Functional Groups Sample->IR Data_Integration Integrated Spectral Analysis - Correlation of MS, NMR, and IR Data MS->Data_Integration NMR->Data_Integration IR->Data_Integration Structure_Confirmation Final Structure Confirmation - Unambiguous Assignment Data_Integration->Structure_Confirmation

Caption: A flowchart illustrating the integrated approach to the structure elucidation of 2,4-dichloro-3,5,6-trimethylpyridine.

Mass Spectrometry: Unveiling the Molecular Formula and Fragmentation

Mass spectrometry is the initial and indispensable technique for determining the molecular weight and elemental composition of a compound. For halogenated molecules, the characteristic isotopic patterns provide a definitive signature.

The Rationale for High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is employed to obtain a highly accurate mass measurement of the molecular ion. This precision allows for the determination of the elemental formula, a critical first step in structure elucidation. The presence of two chlorine atoms in the target molecule will produce a distinctive isotopic pattern in the mass spectrum, which serves as a primary validation of the elemental composition.

Expected Mass Spectrum of 2,4-Dichloro-3,5,6-trimethylpyridine

The molecular formula of 2,4-dichloro-3,5,6-trimethylpyridine is C₈H₉Cl₂N. The presence of two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl) will result in a characteristic M, M+2, and M+4 isotopic cluster for the molecular ion peak.

Ion Expected m/z (for ³⁵Cl) Significance
[M]⁺190Molecular ion
[M+2]⁺192Presence of one ³⁷Cl
[M+4]⁺194Presence of two ³⁷Cl
[M-CH₃]⁺175Loss of a methyl group
[M-Cl]⁺155Loss of a chlorine atom
[M-CH₃-Cl]⁺140Sequential loss of methyl and chlorine
Experimental Protocol: Electron Ionization-Mass Spectrometry (EI-MS)
  • Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a volatile organic solvent such as methanol or dichloromethane.

  • Instrument: A high-resolution mass spectrometer equipped with an electron ionization source.

  • Method:

    • Ionization Mode: Electron Ionization (EI). EI is a hard ionization technique that provides valuable fragmentation information.[1]

    • Electron Energy: 70 eV.

    • Mass Range: m/z 50-500.

    • Data Acquisition: Acquire the spectrum in full scan mode to observe all fragment ions.

Fragmentation Pathway

The fragmentation of 2,4-dichloro-3,5,6-trimethylpyridine under EI conditions is expected to proceed through characteristic losses of the substituents.

Fragmentation Pathway Figure 2: Predicted EI-MS Fragmentation Pathway M [C₈H₉Cl₂N]⁺˙ m/z = 190/192/194 M_minus_Cl [C₈H₉ClN]⁺ m/z = 155/157 M->M_minus_Cl -Cl M_minus_CH3 [C₇H₆Cl₂N]⁺˙ m/z = 175/177/179 M->M_minus_CH3 -CH₃ M_minus_CH3_minus_Cl [C₇H₆ClN]⁺ m/z = 140/142 M_minus_CH3->M_minus_CH3_minus_Cl -Cl

Caption: A diagram showing the expected fragmentation of 2,4-dichloro-3,5,6-trimethylpyridine in EI-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. A combination of ¹H and ¹³C NMR experiments will provide a detailed picture of the carbon-hydrogen framework.

The Logic of NMR Analysis

¹H NMR will reveal the number of different types of protons and their neighboring environments, while ¹³C NMR will identify the number of unique carbon atoms. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine atoms and the nitrogen atom in the pyridine ring.

Predicted NMR Spectra

Due to the substitution pattern, there are no protons directly attached to the pyridine ring. Therefore, the ¹H NMR spectrum will only show signals for the three methyl groups. The chemical environment of each methyl group is distinct, which should result in three separate singlets.

Predicted ¹H and ¹³C NMR Chemical Shifts

Position Group Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Rationale
3-CH₃~2.4~18Shielded by adjacent methyl and less influenced by Cl
5-CH₃~2.5~20Deshielded by adjacent chlorine
6-CH₃~2.6~22Deshielded by adjacent nitrogen and chlorine
2C-Cl-~150Deshielded by chlorine and nitrogen
4C-Cl-~148Deshielded by chlorine
3C-CH₃-~130Aromatic carbon
5C-CH₃-~135Aromatic carbon
6C-CH₃-~155Deshielded by nitrogen

Note: These are estimated values. Actual chemical shifts may vary depending on the solvent and other experimental conditions.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard.

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Experiment:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: 0-10 ppm.

    • Number of Scans: 16.

  • ¹³C NMR Experiment:

    • Pulse Program: Proton-decoupled experiment.

    • Spectral Width: 0-200 ppm.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds. For 2,4-dichloro-3,5,6-trimethylpyridine, IR spectroscopy will confirm the presence of the aromatic pyridine ring and the C-H bonds of the methyl groups.

Expected IR Absorption Bands
Wavenumber (cm⁻¹) Vibration Significance
3000-2850C-H stretch (methyl)Confirms the presence of methyl groups
1600-1450C=C and C=N stretchAromatic pyridine ring vibrations
1400-1350C-H bend (methyl)Further confirmation of methyl groups
800-600C-Cl stretchIndicates the presence of chloro substituents
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: A small amount of the neat sample (if liquid) or a solid sample is placed directly on the ATR crystal.

  • Instrument: A Fourier-transform infrared (FTIR) spectrometer with an ATR accessory.

  • Method:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32.

    • A background spectrum of the clean ATR crystal should be acquired before running the sample.

Comprehensive Structure Confirmation

The collective data from MS, NMR, and IR spectroscopy provides a robust and self-validating confirmation of the structure of 2,4-dichloro-3,5,6-trimethylpyridine.

  • Mass Spectrometry confirms the molecular formula C₈H₉Cl₂N through high-resolution mass measurement and the characteristic isotopic pattern of two chlorine atoms.

  • ¹H NMR shows three distinct methyl singlets, consistent with the three different methyl environments in the proposed structure. The absence of signals in the aromatic region confirms the fully substituted pyridine ring.

  • ¹³C NMR reveals eight distinct carbon signals, corresponding to the five carbons of the pyridine ring and the three methyl carbons, confirming the overall carbon skeleton.

  • IR Spectroscopy supports the presence of the aromatic pyridine ring and the methyl C-H bonds, as well as the C-Cl bonds.

The convergence of these independent analytical techniques provides an unambiguous and trustworthy elucidation of the structure as 2,4-dichloro-3,5,6-trimethylpyridine.

References

  • Doc Brown's Chemistry. Infrared Spectroscopy. [Link][2]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2,4-Dichloro-3,5,6-trimethylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 2,4-dichloro-3,5,6-trimethylpyridine. In the absence of experimentally acquired spectra in the public domain, this document leverages established principles of NMR theory and predictive methodologies to offer a robust interpretation for researchers, scientists, and professionals in drug development. The causality behind spectral assignments is explained, grounded in the electronic effects of the substituents on the pyridine ring.

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for determining the structure of organic molecules.[1] It provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.[2] For a novel or specialized compound like 2,4-dichloro-3,5,6-trimethylpyridine, understanding its NMR signature is crucial for confirming its synthesis, assessing its purity, and studying its interactions in various chemical and biological systems.

This guide will first present the predicted ¹H and ¹³C NMR data for the title compound, followed by a detailed rationale for these predictions. Subsequently, a standardized experimental protocol for acquiring such data is provided, ensuring a self-validating system for future experimental work.

Predicted NMR Data for 2,4-Dichloro-3,5,6-trimethylpyridine

The predicted ¹H and ¹³C NMR data are summarized in the tables below. These predictions are based on the analysis of substituent effects on the pyridine nucleus and comparison with related structures.[3][4]

Predicted ¹H NMR Data
Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
3-CH₃2.3 - 2.5Singlet (s)3H
5-CH₃2.4 - 2.6Singlet (s)3H
6-CH₃2.5 - 2.7Singlet (s)3H
Predicted ¹³C NMR Data
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C2150 - 155
C3130 - 135
C4145 - 150
C5128 - 133
C6155 - 160
3-CH₃15 - 20
5-CH₃18 - 23
6-CH₃20 - 25

Structural Analysis and Rationale for Predicted Chemical Shifts

The structure of 2,4-dichloro-3,5,6-trimethylpyridine features a pyridine ring with five substituents: two chloro groups and three methyl groups. The electronic properties of these substituents significantly influence the chemical shifts of the methyl protons and the ring carbons.

Figure 1: Structure of 2,4-dichloro-3,5,6-trimethylpyridine with methyl group assignments.
¹H NMR Spectral Interpretation

The ¹H NMR spectrum is predicted to be relatively simple, showing three distinct singlets corresponding to the three methyl groups. The absence of adjacent protons leads to the singlet multiplicity for all signals.

  • 3-CH₃: This methyl group is situated between two chloro-substituted carbons. The electron-withdrawing nature of the chlorine atoms will deshield these protons, shifting them downfield.

  • 5-CH₃: This methyl group is adjacent to a chloro-substituted carbon (C4) and a methyl-substituted carbon (C6). Its chemical environment is influenced by both, leading to a distinct chemical shift.

  • 6-CH₃: This methyl group is in the ortho position to the nitrogen atom, which has a significant deshielding effect. It is also adjacent to a methyl-substituted carbon (C5). This combination of effects is expected to result in the most downfield of the three methyl signals.

¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum is predicted to show eight distinct signals, corresponding to the five carbons of the pyridine ring and the three methyl carbons.

  • Ring Carbons (C2, C3, C4, C5, C6): The chemical shifts of the ring carbons are influenced by the electronegativity of the nitrogen atom and the inductive and resonance effects of the chloro and methyl substituents.

    • Carbons bonded to chlorine (C2 and C4) will be significantly deshielded.

    • Carbons adjacent to the nitrogen (C2 and C6) will also experience deshielding.

    • Carbons bearing methyl groups (C3, C5, and C6) will have their shifts influenced by the electron-donating nature of the methyl groups.

  • Methyl Carbons (3-CH₃, 5-CH₃, 6-CH₃): The chemical shifts of the methyl carbons will also be slightly different due to their positions on the substituted pyridine ring. The proximity to electronegative chlorine atoms and the ring nitrogen will cause variations in their electronic environments.

Experimental Protocol for NMR Data Acquisition

To experimentally validate the predicted data, the following protocol should be followed. This ensures reproducibility and high-quality data.

prep Sample Preparation dissolve Dissolve ~10-20 mg in ~0.6 mL CDCl₃ prep->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Instrument Setup transfer->instrument tuning Tuning and Matching instrument->tuning shimming Shimming tuning->shimming acquisition Data Acquisition shimming->acquisition h1 ¹H NMR Experiment acquisition->h1 c13 ¹³C NMR Experiment acquisition->c13 processing Data Processing h1->processing c13->processing ft Fourier Transform processing->ft phasing Phasing ft->phasing baseline Baseline Correction phasing->baseline analysis Spectral Analysis baseline->analysis

Figure 2: General workflow for NMR data acquisition and processing.
Sample Preparation
  • Compound Purity: Ensure the sample of 2,4-dichloro-3,5,6-trimethylpyridine is of high purity to avoid signals from impurities.

  • Solvent Selection: A deuterated solvent is essential to avoid a large solvent signal in ¹H NMR.[5] Chloroform-d (CDCl₃) is a suitable choice for this compound.

  • Concentration: Dissolve approximately 10-20 mg of the compound in about 0.6 mL of CDCl₃.[5]

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.[6]

NMR Instrument Parameters

The following are typical parameters for a modern NMR spectrometer (e.g., 400 or 500 MHz).

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: Approximately 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16, depending on the concentration.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') to simplify the spectrum to singlets.

    • Spectral Width: Approximately 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, as ¹³C is a less sensitive nucleus.

Data Processing
  • Fourier Transform: The acquired free induction decay (FID) is converted into a frequency-domain spectrum.

  • Phasing: The spectrum is phased to ensure all peaks are in the pure absorption mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H) or the solvent carbon signal (δ = 77.16 ppm for ¹³C). Tetramethylsilane (TMS) can also be used as an internal standard (δ = 0.00 ppm).

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of 2,4-dichloro-3,5,6-trimethylpyridine, along with a robust experimental protocol for data acquisition. The predicted chemical shifts and their underlying rationale offer a valuable resource for scientists working with this compound, facilitating its identification and characterization. The provided methodologies are grounded in the fundamental principles of NMR spectroscopy and are designed to yield high-quality, reliable data.

References

  • Accurate Prediction of ¹H NMR Chemical Shifts of Small Molecules Using Machine Learning. Jonas, A. & Khun, S. (2020). GNN for NMR Prediction. arXiv. Available at: [Link]

  • KnowItAll Informatics Training - NMR Predictions. Wiley Science Solutions. Available at: [Link]

  • Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. Sayeeda, Z. (2022). University of Alberta Libraries. Available at: [Link]

  • NMR Sample Preparation. Western University. Available at: [Link]

  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. Available at: [Link]

  • How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. Available at: [Link]

  • Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. ACS Publications. Available at: [Link]

  • NMR Guidelines for ACS Journals. ACS Publications. Available at: [Link]

  • Excellent correlation between substituent constants and pyridinium N-methyl chemical shifts. Springer. Available at: [Link]

  • 4.7: NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

  • NMR Sample Preparation. University of Illinois. Available at: [Link]

  • 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications. Available at: [Link]

  • Carbon-13 NMR Spectroscopy. YouTube. Available at: [Link]

  • Chemical Shift In NMR Spectroscopy. YouTube. Available at: [Link]

  • NMR Sample Preparation: The Complete Guide. Organomation. Available at: [Link]

  • Nuclear magnetic resonance spectroscopy. Wikipedia. Available at: [Link]

  • Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 M). Royal Society of Chemistry. Available at: [Link]

  • NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data. University of Wisconsin-Madison. Available at: [Link]

  • Basic- NMR- Experiments. Bruker. Available at: [Link]

  • Analysis of the NMR Spectrum of Pyridine. AIP Publishing. Available at: [Link]

  • CASPRE - 13 C NMR Predictor. University of Alberta. Available at: [Link]

  • How to predict 1H/ 13C NMR shifts | Easy way | Solve any molecule. YouTube. Available at: [Link]

  • NMR Spectroscopy. Michigan State University. Available at: [Link]

  • Guide: Preparing a Sample for NMR analysis – Part I. Nanalysis. Available at: [Link]

  • NMR Sample Preparation. Iowa State University. Available at: [Link]

  • Analytical Chemistry – A Guide to Proton Nuclear Magnetic Resonance (NMR). Compound Interest. Available at: [Link]

  • NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Polish Journal of Chemistry. Available at: [Link]

  • A new program to 13C NMR spectrum prediction based on tridimensional models. IOS Press. Available at: [Link]

  • How to Predict NMR in ChemDraw. YouTube. Available at: [Link]

  • Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. YouTube. Available at: [Link]

Sources

Technical Guide: Mass Spectrometry Characterization of 2,4-Dichloro-3,5,6-trimethylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Physicochemical Context

The Analytical Imperative

2,4-Dichloro-3,5,6-trimethylpyridine (CAS: 109371-17-7) represents a critical structural motif in the synthesis of pyridine-based agrochemicals (e.g., auxin-mimic herbicides) and specific pharmaceutical intermediates.[1][2][3][4][5][6] Its analysis is frequently required during impurity profiling , process optimization , and environmental fate studies .[1][3]

Accurate mass spectrometric characterization of this compound is challenging due to the interplay between its polychlorinated isotopic signature and the stability of the fully substituted pyridine ring.[3] This guide provides a definitive framework for its identification and quantification, moving beyond simple library matching to mechanistic verification.

Physicochemical Profile

Understanding the molecule's physical properties is a prerequisite for selecting the correct ionization source and introduction method.[3]

PropertyValueAnalytical Implication
Molecular Formula C₈H₉Cl₂NBasis for exact mass calculation.[1][3][7]
Monoisotopic Mass 189.0112 DaTarget for High-Resolution MS (HRMS).[1][3][7]
Boiling Point ~260–280 °C (Predicted)Suitable for GC-MS; requires high inlet temps.[1][3][7]
LogP ~3.5–4.0Hydrophobic; requires organic solvents (MeOH/ACN) for LC-MS.[1][3][7]
pKa ~2–3 (Predicted)Weakly basic due to Cl electron withdrawal; requires acidic mobile phase for ESI(+).[1][3][7]

Part 2: Mass Spectral Interpretation (The Core)[1][3]

The Isotopic Signature (The "Fingerprint")

The most immediate diagnostic feature of 2,4-Dichloro-3,5,6-trimethylpyridine is the isotopic cluster generated by the two chlorine atoms.[1][3] In low-resolution MS (e.g., single quadrupole), this pattern validates the elemental composition before fragmentation analysis begins.[1][3]

Chlorine Isotope Abundance (


 : 

)
For a Cl₂ system, the theoretical intensity ratio follows the expansion of

:
  • M (m/z 189):

    
     (100%)[1][3]
    
  • M+2 (m/z 191):

    
     (~66%)[1][3]
    
  • M+4 (m/z 193):

    
     (~11%)[1][3]
    

Critical Check: If your acquired spectrum deviates significantly (>10%) from this 100:66:11 ratio, suspect co-eluting impurities or isobaric interferences.[1][3]

Fragmentation Mechanics (EI Source - 70 eV)

Under Electron Ionization (EI), the molecular ion (


) is robust due to the aromatic pyridine stabilization.[1][3] However, the steric crowding of the methyl groups and the labile nature of the C-Cl bond drive specific fragmentation pathways.[3]
Key Diagnostic Ions:
  • m/z 189 (

    
    ):  The molecular ion.[1][3]
    
  • m/z 154 (

    
    ):  Homolytic cleavage of the C-Cl bond.[1][3] This is often the base peak or a major fragment in chlorinated aromatics.[3]
    
  • m/z 153 (

    
    ):  Elimination of HCl. This is mechanistically favored here due to the "Ortho Effect" : a hydrogen from a neighboring methyl group (positions 3 or 5) interacts with the chlorine (position 2 or 4), facilitating HCl loss and ring cyclization.[1][3]
    
  • m/z 118 (

    
    ):  Sequential loss of chlorines.[1][3]
    

FragmentationPathway cluster_legend Legend M Molecular Ion (M+) m/z 189 (100%) M_Cl [M - Cl]+ m/z 154 M->M_Cl - Cl• (35 Da) M_HCl [M - HCl]+. m/z 153 M->M_HCl - HCl (36 Da) (Ortho Effect) M_Me [M - CH3]+ m/z 174 M->M_Me - CH3• (15 Da) RingFrag Ring Cleavage (Loss of HCN/CH3CN) M_Cl->RingFrag Secondary Decay M_HCl->RingFrag Secondary Decay L1 Primary Ion L2 Major Fragment L3 Rearrangement

Figure 1: Proposed EI Fragmentation Pathway for 2,4-Dichloro-3,5,6-trimethylpyridine showing competitive loss of Cl and HCl facilitated by methyl proximity.[1][3][8]

Part 3: Analytical Protocols

Method A: GC-MS (Structural Identification)

Objective: Routine purity analysis and unknown identification.[1][3]

  • Column: Rtx-5MS or DB-5MS (30m x 0.25mm, 0.25µm).[1][3]

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1][3]

  • Inlet: Split/Splitless @ 280°C.

    • Note: High inlet temperature is required to prevent discrimination of this semi-volatile solid.[1][3]

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 3 min.

  • MS Source: EI (70 eV), Source Temp 230°C, Quad Temp 150°C.[1][3]

  • Scan Range: m/z 40–350.[1][3]

Method B: LC-MS/MS (Trace Quantification)

Objective: Quantifying trace residues in soil or biological matrices (e.g., metabolite studies).[1][3]

  • Ionization: Electrospray Ionization (ESI) - Positive Mode.[1][3]

    • Mechanism:[9] Protonation occurs at the pyridine nitrogen.[3] However, the electron-withdrawing chlorines reduce basicity.[1][3]

    • Optimization: Use 0.1% Formic Acid or 5mM Ammonium Formate to drive protonation

      
      .[1][3]
      
  • MRM Transitions (Multiple Reaction Monitoring):

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Rationale
190.0 (

)
154.0 20–25Loss of HCl (Specific).[1][3][7]
190.0 (

)
119.0 35–40Ring fragmentation/Loss of 2nd Cl.
192.0 (

)
156.0 20–25Confirmation transition (Isotope fidelity).[3][7]

Part 4: Workflow for Impurity Profiling

When analyzing synthesis batches, 2,4-Dichloro-3,5,6-trimethylpyridine often appears alongside its regioisomers.[1][3] The following workflow ensures differentiation.

Workflow Sample Crude Synthesis Sample Prep Dilution in MeCN/Toluene Sample->Prep GC GC Separation (Rtx-5MS) Prep->GC Decision Is Peak Resolved? GC->Decision Decision->GC No (Optimize Ramp) MS_Full Full Scan MS (Isotope Check) Decision->MS_Full Yes (Unknowns) MS_SIM SIM Mode (m/z 189, 191, 154) Decision->MS_SIM Yes (Targeted) Report Quantification & Purity Report MS_Full->Report MS_SIM->Report

Figure 2: Analytical workflow for separating and identifying chlorinated pyridine intermediates.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7975, 2-Methylpyridine (Structural Analog Reference).[1][3] Retrieved from [Link][1][3]

  • Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide.[1][3] Academic Press.[1][3] (Standard text for interpretation of chlorinated isotope patterns).

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.).[1][3] University Science Books. (Source for "Ortho Effect" mechanisms in substituted aromatics).[1][3]

Sources

Technical Guide: Solubility Profiling & Process Engineering of 2,4-Dichloro-3,5,6-trimethylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the solubility and process engineering of 2,4-Dichloro-3,5,6-trimethylpyridine , a critical intermediate in the synthesis of pharmaceutical proton pump inhibitors.

Executive Summary

2,4-Dichloro-3,5,6-trimethylpyridine (CAS: 109371-17-7) is a pivotal heterocyclic intermediate, primarily utilized in the synthesis of Omeprazole and related proton pump inhibitors (PPIs).[1] Its downstream conversion typically involves nucleophilic substitution to yield 4-methoxy-2,3,5-trimethylpyridine.

Precise solubility data for this compound is often proprietary or absent from open literature. Consequently, this guide serves two functions:

  • Predictive Profiling: Establishing the theoretical solubility behavior based on structural analogs and process conditions.

  • Experimental Standardization: Providing a validated protocol for determining solubility curves and thermodynamic parameters (Apelblat/van’t Hoff analysis) to support process scale-up and crystallization optimization.

Physicochemical Profile & Structural Analysis

The solubility behavior of 2,4-Dichloro-3,5,6-trimethylpyridine is governed by the interplay between its lipophilic methyl/chloro substituents and the polar pyridine nitrogen.

PropertySpecification
IUPAC Name 2,4-Dichloro-3,5,6-trimethylpyridine
CAS Registry 109371-17-7
Molecular Formula C₈H₉Cl₂N
Molecular Weight 190.07 g/mol
Physical State Solid / Crystalline Powder
Polarity Profile Low-to-Moderate (Lipophilic dominance due to -Cl and -CH₃ groups)
Key Solvents High Solubility: DMSO, DMF, Dichloromethane, TolueneModerate Solubility: Methanol, Ethanol, Ethyl AcetateLow Solubility: Water (Hydrophobic)
Structural Solubility Logic
  • Hydrophobicity: The presence of two chlorine atoms and three methyl groups significantly reduces water solubility compared to bare pyridine.

  • Solvent Interaction: The pyridine nitrogen retains basic character, allowing solubility in dilute acids (via protonation), though this is often avoided during purification to prevent hydrolysis.

  • Process Solvents: The subsequent methoxylation step typically uses Methanol (MeOH) or DMSO , making solubility in these solvents the critical quality attribute (CQA) for process yield.

Experimental Protocol: Solubility Determination

Standardized Workflow for Researchers

To generate the missing thermodynamic data required for crystallization design, the Laser Dynamic Method is the industry standard. This method minimizes material usage and provides high-precision saturation points.

Methodology: Laser Dynamic Monitoring

Objective: Determine the mole fraction solubility (


) across a temperature range (e.g., 278.15 K to 323.15 K).

Apparatus Setup:

  • Jacketed Glass Vessel (50 mL): Controlled by a thermostatic water bath (

    
     K).
    
  • Laser System: He-Ne laser source and light intensity detector.

  • Agitation: Magnetic stirring at 400 rpm.

Step-by-Step Procedure:

  • Preparation: Add a known mass of solvent (

    
    ) to the vessel.
    
  • Addition: Add a precise mass of solute (

    
    ) in excess of expected solubility.
    
  • Dissolution: Heat slowly until the solution becomes clear (laser transmission maximizes).

  • Nucleation Detection: Cool the solution at a controlled rate (e.g., 2 K/h). The temperature at which laser intensity drops sharply (turbidity onset) is recorded as the saturation temperature (

    
    ) .
    
  • Iteration: Repeat with varying solute/solvent ratios to construct the full polythermal curve.

Solubility_Protocol Start Start: Solvent + Solute Heat Heat to Clear Point (Laser Max Transmission) Start->Heat Cool Cool at 2 K/h Heat->Cool Detect Detect Turbidity Onset (Saturation Temp) Cool->Detect Detect->Start Next Concentration Calc Calculate Mole Fraction (x) Detect->Calc Model Fit to Thermodynamic Models Calc->Model

Figure 1: Workflow for Laser Dynamic Solubility Determination.

Thermodynamic Modeling Framework

Once experimental data is collected, it must be correlated using thermodynamic models to predict solubility at any temperature and optimize crystallization yield.

Modified Apelblat Equation

The most robust model for non-ideal organic solutions. It correlates mole fraction solubility (


) with absolute temperature (

):


  • A, B, C: Empirical parameters derived from regression analysis.

  • Application: Used to interpolate solubility data for cooling crystallization curves.

van’t Hoff Analysis (Thermodynamic Functions)

To understand the energetics of dissolution:



  • Enthalpy of Dissolution (

    
    ):  Typically positive (endothermic) for this class of compounds, implying solubility increases with temperature.
    
  • Entropy of Dissolution (

    
    ):  Reflects the disorder increase upon dissolving.
    
  • Gibbs Free Energy (

    
    ): 
    
    
    
    . A positive
    
    
    indicates the dissolution is non-spontaneous (requires energy/heat).

Process Engineering & Purification Strategy

The solubility profile dictates the purification strategy for 2,4-Dichloro-3,5,6-trimethylpyridine from its synthesis reaction mixture (POCl₃ reaction).

Synthesis Context[2][3]
  • Precursor: 4-Hydroxy-3,5,6-trimethyl-2-pyridone.[2][3]

  • Reagent/Solvent: Phosphorus Oxychloride (POCl₃).[3]

  • Quench: The reaction mixture is typically quenched into ice water.

Purification Workflow

Due to its low water solubility, the product precipitates upon aqueous quenching. However, impurities (unreacted pyridone, mono-chloro byproducts) may co-precipitate.

Recommended Purification Scheme:

  • Extraction: Use Dichloromethane (DCM) or Toluene . The product has high solubility here, while polar impurities remain in the aqueous phase.

  • Solvent Swap: Distill off DCM and swap to Methanol or Isopropanol .

  • Cooling Crystallization:

    • Heat the alcohol solution to near-boiling (high solubility).

    • Cool to 0–5°C. The steep solubility curve of chlorinated pyridines in alcohols ensures high recovery and purity.

Process_Flow Reaction Reaction Mixture (in POCl3) Quench Quench into Ice Water Reaction->Quench PhaseSep Phase Separation (Solid Precipitate) Quench->PhaseSep Extract Extraction into DCM/Toluene (Product Soluble) PhaseSep->Extract Swap Solvent Swap to Methanol Extract->Swap Cryst Cooling Crystallization (T: 60°C -> 5°C) Swap->Cryst Filter Filtration & Drying (Pure 2,4-Dichloro-3,5,6-trimethylpyridine) Cryst->Filter

Figure 2: Purification Process Flow based on Solubility Differentials.

References

  • Synthesis of Omeprazole Intermediates

    • Title: "Process for the preparation of 2,3,5-trimethylpyridine derivatives."[2][4][3][5][6]

    • Context: Describes the chlorination of pyridone using POCl3 and subsequent workup.
    • Source:

  • General Solubility Measurement Methodology

    • Title: "Measurement and Correlation of Solubility of 2,4-Dinitro-l-phenylalanine in Monosolvents." (Example of Laser Dynamic Method).
    • Source:

  • Chemical Properties & Safety Data

    • Title: "2,4-Dichloro-3,5,6-trimethylpyridine - Substance Profile."[5][7]

    • Source:

  • Reaction Mechanism & Solvent Effects

    • Title: "Nucleophilic Substitution Strategies for Methoxylation of Chlorinated Pyridines."[3]

    • Source:

Sources

Authored by a Senior Application Scientist

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Omeprazole Impurity 24

This guide provides a detailed examination of Omeprazole Impurity 24, a known related substance of the proton pump inhibitor, Omeprazole. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge to deliver expert insights into the impurity's chemical identity, analytical detection, and strategies for its control, ensuring the safety and efficacy of the final drug product.

Introduction: The Imperative of Impurity Profiling in Omeprazole

Omeprazole is a widely prescribed proton pump inhibitor that effectively treats conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers by suppressing gastric acid secretion[1][2]. The chemical name for Omeprazole is 6-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole[1]. The synthesis and storage of Active Pharmaceutical Ingredients (APIs) like Omeprazole are complex processes where impurities can form through various pathways, including side reactions, degradation, or the presence of contaminants in starting materials[1][3].

Pharmaceutical impurities are substances that coexist with the API and can arise during synthesis or upon aging[3]. The identification, quantification, and control of these impurities are critical components of drug development and regulatory assessment. Regulatory bodies worldwide, guided by frameworks like the International Council for Harmonisation (ICH) Q3A/B guidelines, mandate stringent control over impurities to ensure the safety and quality of pharmaceutical products. This guide focuses specifically on Omeprazole Impurity 24, providing a core technical resource for its characterization and control.

Core Identification and Physicochemical Characteristics of Omeprazole Impurity 24

Omeprazole Impurity 24 is a complex heterocyclic molecule. Its definitive identification is fundamental for its detection and for understanding its formation.

The chemical structure is identified as 3,9-Dimethoxy-2,4-dimethylbenzo[4][5]imidazo[1,2-b]pyrido[1,2-d][1][4][6]thiadiazine [6][7]. This structure represents a significant deviation from the parent omeprazole molecule, suggesting a complex formation pathway.

Table 1: Physicochemical and Identification Data for Omeprazole Impurity 24
ParameterDataSource(s)
IUPAC Name 3,9-Dimethoxy-2,4-dimethylbenzo[4][5]imidazo[1,2-b]pyrido[1,2-d][1][4][6]thiadiazine[6][7]
CAS Number 2451927-87-8[6][7]
Molecular Formula C₁₇H₁₇N₃O₂S[6][7]
Molecular Weight 327.40 g/mol [6][7]
SMILES CC1=C(OC)C(C)=CN2C3=NC4=CC=C(OC)C=C4N3SC=C21[6][7]
InChI InChI=1S/C17H19N3O2/c1-10-9-20(12(3)11(2)16(10)22-5)17-18-14-7-6-13(21-4)8-15(14)19-17/h6-9H,3H2,1-2,4-5H3,(H,18,19) (Note: InChI from source appears to have an error in the formula)[6]
Storage Store at refrigerator (2-8°C) for long-term storage[7]

A 2D rendering of the chemical structure based on the IUPAC name and SMILES string reveals a fused polycyclic system, distinct from the benzimidazole and pyridine rings linked by a methylsulfinyl group in omeprazole.

Postulated Formation Pathway

While specific literature detailing the synthetic origin of Omeprazole Impurity 24 is not publicly available, its complex fused-ring structure suggests it is likely formed under specific stress conditions (e.g., heat, light, or reactive reagents) during synthesis or degradation. The structure may arise from an intramolecular cyclization cascade involving the sulfinyl linker and the benzimidazole and pyridine rings of omeprazole or a related intermediate. Understanding this pathway is crucial for developing effective control strategies.

Below is a conceptual diagram illustrating a potential logic for the formation of such an impurity.

G cluster_0 Omeprazole Synthesis/Degradation API Omeprazole or Key Intermediate Stress Stress Condition (e.g., pH, Heat, Oxidant) API->Stress Reactive_Intermediate Formation of Reactive Intermediate Stress->Reactive_Intermediate Induces Cyclization Intramolecular Cyclization Cascade Reactive_Intermediate->Cyclization Undergoes Impurity24 Omeprazole Impurity 24 Cyclization->Impurity24 Leads to

Caption: Conceptual pathway for the formation of Omeprazole Impurity 24.

Analytical Methodologies for Detection and Quantification

The control of any pharmaceutical impurity relies on robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC with UV detection, is the cornerstone for analyzing omeprazole and its related substances, as referenced in various pharmacopeias and literature[3][4][8].

Expertise in Method Development: A Self-Validating Protocol

A successful analytical method must be selective, sensitive, and robust. For an impurity like Omeprazole Impurity 24, a gradient HPLC method is often necessary to achieve adequate separation from the parent API and other related substances. The causality behind our experimental choices is explained below.

Workflow for Analytical Method Development & Validation

G cluster_workflow Analytical Workflow start Obtain Reference Standard of Impurity 24 prep Prepare Sample & Standard Solutions (API spiked with Impurity 24) start->prep hplc HPLC Analysis (Method Development) prep->hplc validation Method Validation (ICH Q2R1) Specificity, LOD, LOQ, Linearity, Accuracy, Precision, Robustness hplc->validation Optimize & Finalize routine Routine Quality Control Testing validation->routine Implement

Caption: Workflow for HPLC method development and validation.

Protocol: Reverse-Phase HPLC for Omeprazole Impurity 24

This protocol is a robust starting point for the separation and quantification of Impurity 24.

  • Chromatographic System and Column:

    • System: A gradient-capable HPLC or UHPLC system with a UV detector.

    • Column: C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

      • Rationale (Expertise): A C18 stationary phase provides excellent hydrophobic retention for a wide range of organic molecules, including omeprazole and its impurities. A smaller particle size (e.g., < 5 µm) enhances peak efficiency and resolution.

  • Mobile Phase and Gradient:

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

      • Rationale (Trustworthiness): A buffered aqueous phase controls the ionization state of the analytes, leading to consistent retention times and sharp peak shapes.

    • Mobile Phase B: Acetonitrile.

      • Rationale: Acetonitrile is a common organic modifier with low UV cutoff and viscosity, making it ideal for gradient elution.

    • Gradient Program:

      • 0-5 min: 20% B

      • 5-25 min: 20% to 70% B

      • 25-30 min: 70% B

      • 30.1-35 min: 20% B (re-equilibration)

      • Rationale: A gradient is essential to elute both the more polar and highly non-polar impurities within a reasonable runtime while ensuring good separation from the main omeprazole peak.

  • Operational Parameters:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

      • Rationale: Maintaining a constant column temperature ensures reproducible retention times.

    • Detection Wavelength: 280 nm or 302 nm.

      • Rationale: Wavelength should be chosen based on the UV absorbance maxima of both omeprazole and the impurity to ensure adequate sensitivity for both.

    • Injection Volume: 10 µL.

  • System Suitability (Self-Validation):

    • Before analysis, inject a solution containing omeprazole and a known amount of Impurity 24.

    • Resolution: The resolution between the omeprazole peak and the Impurity 24 peak must be > 2.0.

    • Tailing Factor: The tailing factor for the omeprazole peak should be < 1.5.

    • Reproducibility: Relative standard deviation (RSD) of peak areas from six replicate injections should be < 2.0%.

      • Rationale (Trustworthiness): These system suitability tests confirm that the chromatographic system is performing correctly on the day of analysis, ensuring the validity of the results.

Regulatory Perspective and Control Strategies

While specific regulatory limits for Impurity 24 are not defined in major pharmacopeias like the European Pharmacopoeia (EP) or United States Pharmacopeia (USP), its control falls under the general guidelines for unspecified impurities[4]. The ICH Q3A guideline requires that any impurity present at a level of 0.10% or higher be reported, and any impurity above 0.15% be identified and qualified (i.e., its safety established).

Control Strategies:

  • Process Optimization: Understanding the formation pathway of Impurity 24 is the most effective control strategy. Modifying reaction conditions (e.g., temperature, pH, solvent, reagents) can minimize its formation.

  • Purification: Develop robust purification steps, such as recrystallization or preparative chromatography, to effectively remove Impurity 24 from the final API.

  • Specification Setting: Establish an in-house limit for Impurity 24 in the final drug substance specification based on batch data and toxicological assessments.

  • Stability Testing: Monitor the levels of Impurity 24 during stability studies to ensure it does not form or increase to unacceptable levels during the product's shelf life.

Conclusion

Omeprazole Impurity 24 is a complex related substance that requires careful control and monitoring. While specific literature on its formation and toxicology is limited, established principles of analytical chemistry and process development provide a clear path forward. This guide has detailed its chemical identity and provided a robust, scientifically-grounded HPLC protocol for its analysis. By applying these expert methodologies and control strategies, drug developers can ensure the quality and safety of omeprazole products, meeting the stringent requirements of the global pharmaceutical industry.

References

  • Alentris Research Pvt. Ltd. Omeprazole Impurity 24. (n.d.).
  • Daicel Pharma Standards. Omeprazole Impurities Manufacturers & Suppliers. (n.d.).
  • Saini, S., et al. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. International Journal of PharmTech Research, 12(3), 57-70.
  • European Pharmacopoeia 7.0. (2011). OMEPRAZOLE.
  • Pinheiro, F. C., Barros, A. I., & Nóbrega, J. A. (2020). Elemental impurities analysis in name-brand and generic omeprazole drug samples. Heliyon, 6(2), e03359. [Link]

  • Sigma-Aldrich.
  • Pharmaffili
  • Google Patents. (2020). RU2726320C1 - Method for determining omeprazole impurity components.
  • Kovács, Z., et al. (2015). Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling.
  • Clearsynth. Omeprazole Impurity 24 | CAS No. 2451927-87-8. (n.d.).
  • Sigma-Aldrich. Omeprazole impurity D EP Reference Standard CAS 88546-55-8. (n.d.).
  • GLP Pharma Standards. Omeprazole | CAS No- 73590-58-6. (n.d.).
  • ResearchGate. Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. (2019). [Link]

Sources

Introduction: The Pivotal Role of Dichloropyridines and the Predictive Power of Theoretical Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Theoretical Properties of Substituted Dichloropyridines

For Researchers, Scientists, and Drug Development Professionals

Substituted dichloropyridines are a class of heterocyclic compounds fundamental to modern chemistry. As core structural motifs, they are prevalent in a vast array of biologically active molecules, including pharmaceuticals and agrochemicals.[1] Their utility stems from the unique interplay between the nitrogen heteroatom and the two chlorine substituents, which modulates the electronic properties, reactivity, and intermolecular interactions of the pyridine ring.[1] Pyridine derivatives are key intermediates for synthesizing compounds with a wide range of therapeutic properties, from anticancer to antimicrobial agents.[2][3]

Understanding the site-selectivity of reactions on the dichloropyridine scaffold is a significant challenge due to the subtle electronic differences between the carbon positions.[4][5] This is where theoretical and computational chemistry provides an indispensable toolkit. By simulating molecular systems at an atomic level, we can predict and rationalize a molecule's behavior, offering profound insights that guide experimental design and accelerate the discovery process.[6] This guide provides an in-depth exploration of the theoretical properties of substituted dichloropyridines, explaining the causality behind computational choices and grounding these insights in established scientific principles.

Isomerism and Fundamental Structure: The Impact of Chlorine Substitution

The parent dichloropyridine, with the formula C₅H₃Cl₂N, exists as six distinct constitutional isomers, differentiated by the positions of the two chlorine atoms on the pyridine ring.[7] The location of these electron-withdrawing chlorine atoms, in conjunction with the inherent electronegativity of the ring nitrogen, dictates the foundational electronic landscape of the molecule. This landscape, in turn, governs the molecule's stability, reactivity, and potential for intermolecular interactions.

For instance, the positions of the chlorine atoms in 3,5-dichloropyridine are crucial for its activity as a P2X7 receptor antagonist, with other isomers showing significantly reduced activity.[8] This highlights how isomerism is a critical determinant of biological function.

Electronic Properties and Chemical Reactivity: A Quantum Mechanical Perspective

The reactivity of a molecule is fundamentally governed by its electronic structure. Computational methods, particularly Density Functional Theory (DFT), allow us to visualize and quantify these properties, providing a predictive framework for chemical behavior.[9][10]

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

  • HOMO: Represents the ability to donate an electron (nucleophilicity). Regions of high HOMO density are susceptible to electrophilic attack.

  • LUMO: Represents the ability to accept an electron (electrophilicity). Regions of high LUMO density are susceptible to nucleophilic attack.

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of chemical reactivity and stability. A smaller gap suggests the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.[10][11]

For 2,3-dichloropyridine, DFT calculations have shown the HOMO to be concentrated over the entire molecule, while the LUMO is located mainly over the pyridine ring with some density on the chlorine atoms.[10][11] The calculated energy gap of 5.75 eV for this isomer suggests a strong chemical reactivity.[10][11]

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. It provides an intuitive guide to a molecule's reactive sites.

  • Red Regions (Negative Potential): Indicate areas of high electron density, typically associated with lone pairs on electronegative atoms (like the pyridine nitrogen). These are the most likely sites for electrophilic attack.

  • Blue Regions (Positive Potential): Indicate areas of low electron density or electron deficiency, usually around hydrogen atoms or electron-withdrawing groups. These are susceptible to nucleophilic attack.

MEP analysis has been shown to correlate well with biological properties and can predict where substitution reactions are most likely to occur.[11] The electronegative regions identified on an MEP map require energy to be overcome for a substitution reaction to proceed, providing a quantitative basis for understanding reactivity.[11]

Aromaticity and Tautomerism

Aromaticity is a key concept that explains the stability and reactivity of cyclic, unsaturated compounds.[12] The introduction of substituents can influence the aromatic character of the pyridine ring.[13] Furthermore, substituted pyridines bearing hydroxyl, thiol, or amino groups can exist in different tautomeric forms (e.g., the 2-hydroxypyridine <=> 2-pyridone equilibrium).[14]

The relative stability of these tautomers is influenced by factors such as the solvent and intramolecular interactions, and does not always correlate directly with aromaticity.[14] Computational methods can predict the relative energies of different tautomers, providing insight into which form is likely to predominate under specific conditions.[15][16] This is crucial in drug development, as different tautomers can exhibit vastly different biological activities and binding affinities.[12]

Predicting Spectroscopic Signatures

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which is essential for structure elucidation and for validating theoretical models against experimental reality.

  • NMR Spectroscopy: Theoretical calculations can accurately predict ¹H and ¹³C NMR chemical shifts. By comparing calculated spectra for different isomers or conformers with experimental data, one can confidently assign the correct structure.[17]

  • Vibrational Spectroscopy (IR & Raman): DFT calculations can compute harmonic vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra.[9] This allows for the assignment of specific vibrational modes to functional groups within the molecule.[18] For molecules like 2,3-dichloropyridine where experimental spectra may not be readily available, calculated spectra provide a valuable roadmap for experimentalists.[9][10]

The Role of Non-Covalent Interactions

Non-covalent interactions are the forces that govern how molecules recognize and interact with each other.[19] They are paramount in understanding crystal packing, protein-ligand binding, and the formation of supramolecular structures.[2][20] For substituted dichloropyridines, halogen bonding is a particularly important interaction.

Halogen Bonding: This is an attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as the lone pair on a nitrogen atom. The chlorine atoms on a dichloropyridine ring can act as halogen bond donors, influencing molecular assembly in the solid state and binding affinity to biological targets.[21][22] Computational studies are essential for quantifying the strength and directionality of these interactions.[23]

A Practical Workflow for Theoretical Analysis

To ensure trustworthy and reproducible results, a systematic computational protocol is essential. The following outlines a self-validating workflow for analyzing a substituted dichloropyridine using DFT.

Expert Insight: The Rationale Behind Method Selection

The choice of a computational method and basis set is a critical decision that balances accuracy with computational cost.

  • Method (DFT - B3LYP): Density Functional Theory (DFT) is the workhorse of modern computational chemistry, offering a good compromise between accuracy and efficiency. The B3LYP functional is a hybrid functional that has a long track record of providing reliable results for a wide range of organic molecules, including their geometries and vibrational frequencies.[9][17]

  • Basis Set (e.g., 6-311++G(d,p)): A basis set is the set of mathematical functions used to build the molecular orbitals. The 6-311++G(d,p) basis set is a flexible, triple-zeta basis set that is well-suited for describing the electronic structure of molecules containing heteroatoms and for calculating properties like vibrational spectra and non-covalent interactions. The diffuse functions ("++") are particularly important for accurately describing lone pairs and anions.[17][24]

Step-by-Step Computational Protocol
  • Structure Input: Draw the 2D structure of the desired substituted dichloropyridine isomer in a molecular editor (e.g., GaussView, Avogadro) and perform an initial, rough 3D cleanup.

  • Geometry Optimization:

    • Perform a full geometry optimization using the chosen DFT method and basis set (e.g., B3LYP/6-311++G(d,p)).

    • This step finds the lowest energy conformation of the molecule, its equilibrium geometry.

    • Self-Validation: The optimization calculation converges when the forces on the atoms are negligible, indicating a stationary point on the potential energy surface.

  • Frequency Calculation:

    • Perform a vibrational frequency calculation at the same level of theory on the optimized geometry.

    • Self-Validation: The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum. If imaginary frequencies are present, it indicates a saddle point (a transition state), and the structure must be perturbed and re-optimized.

  • Property Calculations:

    • Using the optimized geometry, perform single-point energy calculations to determine electronic properties.

    • Calculate and visualize HOMO, LUMO, and the MEP surface.

    • Predict NMR chemical shifts.

  • Data Analysis and Experimental Correlation:

    • Analyze the HOMO-LUMO gap to assess reactivity.

    • Interpret the MEP map to predict sites of electrophilic and nucleophilic attack.

    • Compare the calculated vibrational frequencies and NMR chemical shifts with available experimental data. A good correlation validates the chosen theoretical model.

Visualization of the Theoretical Workflow

The logical flow of a computational investigation can be summarized in the following diagram.

Theoretical_Workflow cluster_setup 1. Input & Setup cluster_core_calc 2. Core Quantum Calculations (DFT) cluster_validation 3. Validation cluster_analysis 4. Property Analysis cluster_output 5. Interpretation & Application Mol_Select Select Isomer & Define Substituents Initial_Geom Generate Initial 3D Structure Mol_Select->Initial_Geom Geom_Opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Initial_Geom->Geom_Opt Freq_Calc Frequency Calculation Geom_Opt->Freq_Calc Validation Check for Imaginary Frequencies (Confirm Energy Minimum) Freq_Calc->Validation Validation->Geom_Opt If Not OK, Perturb & Re-optimize Electronic_Props Electronic Properties: HOMO-LUMO Gap MEP Surface Validation->Electronic_Props If OK Spectro_Props Spectroscopic Properties: NMR Shifts IR Frequencies Validation->Spectro_Props If OK Intermol_Interactions Intermolecular Interactions: (e.g., Halogen Bonding) Validation->Intermol_Interactions If OK Interpretation Correlate with Experimental Data Predict Reactivity & Properties Electronic_Props->Interpretation Spectro_Props->Interpretation Intermol_Interactions->Interpretation

Caption: A workflow for the theoretical analysis of substituted dichloropyridines.

Quantitative Data Summary

The following table summarizes key theoretical properties calculated for 2,3-Dichloropyridine, providing a quantitative snapshot of its electronic character.

PropertyCalculated ValueSignificanceReference
Total Energy -274.9074 a.u.Ground state electronic energy of the optimized molecule.[10]
HOMO Energy -7.47 eVIndicates the energy of the highest energy electrons available for donation.[10]
LUMO Energy -1.72 eVIndicates the energy of the lowest energy orbital available to accept electrons.[10]
HOMO-LUMO Gap 5.75 eVA smaller gap suggests higher chemical reactivity and polarizability.[10][11]
Dipole Moment 4.36 DebyeQuantifies the overall polarity of the molecule, influencing solubility and intermolecular forces.[10]

Conclusion

The theoretical investigation of substituted dichloropyridines offers unparalleled insight into their structure, reactivity, and potential applications. Through the robust framework of quantum chemistry, researchers can dissect the subtle electronic effects of substitution, predict reaction outcomes, and rationalize spectroscopic data. This predictive power is not merely an academic exercise; it is a vital tool in modern drug discovery and materials science, enabling the rational design of molecules with tailored properties. By integrating computational workflows with experimental validation, scientists can navigate the complex chemical space of these important heterocycles with greater efficiency and precision, accelerating the pace of innovation.

References

  • Wikipedia. Dichloropyridine. [Link]

  • International Journal of Pharmaceutical Sciences. Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. [Link]

  • ACS Publications. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. [Link]

  • Scholars Research Library. Reactive nature, substitution reaction, structural and vibrational properties of 2, 3 Dichloropridine by DFT Study. [Link]

  • Scholars Research Library. Reactive nature, substitution reaction, structural and vibrational properties of 2, 3 Dichloropridine by DFT Study | Abstract. [Link]

  • ResearchGate. Reactive nature, substitution reaction, structural and vibrational properties of 2, 3 Dichloropridine by DFT Study. [Link]

  • Wikipedia. 2,6-Dichloropyridine. [Link]

  • ResearchGate. Spectroscopic, quantum computational, molecular dynamic simulations, and molecular docking investigation of the biologically important compound-2,6-diaminopyridine | Request PDF. [Link]

  • ACS Publications. Unveiling Halogen-Bonding Interactions between a Pyridine-Functionalized Fluoroborate Dye and Perfluorohaloarenes with Fluorescence Spectroscopy. The Journal of Organic Chemistry. [Link]

  • MDPI. On Integral INICS Aromaticity of Pyridodiazepine Constitutional Isomers and Tautomers. [Link]

  • arXiv. Hybrid Quantum Algorithms for Computational Chemistry: Application to the Pyridine-Li ion Complex. [Link]

  • ACS Publications. Structure–Activity Relationships and Optimization of 3,5-Dichloropyridine Derivatives As Novel P2X7 Receptor Antagonists. Journal of Medicinal Chemistry. [Link]

  • International Research Journal of Multidisciplinary Technovation. Computational study on the Structural and Spectroscopic Properties, Solvent Effects, Topological Insights, and Biological Activities of 2-[1-(2, 4-dichlorobenzyl)-1H-indazol-3-yl] Propan-2-ol as an Anticonvulsant Drug. [Link]

  • PMC - NIH. Aromatic Character and Relative Stability of Pyrazoloporphyrin Tautomers and Related Protonated Species: Insights into How Pyrazole Changes the Properties of Carbaporphyrinoid Systems. [Link]

  • PMC - NIH. 2,6-Dichloropyridine-3,5-dicarbonitrile. [Link]

  • MDPI. Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. [Link]

  • ResearchGate. Polyhalogenated bipyridines: halogen interactions and building blocks. [Link]

  • YouTube. Chemistry for Biology: Non-covalent Interactions. [Link]

  • International Research Journal of Multidisciplinary Technovation. Computational study on the structural features, vibrational aspects, chemical shifts, and electronic properties of 1,4-Dinitrosopiperazine-2-carboxylic acid. [Link]

  • quimicaorganica.org. Tautomerism in aromatic heterocycles. [Link]

  • NIH. Synthesis and structural characterization of the dichloride complex formed by carboxy-functionalized Cu(diazacyclam)2+ cation and its heterometallic coordination polymer with CdCl2. [Link]

  • PMC - NIH. Halogenation of the 3-position of pyridines through Zincke imine intermediates. [Link]

  • PMC. Computational Estimation of the Acidities of Pyrimidines and Related Compounds. [Link]

  • OUCI. Halogen Interactions in Halogenated Oxindoles: Crystallographic and Computational Investigations of Intermolecular Interactions. [Link]

  • Preprints.org. Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. [Link]

  • ResearchGate. Aromaticity and Tautomerism in Porphyrins and Porphyrinoids | Request PDF. [Link]

  • PubMed. A DFT study on the regioselectivity of the reaction of dichloropropynylborane with isoprene. [Link]

  • Encyclopedia.pub. Computational Chemistry Methods. [Link]

  • RSC Publishing. Synthesis of functionalized 1,4-dihydropyridines containing benzosultams catalyzed by lipase. New Journal of Chemistry. [Link]

  • MDPI. Crystals | Special Issue : Theoretical Investigation on Non-covalent Interactions. [Link]

  • PMC - PubMed Central. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. [Link]

  • MDPI. A New Proton Transfer Complex Between 3,4-Diaminopyridine Drug and 2,6-Dichloro-4-nitrophenol: Synthesis, Spectroscopic Characterization, DFT Studies, DNA Binding Analysis, and Antitumor Activity. [Link]

  • IDOSR JOURNALS. Quantum mechanical methods in computational chemistry. [Link]

  • PMC. Classification of So-Called Non-Covalent Interactions Based on VSEPR Model. [Link]

  • RSC Publishing. Aromatic character and relative stability of neo-confused porphyrin tautomers and related compounds. Organic & Biomolecular Chemistry. [Link]

  • MDPI. Non-Covalent Interactions in Coordination and Organometallic Chemistry. [Link]

  • Doc Brown's revision notes. dihalopropanes isomerism. [Link]

  • MDPI. Theoretical Study of Correlation Between Substituent Effect in Synthetic Cathinones and Their Cytotoxic Activity. [Link]

  • Doc Brown's revision notes. 21 constitutional isomers of molecular formula C5H10Cl2. [Link]

  • NIST WebBook. Pyridine, 2,6-dichloro-. [Link]

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Safety and Handling Precautions for Chlorinated Pyridines: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chlorinated pyridines (e.g., 2-chloropyridine, 2,6-dichloropyridine) represent a class of high-value heterocyclic intermediates widely used in the synthesis of pharmaceuticals (antihistamines, antiarrhythmics) and agrochemicals. While chemically versatile, they pose severe acute health risks , particularly through dermal absorption and inhalation .

This guide departs from generic safety templates to address the specific "penetrating" nature of these compounds. Unlike standard organic solvents, chlorinated pyridines combine the volatility of pyridine with the lipophilicity of halogenated hydrocarbons, allowing them to bypass standard nitrile glove defenses and rapidly enter the bloodstream. The primary safety objective is the absolute maintenance of the "Barrier Defense" to prevent systemic neurotoxic and hepatotoxic effects.

Chemical & Toxicological Profile

Understanding the molecular behavior of chlorinated pyridines is prerequisite to safe handling. The addition of chlorine atoms to the pyridine ring increases lipophilicity (LogP), enhancing skin permeation while retaining the ring's inherent toxicity.

Key Derivatives and Hazards
CompoundCAS No.[1][2]Physical StateAcute Toxicity (GHS)Critical Hazard Note
2-Chloropyridine 109-09-1Liquid (Oily)Fatal in contact with skin (H310) Fatal if inhaled (H330)Toxic if swallowed (H301)Rapidly absorbed through skin. Liver/Kidney necrosis target.
2,6-Dichloropyridine 2402-78-0Solid/CrystalsToxic if swallowed (H301)Irritant (H315/H319)Dust inhalation hazard. High potential for severe eye damage.
3-Chloropyridine 626-60-8LiquidHarmful if swallowed/inhaledLess acutely fatal than the 2-isomer but retains severe irritant properties.
Mechanism of Toxicity
  • Systemic Effect: Once absorbed, these compounds undergo metabolic activation (often via N-oxidation) in the liver. This generates reactive intermediates that deplete glutathione and bind covalently to hepatic macromolecules, leading to centrilobular necrosis .

  • Local Effect: The basic nitrogen lone pair allows these compounds to act as severe irritants to mucous membranes.

  • Reactivity Hazard: The C-Cl bond, especially at the 2- and 4-positions, is susceptible to Nucleophilic Aromatic Substitution (SNAr) . While useful for synthesis, this makes the compounds reactive toward biological nucleophiles (DNA/Proteins), posing potential mutagenic risks.

The "Barrier Defense" Strategy (Engineering & PPE)

Critical Warning: Standard laboratory nitrile gloves provide inadequate protection against pyridine derivatives. The breakthrough time for nitrile can be less than 5 minutes.

Glove Selection Protocol

You must employ a "Multi-Layer" approach for any handling of neat liquids or concentrated solutions (>1M).

  • Primary Barrier (Inner): Laminate Film (e.g., Silver Shield® / Barrier®) .

    • Rationale: These offer >480 minutes of breakthrough time.

  • Mechanical Barrier (Outer): Disposable Nitrile (min 5 mil) .

    • Rationale: Laminate gloves are baggy and offer poor grip. The outer nitrile glove provides dexterity and protects the inner laminate layer from physical tears.

  • Alternative: Butyl Rubber (0.7 mm) is acceptable for splash protection but offers less dexterity than the laminate/nitrile combo.

Engineering Controls
  • Ventilation: All operations must occur within a certified chemical fume hood operating at face velocity >100 fpm.

  • Volatility Control: 2-Chloropyridine has a penetrating, unpleasant odor detectable at ppb levels. If you can smell it, the exposure is already occurring.

  • Vacuum Traps: When removing solvents via rotary evaporation, a secondary cold trap (dry ice/acetone) is mandatory to prevent exhaust of vapors into the lab atmosphere.

Operational Protocols

Workflow Logic: Synthesis & Handling

The following diagram outlines the decision logic for safe handling, emphasizing the "Stop Work" triggers if barriers are compromised.

G Start Start: Material Retrieval PPE_Check PPE Verification: 1. Laminate Liners? 2. Fume Hood Functional? Start->PPE_Check Weighing Weighing/Dispensing (Inside Hood ONLY) PPE_Check->Weighing Pass Stop STOP WORK Evacuate Area PPE_Check->Stop Fail Spill_Check Minor Spill or Drip? Weighing->Spill_Check Reaction Reaction Setup (Closed System) Spill_Check->Reaction No Clean Decontaminate (Absorb -> Wash) Spill_Check->Clean Yes Quench Quenching/Workup (Acidify to pH < 4) Reaction->Quench Waste Waste Disposal (Segregated) Quench->Waste Clean->Reaction

Figure 1: Operational workflow for handling chlorinated pyridines, highlighting critical safety checkpoints.

Storage and Stability
  • Incompatibility: Store away from strong oxidizers (peroxides, nitric acid) and strong acids . Reaction with oxidizers can be violent; reaction with acids is exothermic (salt formation).

  • Conditions: Store in a cool, dry, well-ventilated flammable cabinet. Keep containers tightly sealed to prevent the escape of fugitive vapors.

  • Shelf Life: Chlorinated pyridines are generally stable but can darken over time due to N-oxide formation or trace polymerization.

Emergency Response: The "Speed Protocol"

Because dermal absorption is the primary fatality vector, speed is critical.

  • Skin Contact:

    • IMMEDIATELY (0-10 seconds): Remove contaminated clothing/gloves. Do not wipe; peel off to avoid spreading.

    • FLUSH (10s - 15 min): Wash with copious amounts of soap and water. Do not use organic solvents (ethanol/acetone) to clean skin, as this increases absorption.

  • Eye Contact:

    • Flush for 15 minutes. Hold eyelids open.

  • Inhalation:

    • Move to fresh air immediately. If breathing is difficult, administer oxygen (trained personnel only).

Waste Management & Deactivation

Disposal Classification

Chlorinated pyridines are Hazardous Waste .

  • RCRA Status: While 2-chloropyridine is not explicitly P-listed, it exhibits toxicity characteristics that mandate handling it with the same rigor as P-listed pyridine wastes.

  • Segregation: Do not mix with oxidative waste streams (e.g., Chromic acid waste).

Pre-Disposal Stabilization (Optional)

For reaction mixtures or small spills, volatility can be reduced by converting the free base to its hydrochloride salt.

  • Protocol: Slowly add dilute Hydrochloric Acid (1M or 2M) to the waste solution until pH < 4.

  • Result: This forms the pyridinium salt (e.g., 2-chloropyridinium chloride), which is water-soluble, non-volatile, and safer to handle during transfer to waste drums. Note: This does not detoxify the molecule, it only controls volatility.

References

  • National Toxicology Program (NTP). Toxicology and Carcinogenesis Studies of 2-Chloropyridine.[2] NIH Publication No. 14-5932. [Link]

  • PubChem. 2-Chloropyridine - Compound Summary (CID 7977). National Library of Medicine. [Link]

  • ECHA (European Chemicals Agency). Registration Dossier: 2,6-dichloropyridine. [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: 2-Chloropyridine. [Link]

Sources

Methodological & Application

Application Note: Regioselective Functionalization of 2,4-Dichloro-3,5,6-trimethylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Directive

This guide details the reactivity profile of 2,4-dichloro-3,5,6-trimethylpyridine (1) , a critical intermediate in the synthesis of substituted pyridines for pharmaceutical applications (e.g., proton pump inhibitors like Omeprazole).[1][2][3]

The core challenge with this substrate is regioselectivity .[1][2][3] The molecule possesses two electrophilic sites (C2-Cl and C4-Cl) with opposing steric and electronic biases.[1][2][3] While the C4 position is electronically activated (para to nitrogen), it is sterically shielded by flanking methyl groups at C3 and C5.[1][2][3] Conversely, the C2 position is less hindered but electronically distinct.[1][2]

This application note provides two validated protocols:

  • The Industrial Stepwise Route: Selective C2-hydrodehalogenation followed by C4-substitution (High Yield, C4-Selective).[1][2][4][3]

  • Direct Nucleophilic Substitution: Analysis of conditions for direct

    
     and the resulting isomeric mixtures.
    

Mechanistic Insight: The Steric-Electronic Conflict

To design effective experiments, one must understand the forces governing the reactivity of (1) .

Electronic Activation vs. Steric Hindrance[1][2][4]
  • Electronic Bias (Favors C4): In pyridine systems, the C4 position is generally more electrophilic than C2 due to the stronger mesomeric withdrawal of the nitrogen atom.[1][2][3] Under standard

    
     conditions, nucleophiles prefer C4.[1][2][4][3]
    
  • Steric Bias (Favors C2):

    • C4 Environment: The C4-Cl is sandwiched between two methyl groups (Positions 3 and 5).[2][3] This creates a "steric pocket" that significantly retards the approach of nucleophiles.[1][2][3]

    • C2 Environment: The C2-Cl is flanked by the ring nitrogen and only one methyl group (Position 3).[2][3] It is kinetically more accessible.[1][2][4]

The "Reduction-First" Strategy

Because direct nucleophilic attack often leads to mixtures or low yields due to the steric blockade at C4, the industry standard (Omeprazole synthesis) employs a "Reduction-First" strategy.[2][3]

  • Selective Hydrogenolysis: The C2-Cl is removed selectively using Pd/C in acidic media.[1][2][3][5][6]

  • Nucleophilic Attack: The remaining C4-Cl, now the only leaving group, is forced to react despite the steric hindrance, typically requiring polar aprotic solvents (DMSO) and heat.[1][2][3]

Experimental Protocols

Protocol A: Selective Synthesis of 4-Chloro-2,3,5-trimethylpyridine

Target: Removal of C2-Chlorine to isolate the C4-reactive intermediate.[1][2][4]

Principle: Acidic hydrogenolysis activates the pyridine ring and directs palladium-catalyzed reduction to the less sterically hindered C2 position.[1][2][3]

Materials:

  • Substrate: 2,4-Dichloro-3,5,6-trimethylpyridine[1][2][4][5][6][7][8][9][10][11]

  • Catalyst: 10% Pd/C (50% water wet)[3]

  • Solvent: Ethanol / Acetic Acid (or H2SO4 trace)[10]

  • Reagent: Hydrogen gas (1-3 atm)[1][2][4][3]

Procedure:

  • Preparation: Dissolve 10.0 g of 2,4-dichloro-3,5,6-trimethylpyridine in 100 mL of Ethanol.

  • Acidification: Add 1.0 equivalent of concentrated H2SO4 or Acetic Acid. Note: Acidic pH is critical for C2-selectivity.[1][2][4][3] Neutral conditions may lead to over-reduction to 2,3,5-trimethylpyridine.[1][2][4]

  • Catalyst Addition: Inert the vessel with nitrogen.[1][2][3] Add 0.5 g of 10% Pd/C.

  • Hydrogenation: Introduce Hydrogen gas (balloon or low-pressure shaker at 20-30 psi). Stir vigorously at Room Temperature (25°C).

  • Monitoring: Monitor by HPLC/TLC. The reaction typically completes in 2-4 hours.[1][2][3] Look for the disappearance of the dichloro starting material and the formation of the monochloro species.[1][2]

  • Workup: Filter the catalyst through Celite. Neutralize the filtrate with aqueous NaOH (to pH ~8).[2]

  • Extraction: Concentrate ethanol, extract residue with Toluene or Ethyl Acetate.[1][2][4][3]

  • Yield: Expected yield of 4-chloro-2,3,5-trimethylpyridine is >85%.[1][2][4][3]

Protocol B: Regioselective for 4-Alkoxy-2,3,5-trimethylpyridine

Target: Substitution of the sterically hindered C4-Chlorine.[1][2][4]

Principle: The 3,5-dimethyl "steric gate" at C4 requires a "naked" nucleophile.[1][2][4][3] Using DMSO as a solvent strips the cation (Na+) from the alkoxide, significantly increasing the reactivity of the anion to overcome the steric barrier.[2][3]

Materials:

  • Intermediate: 4-Chloro-2,3,5-trimethylpyridine (from Protocol A)[1][2][4][7][8][10]

  • Nucleophile: Sodium Methoxide (solid or 30% in MeOH)[2][3]

  • Solvent: DMSO (Critical for rate acceleration)[3][9]

Procedure:

  • Setup: Charge a flask with 5.0 g of 4-chloro-2,3,5-trimethylpyridine and 25 mL of DMSO.

  • Nucleophile Addition: Add 2.5 equivalents of Sodium Methoxide.

    • Optimization Note: If using NaOMe/MeOH solution, distill off the methanol first to ensure high temperature capability, or use solid NaOMe.[1][2][4][3]

  • Reaction: Heat the mixture to 60–80°C .

    • Caution: Do not exceed 100°C to avoid decomposition or runaway exotherms.[1][2][4]

  • Monitoring: Reaction is slower due to steric hindrance; expect 3-6 hours.

  • Quench: Cool to 20°C. Pour slowly into 100 mL of ice water.

  • Isolation: The product, 4-methoxy-2,3,5-trimethylpyridine, typically precipitates or oils out.[1][2][4] Extract with Dichloromethane.[1][2]

  • Purification: Distillation or crystallization (if solid).[1]

Decision Logic & Pathway Visualization

The following diagram illustrates the divergent pathways based on reaction conditions.

ReactionPathway Start 2,4-Dichloro-3,5,6- trimethylpyridine Path1 Pathway A: Selective Reduction Start->Path1 Pd/C, H2, H+ Path2 Pathway B: Direct Substitution Start->Path2 NaOMe, MeOH (Direct Attack) Intermed 4-Chloro-2,3,5- trimethylpyridine (C2-Cl Removed) Path1->Intermed >85% Selectivity ProductB Mixture of Isomers: 2-Methoxy & 4-Methoxy Path2->ProductB Poor Selectivity Low Yield ProductA 4-Methoxy-2,3,5- trimethylpyridine (Omeprazole Precursor) Intermed->ProductA NaOMe, DMSO, 60°C (SNAr)

Figure 1: Strategic decision tree for functionalizing 2,4-dichloro-3,5,6-trimethylpyridine. Pathway A is the preferred industrial route for C4-functionalization.[1][2][4]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (Protocol B) Steric hindrance at C4 is blocking attack.Switch solvent to DMSO or NMP to boost nucleophilicity.[1][2][4][3] Increase temp to 80°C.
Over-Reduction (Protocol A) Reaction pH is too neutral/basic.[4][3]Ensure acidic media (Acetic acid or H2SO4).[4][3] Protonation protects the C4-Cl or activates C2-Cl removal.[1][2][4][3]
Mixture of Isomers (Protocol B) Incomplete removal of MeOH if used as co-solvent.[4][3]Methanol solvates the anion, reducing reactivity.[1][2][4][3] Remove MeOH and run in neat DMSO.
Darkening/Tarring Thermal decomposition of pyridine N-oxide (if present) or polymerization.[1][2][4][3]Keep reaction temperature under 90°C. Perform reactions under Nitrogen atmosphere.

References

  • Jung, F. et al. (1987).[1][2] Chemical intermediates and methods for their preparation. European Patent EP0226558A2.[1][2][4] Retrieved from

  • Kuhn, A. et al. (1999).[1][2][3] Process for the preparation of 2,3,5-trimethylpyridine derivatives. US Patent 6,002,012.[1][2][4]

Sources

analytical standard for 2,4-Dichloro-3,5,6-trimethylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Analytical Characterization of 2,4-Dichloro-3,5,6-trimethylpyridine

Abstract

This document provides a comprehensive technical guide for the analytical characterization of 2,4-Dichloro-3,5,6-trimethylpyridine. Intended for researchers, quality control analysts, and drug development professionals, this guide details robust methodologies for the qualitative and quantitative analysis of this compound. The protocols herein are grounded in established analytical principles for halogenated pyridine derivatives and are designed to ensure data integrity and reproducibility. We will explore detailed protocols for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with UV detection, and Nuclear Magnetic Resonance (NMR) spectroscopy. Each section explains the rationale behind the chosen methods and parameters, empowering the user to not only execute the protocols but also to adapt them for specific applications.

Introduction: The Significance of 2,4-Dichloro-3,5,6-trimethylpyridine

2,4-Dichloro-3,5,6-trimethylpyridine is a substituted pyridine derivative. Substituted pyridines are foundational heterocyclic compounds in organic chemistry and are integral scaffolds in pharmaceuticals, agrochemicals, and materials science. The specific substitution pattern of two chlorine atoms and three methyl groups on the pyridine ring imparts unique chemical properties that make it a valuable intermediate in organic synthesis.

Accurate and precise analytical characterization is paramount for ensuring the purity, identity, and stability of this compound, which are critical factors in research and development, quality control, and regulatory compliance. This application note serves as a practical guide, offering validated starting points for method development and routine analysis.

Physicochemical Properties

A thorough understanding of the physicochemical properties of an analyte is the cornerstone of robust analytical method development. The properties of 2,4-Dichloro-3,5,6-trimethylpyridine are summarized below.

PropertyValueSource
Molecular Formula C₈H₉Cl₂NCalculated
Molecular Weight 190.07 g/mol Calculated
Appearance Expected to be a solid or liquidInferred
Boiling Point >172 °CInferred from 2,4,6-trimethylpyridine[1]
Solubility Soluble in organic solvents (e.g., Methanol, Acetonitrile, Dichloromethane)Inferred from similar compounds[2]
pKa < 7.4Inferred from 2,4,6-trimethylpyridine[3]

Note: Some properties are inferred from the non-chlorinated parent compound, 2,4,6-trimethylpyridine, and may require experimental verification.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Expertise & Experience: GC-MS is the premier analytical technique for the analysis of volatile and semi-volatile compounds like 2,4-Dichloro-3,5,6-trimethylpyridine. Its high resolving power combined with the specificity of mass spectrometry allows for confident identification and quantification, even in complex matrices. The choice of a mid-polarity column, such as a 5% phenyl-methylpolysiloxane, provides an optimal balance of retention and selectivity for halogenated aromatic compounds.

Protocol: GC-MS for Purity and Identification

1. Standard Preparation:

  • Accurately weigh approximately 10 mg of the 2,4-Dichloro-3,5,6-trimethylpyridine analytical standard.
  • Dissolve in 10 mL of a suitable solvent like ethyl acetate or dichloromethane to create a 1 mg/mL stock solution.[2]
  • Perform serial dilutions to prepare working standards at concentrations of 100 µg/mL, 10 µg/mL, and 1 µg/mL.

2. Sample Preparation:

  • Dissolve the sample containing 2,4-Dichloro-3,5,6-trimethylpyridine in the same solvent as the standard to an expected concentration within the calibration range.
  • If the sample is in a complex matrix, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte.

3. Instrumental Parameters:

ParameterRecommended SettingRationale
GC System Agilent 8890 or equivalentProvides reliable and reproducible performance.
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm filmA robust, general-purpose column offering excellent separation for this class of compounds.
Injection Volume 1 µLStandard volume for capillary GC.
Inlet Temperature 250 °CEnsures rapid and complete volatilization of the analyte.
Injection Mode Split (50:1)Prevents column overloading and ensures sharp peaks. Adjust split ratio for trace analysis.
Carrier Gas Helium, constant flow at 1.0 mL/minInert and provides good chromatographic efficiency.
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 minA general-purpose program that should effectively elute the analyte and any related impurities.
MS System Agilent 5977B or equivalentOffers high sensitivity and spectral clarity.
Ion Source Temp. 230 °CStandard temperature for electron ionization.
Quadrupole Temp. 150 °CStandard temperature for the mass filter.
Ionization Mode Electron Ionization (EI), 70 eVProvides reproducible fragmentation patterns for library matching and structural elucidation.
Acquisition Mode Full Scan (m/z 40-450) and/or SIMFull scan for identification and purity assessment; Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis.

4. Data Analysis & System Suitability:

  • Identification: Compare the retention time and the mass spectrum of the sample peak to that of the analytical standard. The fragmentation pattern should be a unique fingerprint for the molecule.
  • Quantification: Generate a calibration curve from the working standards. The peak area of the analyte in the sample is used to determine its concentration.
  • Trustworthiness: Before running samples, inject a mid-level standard five times. The relative standard deviation (RSD) of the peak area should be less than 2.0% to ensure system precision.
GC-MS Workflow Visualization

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Weigh & Dissolve Analytical Standard Dilution Serial Dilutions (Calibration Curve) Standard->Dilution Sample Dissolve Sample in Solvent Injector Inject 1µL into GC Inlet (250°C) Sample->Injector Prepared Sample Dilution->Injector Working Standards Column Separation on DB-5ms Column Injector->Column MS_Detect EI Ionization (70eV) & Mass Detection Column->MS_Detect Identify Identify by RT & Mass Spectrum MS_Detect->Identify Quantify Quantify using Calibration Curve MS_Detect->Quantify Report Generate Report Identify->Report Quantify->Report HPLC_Workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Prepare Standard (1 mg/mL in ACN) Filter Filter all solutions (0.45 µm filter) Standard->Filter Sample Prepare Sample in Mobile Phase Sample->Filter Injector Inject 10µL into Autosampler Filter->Injector Column Separation on C18 Column (30°C) Injector->Column Pump Isocratic Pump (ACN:H2O 70:30) Pump->Injector Detector UV Detection (270 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Purity Calculate Area % for Purity Chromatogram->Purity Report Generate Report Purity->Report

Sources

HPLC method for detecting Omeprazole impurity 24

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution HPLC Quantitation of Omeprazole Impurity 24 (Thiadiazine Analog)

Executive Summary & Scientific Context

In the high-stakes landscape of proton pump inhibitor (PPI) analysis, standard pharmacopeial methods (EP/USP) focus heavily on the Sulfone (Impurity D) and N-Oxide (Impurity E) degradants.[1] However, advanced stability profiling has identified a critical non-pharmacopeial impurity, often designated in reference catalogs as Omeprazole Impurity 24 (CAS: 2451927-87-8).[1]

Chemical Identity:

  • Systematic Name: 3,9-Dimethoxy-2,4-dimethylbenzo[4,5]imidazo[1,2-b]pyrido[1,2-d][1,2,4]thiadiazine.[1][2]

  • Significance: Unlike the oxidation products (Sulfone/N-Oxide), Impurity 24 represents a cyclized condensation product .[1] Its formation involves the dehydration and ring closure between the benzimidazole and pyridine moieties, creating a fused tetracyclic thiadiazine core.[1]

  • Analytical Challenge: This fused aromatic structure significantly alters the hydrophobicity profile compared to the parent Omeprazole, often leading to co-elution with late-eluting dimers or retention time shifts that standard isocratic pharmacopeial methods fail to resolve adequately.[1]

This guide presents a Stability-Indicating Gradient HPLC Protocol designed specifically to resolve this hydrophobic, fused-ring impurity from the API and other known related substances.[1]

Method Development Logic (Causality & Design)

To ensure scientific integrity, we must justify the chromatographic parameters selected for this protocol:

  • Stationary Phase (C18 vs. C8): While the EP monograph suggests a C8 column, we utilize a High-Carbon Load C18 column .[1] The planar, fused nature of the thiadiazine ring in Impurity 24 exhibits strong

    
     interactions.[1] A C18 phase provides the necessary hydrophobic selectivity to pull this peak away from the Omeprazole main band.[1]
    
  • Mobile Phase pH (7.6): Omeprazole is acid-labile, degrading rapidly into purple-colored degradants below pH 7.[1]0. We maintain the classic phosphate buffer at pH 7.6 to stabilize the API on-column.[1]

  • Gradient Profile: An isocratic hold is insufficient for Impurity 24 due to its increased lipophilicity (logP > Omeprazole).[1] A gradient ramp is implemented to elute this late-running impurity as a sharp, quantifiable peak rather than a broad band.[1]

Detailed Experimental Protocol

Reagents & Materials[1][2][3][4][5]
  • Reference Standard: Omeprazole Impurity 24 (CAS: 2451927-87-8), Purity >95%.[1][2]

  • API Standard: Omeprazole USP/EP Reference Standard.[1]

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water.[1]

  • Buffer Reagents: Disodium Hydrogen Phosphate (

    
    ), Sodium Dihydrogen Phosphate (
    
    
    
    ), 10% NaOH (for pH adjustment).[1]
Chromatographic Conditions
ParameterSettingRationale
Column Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) or equivalent3.5 µm particle size improves resolution of closely eluting isomers.[1]
Column Temp 25°C ± 2°CAmbient temp prevents thermal degradation of the labile sulfoxide bond.[1]
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns to maintain backpressure < 200 bar.[1]
Injection Vol 20 µLHigher volume to ensure LOQ sensitivity for trace impurity analysis.
Detection UV @ 305 nm305 nm is the isosbestic point/maxima for the benzimidazole core, maximizing signal-to-noise.[1]
Run Time 35 MinutesSufficient to clear the highly retained thiadiazine impurity.[1]
Mobile Phase Preparation
  • Solution A (Buffer): Dissolve 1.4 g of

    
     and 0.5 g of 
    
    
    
    in 1000 mL water. Adjust pH to 7.6 ± 0.1 with dilute
    
    
    or NaOH. Filter through 0.45 µm nylon membrane.[1]
  • Solution B (Organic): Acetonitrile : Methanol (80:20 v/v).[1] Note: Small methanol content modifies selectivity for polar impurities.[1]

Gradient Program
Time (min)% Solution A (Buffer)% Solution B (Organic)Phase Description
0.0 8515Initial Hold (Elutes polar degradants)
5.0 8515Isocratic Hold
20.0 4060Linear Ramp (Elutes Omeprazole & Sulfone)
28.0 2080Wash Step (Elutes Impurity 24)
30.0 8515Re-equilibration
35.0 8515End of Run

Sample Preparation & Handling

Critical Warning: Omeprazole is photosensitive and acid-sensitive.[1] All solutions must be prepared in amber glassware and analyzed within 24 hours.

  • Diluent: 10 mM Phosphate Buffer pH 7.6 : Acetonitrile (70:30).[1] Do not use pure water or acidic solvents as diluent.[1]

  • Stock Solution (Impurity 24): Prepare a 0.1 mg/mL stock of Impurity 24 in Methanol. Sonicate for 5 mins to ensure dissolution of the fused ring structure.

  • Test Solution: Dissolve Omeprazole sample to a concentration of 0.5 mg/mL in Diluent.

  • Spiked Recovery Solution: Spike the Test Solution with Impurity 24 Stock to a target concentration of 0.15% (ICH limit level).

Visualization of Methodology

Impurity Formation & Separation Logic

The following diagram illustrates the structural transformation leading to Impurity 24 and how the method separates it based on hydrophobicity.

Omeprazole_Impurity_Workflow Omeprazole Omeprazole API (Sulfoxide Bridge) Stress Stress Conditions (Thermal/Acidic) Omeprazole->Stress Degradation HPLC_Col C18 Stationary Phase (Hydrophobic Interaction) Omeprazole->HPLC_Col Injection Impurity24 Impurity 24 (Fused Thiadiazine) Stress->Impurity24 Cyclization (-H2O) Impurity24->HPLC_Col Elution_Early Early Elution (Polar Impurities) HPLC_Col->Elution_Early 0-5 min Elution_Mid Mid Elution (Omeprazole) HPLC_Col->Elution_Mid 10-15 min Elution_Late Late Elution (Impurity 24) HPLC_Col->Elution_Late 22-26 min (Strong Retention)

Caption: Figure 1: Formation pathway of Impurity 24 via cyclization and its chromatographic separation based on increased hydrophobicity relative to the parent API.[1]

System Suitability & Validation Criteria

To ensure the method is "Self-Validating" (Trustworthiness), the following acceptance criteria must be met before routine analysis.

ParameterAcceptance CriteriaScientific Rationale
Resolution (

)
> 2.0 between Omeprazole and Impurity 24Ensures quantitative accuracy without peak tail overlap.
Tailing Factor (

)
< 1.5 for Impurity 24Fused rings often tail due to silanol interactions; <1.5 confirms column quality.[1]
Theoretical Plates (

)
> 10,000Indicates sufficient column efficiency for complex separation.[1]
% RSD (n=6) < 2.0% for AreaVerifies injection precision and system stability.[1]
LOD / LOQ 0.03% / 0.05%Must meet ICH Q3A reporting thresholds for unknown impurities.[1]
Validation Workflow

Validation_Workflow Start Start Validation Specificity Specificity Test (Blank vs. Spiked) Start->Specificity Linearity Linearity (LOQ to 150% Spec) Specificity->Linearity Accuracy Accuracy/Recovery (Spike at 3 Levels) Linearity->Accuracy Decision Criteria Met? Accuracy->Decision Pass Method Validated Ready for QC Decision->Pass Yes Fail Optimize Gradient or pH Decision->Fail No Fail->Specificity Re-Design

Caption: Figure 2: Step-by-step validation workflow ensuring the method meets ICH Q2(R1) requirements for impurity profiling.

Troubleshooting Guide

  • Issue: Impurity 24 co-elutes with Omeprazole Sulfone.

    • Solution: Decrease the initial organic ratio in the gradient (e.g., start at 10% B instead of 15%). This flattens the gradient slope, increasing resolution in the mid-elution zone.[1]

  • Issue: "Ghost Peaks" appearing late in the chromatogram.[1]

    • Solution: Impurity 24 is highly retained.[1] Ensure the "Wash Step" (80% B) is held for at least 5 minutes to clear the column of any previous run carryover.[1]

  • Issue: Peak broadening of Impurity 24.

    • Solution: This indicates poor solubility in the mobile phase.[1] Increase the Column Temperature to 30°C (do not exceed 30°C to protect API) or slightly increase flow rate to 1.2 mL/min.

References

  • European Pharmacopoeia (Ph.[1][3][4][5] Eur.). (11th Ed.).[1] Omeprazole Monograph 0942: Related Substances. Strasbourg, France: EDQM.[1] Retrieved from [Link][1]

  • Alentris Research. (2023).[1] Omeprazole Impurity 24 Technical Data Sheet. Retrieved from [Link]

  • ICH Guidelines. (2005).[1][6] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Retrieved from [Link]

Sources

The Strategic Role of Substituted Trimethylpyridines in Medicinal Chemistry: Application in the Synthesis of Proton Pump Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Architectural Significance of the Pyridine Nucleus in Drug Design

The pyridine scaffold is a cornerstone in medicinal chemistry, lending its unique electronic and steric properties to a vast array of therapeutic agents. Its presence can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile, including metabolic stability, receptor binding affinity, and bioavailability.[1] Within the diverse family of pyridine-containing drugs, proton pump inhibitors (PPIs) represent a class of blockbuster medications for treating acid-related gastrointestinal disorders.[2] The synthesis of these complex molecules often relies on meticulously designed pyridine-based intermediates. This guide provides an in-depth exploration of the pivotal role of 2,3,5-trimethylpyridine as a key starting material in the synthesis of the pyridine moiety of omeprazole, a first-in-class proton pump inhibitor. While other halogenated pyridines serve as crucial building blocks in various syntheses, the pathway from 2,3,5-trimethylpyridine illustrates a sophisticated series of transformations to construct the highly substituted pyridine core required for the biological activity of omeprazole and its analogs.

From a Simple Building Block to a Complex Intermediate: The Synthetic Journey of the Omeprazole Pyridine Moiety

The industrial synthesis of the pyridine component of omeprazole, 2-chloromethyl-4-methoxy-3,5-dimethylpyridine, is a multi-step process that begins with the readily available 2,3,5-trimethylpyridine.[3] This journey involves a series of strategic chemical modifications to introduce the necessary functional groups at specific positions on the pyridine ring. The overall synthetic strategy underscores the importance of controlling regioselectivity in aromatic chemistry.

A key transformation in this sequence is the formation of the pyridine N-oxide. This step serves a dual purpose: it activates the pyridine ring for subsequent electrophilic substitution and enables functionalization of the methyl groups. The N-oxide is a versatile intermediate that allows for the introduction of a nitro group at the 4-position, which is later displaced by a methoxy group.[4] The synthesis then proceeds through a Boekelheide rearrangement of the N-oxide to functionalize one of the methyl groups, ultimately leading to the desired 2-chloromethyl-4-methoxy-3,5-dimethylpyridine intermediate.[5]

The following diagram illustrates the pivotal transformations starting from 2,3,5-trimethylpyridine to furnish the key pyridine intermediate for omeprazole synthesis.

G A 2,3,5-Trimethylpyridine B 2,3,5-Trimethylpyridine-N-oxide A->B Oxidation (H₂O₂) C 4-Nitro-2,3,5-trimethylpyridine-N-oxide B->C Nitration (HNO₃/H₂SO₄) D 4-Methoxy-2,3,5-trimethylpyridine-N-oxide C->D Methoxylation (NaOMe) E 2-Acetoxymethyl-4-methoxy-3,5-dimethylpyridine D->E Boekelheide Rearrangement (Ac₂O) F 2-Hydroxymethyl-4-methoxy-3,5-dimethylpyridine E->F Hydrolysis G 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine (Omeprazole Intermediate) F->G Chlorination (SOCl₂)

Caption: Synthetic pathway from 2,3,5-trimethylpyridine to the key omeprazole intermediate.

Application Notes: The Rationale Behind Key Synthetic Steps

N-Oxidation: Activating the Pyridine Ring

The initial oxidation of 2,3,5-trimethylpyridine to its corresponding N-oxide is a critical step that profoundly alters the reactivity of the pyridine ring. The N-oxide is more susceptible to electrophilic substitution than the parent pyridine. This increased reactivity is crucial for the subsequent nitration at the 4-position.[6] The choice of oxidizing agent, typically hydrogen peroxide in acetic acid, is a well-established and efficient method for this transformation.

The Boekelheide Rearrangement: A Strategic Functionalization

The Boekelheide rearrangement is a powerful tool in pyridine chemistry for the functionalization of a methyl group at the 2-position of a pyridine N-oxide.[5] In the synthesis of the omeprazole intermediate, the reaction of 4-methoxy-2,3,5-trimethylpyridine-N-oxide with acetic anhydride leads to the formation of an acetoxymethyl group at the 2-position.[4] This rearrangement is a concerted, pericyclic reaction that proceeds through a six-membered transition state. The subsequent hydrolysis of the acetate ester yields the corresponding hydroxymethyl derivative, which is a precursor to the final chloromethyl group.

Experimental Protocols

The following protocols are adapted from established synthetic procedures and are intended for research and development purposes.[4][6] All procedures should be carried out by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of 2,3,5-Trimethylpyridine-N-oxide

This protocol describes the N-oxidation of 2,3,5-trimethylpyridine.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2,3,5-Trimethylpyridine121.1810.9 kg89.2
Glacial Acetic Acid60.0530 L-
Hydrogen Peroxide (35%)34.014.06 L~46.4

Procedure:

  • To a 100 L reaction vessel, add 2,3,5-trimethylpyridine (10.9 kg, 89.2 moles) and glacial acetic acid (30 L).

  • Heat the mixture to 90 °C with stirring and maintain for 3 hours.

  • Cool the reaction mixture to 60 °C.

  • Slowly add 35% hydrogen peroxide (3.12 L, ~35.7 moles) over 1 hour, maintaining the temperature at 60 °C.

  • After the addition is complete, raise the temperature to 90 °C and stir overnight.

  • Cool the mixture to 40 °C and add an additional portion of 35% hydrogen peroxide (0.94 L, ~10.7 moles) over 1 hour.

  • Heat the reaction to 90 °C and stir for 3 hours.

  • Allow the reaction to cool to room temperature and stand overnight.

  • Remove the excess acetic acid by distillation under reduced pressure.

  • Cool the residue and adjust the pH to 10 with 10 M sodium hydroxide solution.

  • Extract the aqueous layer with dichloromethane (3 x 10 L).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2,3,5-trimethylpyridine-N-oxide.

Protocol 2: Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine Hydrochloride

This protocol outlines the final chlorination step to obtain the key omeprazole intermediate.[7]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Hydroxymethyl-4-methoxy-3,5-dimethylpyridine181.2325.1 g0.139
Thionyl Chloride118.9718.8 g0.158
Dichloromethane84.93500 mL-
Hexane-250 mL-

Procedure:

  • Dissolve 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine (25.1 g, 0.139 mol) in dichloromethane (400 mL) in a suitable reaction flask under an inert atmosphere (e.g., argon).

  • Slowly add a solution of thionyl chloride (18.8 g, 0.158 mol) in dichloromethane (100 mL) to the reaction mixture at room temperature over 30 minutes.

  • Stir the reaction mixture at room temperature for an additional 30 minutes.

  • Remove the solvent by distillation under reduced pressure.

  • Suspend the resulting solid residue in hexane (200 mL).

  • Collect the solid by filtration and wash with fresh hexane (50 mL).

  • Dry the solid in air to obtain 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride.

Conclusion: A Versatile Precursor in Medicinal Chemistry

The synthetic pathway from 2,3,5-trimethylpyridine to the key pyridine intermediate of omeprazole highlights the ingenuity of process chemistry in the pharmaceutical industry. While the initially queried 2,4-dichloro-3,5,6-trimethylpyridine may find applications in other synthetic contexts, the established route to this blockbuster drug showcases a more nuanced approach to pyridine functionalization. The strategic use of N-oxidation and rearrangement reactions allows for the precise installation of functional groups, ultimately leading to a complex and highly valuable pharmaceutical intermediate. Understanding these synthetic strategies provides researchers and drug development professionals with a deeper appreciation for the role of seemingly simple starting materials in the construction of life-saving medicines.

References

  • Bocan, T. M., et al. (1992). A production method for the intermediate 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride in omeprazole.
  • EP0484265A1, A process for the preparation of omeprazol, Google P
  • Indian Chemical Society. POCl3-PCl5 mixture: A robust chlorinating agent.
  • Organic & Biomolecular Chemistry. Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. This article discusses general pyridine synthesis.
  • US6245913B1, Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)
  • ResearchGate. Optimization of the reaction conditions of the synthesis of 2,3,5-trimethylpyridine from 3-amino-2-methylpropenal and methylethylketone.
  • Wikipedia. Boekelheide reaction. This entry provides an overview of the Boekelheide rearrangement.
  • PrepChem. Synthesis of 2,3,5-trimethyl-pyridine-N-oxide.
  • Patel, S. B., et al. (2024). Process optimization and green chemistry approach during synthesis and characterization of 2-chloromethyl-3,5-dimethyl-4-methoxy pyridine hydrochloride. Research Journal of Pharmaceutical, Biological and Chemical Sciences.
  • PharmaBlock. Pyridine, A Privileged Scaffold in Drug Discovery —The Magic of Phenyl–Pyridyl Switch. This article highlights the importance of the pyridine scaffold in medicinal chemistry.
  • CN103232389A, Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride, Google P
  • PMC. Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. This article discusses various methods for pyridine synthesis.
  • ChemicalBook. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesis.
  • PMC. The Chemically Elegant Proton Pump Inhibitors. This article discusses the medicinal chemistry of proton pump inhibitors.
  • PubMed. The Boekelheide Rearrangement of Pyrimidine N-oxides as a Case Study of Closed or Open Shell Reactions. This article provides mechanistic details of the Boekelheide rearrangement.
  • CN101648907A, Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride, Google P
  • EP0103553A1, Intermediates for the preparation of omeprazole, Google P
  • Denmark Group. DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. This document provides an overview of pyridine synthesis methods.
  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. Proton Pump Inhibitors. This review discusses the synthesis of proton pump inhibitors.
  • SciSpace. Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. This review article details various synthetic approaches to omeprazole.
  • ResearchGate. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. This article discusses reactions involving POCl3.
  • Organic Chemistry Portal. Pyridine synthesis. This resource provides an overview of pyridine synthesis reactions.
  • Chemistry Stack Exchange. Removal of oxygen from pyridine N-oxide. This discussion provides insights into the reactivity of pyridine N-oxides.
  • Benchchem. Application Notes and Protocols: Reaction of 4-Methoxy-2,3,5-trimethylpyridine N-oxide with Acetic Anhydride.
  • PubMed. Emerging nitrogenous disinfection byproducts: Transformation of the antidiabetic drug metformin during chlorine disinfection of water.
  • ResearchGate. Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ?.
  • Justia Patents. Intermediates and an improved process for the preparation of Omeprazole employing the said intermediates.
  • American Chemical Society. Microwave-Assisted One-Pot Synthetic Pathways for Pyrido[2,3-d]imidazole Derivatives.
  • Medicinal Chemistry. GPPIs and their Drugs. This educational material provides an overview of proton pump inhibitors.
  • ResearchGate. (PDF) POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles.

Sources

Application Note: 2,4-Dichloro-3,5,6-trimethylpyridine (DCTMP) as a Regioselective Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and process chemists involved in the synthesis of pharmaceutical intermediates, specifically for Proton Pump Inhibitors (PPIs).

Executive Summary

2,4-Dichloro-3,5,6-trimethylpyridine (DCTMP) is a highly specialized heterocyclic intermediate used primarily in the industrial synthesis of the "pyridine fragment" of substituted benzimidazole proton pump inhibitors (PPIs), such as Omeprazole.

Unlike simple pyridines, DCTMP features a fully substituted ring with a specific chlorination pattern (positions 2 and 4) and methylation pattern (positions 3, 5, and 6). Its value lies in its orthogonal reactivity : the chlorine atoms at positions 2 and 4 exhibit differential reactivity toward nucleophilic substitution and hydrogenolysis. This allows researchers to selectively functionalize the C4 position (typically with an alkoxy group) while preserving or modifying the C2 position for subsequent coupling to the benzimidazole moiety.

This guide details the synthesis of DCTMP, its critical regioselective reduction protocol, and its conversion into the 4-methoxy-3,5-dimethyl-2-hydroxymethylpyridine scaffold.

Chemical Identity & Properties

PropertySpecification
Chemical Name 2,4-Dichloro-3,5,6-trimethylpyridine
CAS Number 109371-17-7
Synonyms 2,4-Dichloro-3,5,6-collidine; DCTMP
Molecular Formula C₈H₉Cl₂N
Molecular Weight 190.07 g/mol
Structure Pyridine ring with Cl at 2,4 and Methyl at 3,5,6
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DCM, Chloroform, Ethyl Acetate; Insoluble in Water

Mechanism of Action: The "Regioselective Switch"

The utility of DCTMP rests on the electronic and steric differentiation between the C2 and C4 chlorides.

  • Steric Environment: The C4-chlorine is flanked by two methyl groups (C3 and C5), creating significant steric hindrance (buttressing effect). The C2-chlorine is flanked by the ring nitrogen and one methyl group (C3).

  • Electronic Activation: The ring nitrogen activates both positions for Nucleophilic Aromatic Substitution (

    
    ) and hydrogenolysis. However, under specific catalytic hydrogenation conditions, the C2-chlorine is selectively removed  (hydrodechlorination) before the C4-chlorine.
    
  • The "Switch":

    • Acidic Hydrogenation: Yields 4-Chloro-2,3,5-trimethylpyridine (Removal of C2-Cl). This is the key route for Omeprazole synthesis.

    • Basic/Neutral Hydrogenation: Yields 2,3,5-Trimethylpyridine (Removal of both Cls).[1][2]

This selectivity allows the difficult-to-access 4-methoxy substituent to be installed via the remaining C4-chlorine after the C2 position has been cleared.

Experimental Protocols

Protocol A: Synthesis of DCTMP from Acyclic Precursors

Rationale: Direct chlorination of commercially available collidine is non-selective. The preferred route is ring closure followed by chlorination.

Reagents:

  • Ethyl 3-amino-2-methylcrotonate[2]

  • Diethyl 2-methylmalonate[2][3]

  • Phosphorus Oxychloride (

    
    )[4]
    

Step-by-Step Methodology:

  • Cyclization: Combine ethyl 3-amino-2-methylcrotonate and diethyl 2-methylmalonate in a high-boiling solvent (e.g., diphenyl ether) at 180–200°C. Remove ethanol via distillation to drive the equilibrium.

  • Isolation of Intermediate: Cool the mixture to precipitate 2,4-Dihydroxy-3,5,6-trimethylpyridine . Filter and wash with non-polar solvent (hexane) to remove oily residues.

  • Chlorination: Transfer the dihydroxy solid to a pressure vessel. Add excess

    
     (4-5 equivalents).
    
  • Reaction: Heat to 150°C for 4–6 hours. The reaction generates

    
     gas; use a scrubber.
    
  • Work-up: Quench the reaction mixture slowly onto crushed ice/water (Exothermic!). Neutralize with

    
     to pH 8.
    
  • Extraction: Extract with Dichloromethane (DCM). Dry organic layer over

    
     and concentrate.
    
  • Purification: Recrystallize from ethanol/water to obtain DCTMP (Purity >98%).

Protocol B: Selective Dechlorination (The Critical Step)

Rationale: This step differentiates the C2 and C4 positions. Acidic conditions protonate the pyridine nitrogen, altering the catalyst interaction and favoring C2 reduction.

Reagents:

  • DCTMP (Start Material)

  • Catalyst: 10% Palladium on Carbon (Pd/C)[5]

  • Solvent: Ethanol + Acetic Acid (buffer/proton source)

  • Hydrogen Gas (

    
    )
    

Procedure:

  • Preparation: Dissolve 10 g of DCTMP in 100 mL of Ethanol. Add 5 mL of Glacial Acetic Acid.

  • Catalyst Loading: Add 0.5 g of 10% Pd/C under inert atmosphere (

    
    ).
    
  • Hydrogenation: Purge with

    
     and maintain a pressure of 3–5 bar (45–75 psi) at 50°C.
    
  • Monitoring: Monitor by HPLC every 30 minutes. The reaction is complete when the starting material is consumed, and the mono-chloro peak (4-Chloro-2,3,5-trimethylpyridine) maximizes. Over-reaction leads to fully dechlorinated collidine.

  • Filtration: Filter catalyst through Celite.

  • Neutralization: Concentrate filtrate, dilute with water, and neutralize with saturated

    
    .
    
  • Isolation: Extract the product 4-Chloro-2,3,5-trimethylpyridine with Ethyl Acetate.

Protocol C: Functionalization to Omeprazole Precursor

Rationale: The remaining C4-chloride is displaced by methoxide. The C2-methyl group is then oxidized via the Boekelheide rearrangement.

  • Methoxylation: React 4-Chloro-2,3,5-trimethylpyridine with Sodium Methoxide (

    
    ) in DMSO at 80°C. This yields 4-Methoxy-2,3,5-trimethylpyridine .[1][2][3]
    
  • N-Oxidation: Treat with Hydrogen Peroxide (

    
    ) in Acetic Acid to form the N-Oxide.[2]
    
  • Rearrangement: Heat the N-Oxide with Acetic Anhydride (

    
    ). This rearranges the oxygen from the nitrogen to the adjacent C2-methyl group, forming the acetoxymethyl ester.
    
  • Hydrolysis: Base hydrolysis (

    
    ) yields 4-Methoxy-3,5-dimethyl-2-hydroxymethylpyridine .
    

Visualizing the Synthetic Pathway

The following diagram illustrates the transformation of DCTMP into the pharmaceutical scaffold, highlighting the branching logic of the hydrogenation step.

DCTMP_Pathway Precursors Acyclic Precursors (Aminocrotonate + Malonate) Dihydroxy 2,4-Dihydroxy- 3,5,6-trimethylpyridine Precursors->Dihydroxy Cyclization (180°C) DCTMP 2,4-Dichloro-3,5,6- trimethylpyridine (DCTMP) (CAS 109371-17-7) Dihydroxy->DCTMP POCl3 Chlorination MonoChloro 4-Chloro-2,3,5- trimethylpyridine DCTMP->MonoChloro H2, Pd/C Acidic Media (Selective) Collidine 2,3,5-Trimethylpyridine (Over-reduction) DCTMP->Collidine H2, Pd/C Basic Media Methoxy 4-Methoxy-2,3,5- trimethylpyridine MonoChloro->Methoxy NaOMe DMSO Final 4-Methoxy-3,5-dimethyl- 2-hydroxymethylpyridine (Omeprazole Scaffold) Methoxy->Final 1. H2O2 (N-Oxide) 2. Ac2O (Rearrange) 3. Hydrolysis

Caption: Synthetic workflow for DCTMP. The critical control point is the selective acidic hydrogenation (Yellow Node) to avoid over-reduction to Collidine (Red Node).

Safety & Handling

  • POCl3: Highly corrosive and reacts violently with water. All chlorination glassware must be bone-dry. Quench in a controlled manner with proper ventilation.

  • Hydrogenation: Pd/C is pyrophoric when dry. Keep wet with solvent. Hydrogen gas poses an explosion hazard; ensure grounding of the autoclave.

  • DCTMP: Irritating to eyes, respiratory system, and skin. Use standard PPE (gloves, goggles, fume hood).

References

  • Original Patent for DCTMP Synthesis: Junek, H., et al. (1988).[2] Chemical intermediates and methods for their preparation. US Patent 4,785,113.[1] Assigned to Aktiebolaget Hässle.[1]

  • Process Chemistry of Omeprazole: Sjöbom, H. F., et al. (1995). Process for the synthesis of Omeprazole. US Patent 5,391,752.[2]

  • Boekelheide Rearrangement Mechanism: Boekelheide, V., & Linn, W. J. (1954). Rearrangements of N-Oxides. A Novel Synthesis of Pyridyl Carbinols. Journal of the American Chemical Society.

  • Commercial Availability & Data: ChemicalBook Entry for 2,4-Dichloro-3,5,6-trimethylpyridine (CAS 109371-17-7).[6][7][8][9]

  • Selective Dechlorination Studies: Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Syntheses. Academic Press. (General reference for halopyridine reduction selectivity).

Sources

application in the synthesis of pharmaceutical analogues

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Late-Stage Functionalization (LSF) for Pharmaceutical Analogue Synthesis

Executive Summary

In modern drug discovery, the "make-test-analyze" cycle is often bottlenecked by the de novo synthesis required to generate Structure-Activity Relationship (SAR) libraries. Late-Stage Functionalization (LSF) offers a paradigm shift: the direct chemical modification of complex, fully assembled drug scaffolds.

This Application Note details two field-proven protocols for C–H Functionalization :

  • C–H Methylation (The "Magic Methyl" Effect): Using innate radical reactivity to install methyl groups on heteroaromatic cores.

  • C–H Fluorination (The "Fluorine Scan"): Direct installation of fluorine to modulate metabolic stability (pKa and lipophilicity).

These protocols are designed for medicinal chemists seeking to rapidly diversify lead compounds without rebuilding the core scaffold.

Mechanistic Principles

The Logic of Radical Substitution on Heterocycles

Both protocols rely on the innate reactivity of electron-deficient N-heterocycles (pyridines, quinolines, diazines) prevalent in FDA-approved drugs.

  • Minisci-Type Alkylation: Under acidic conditions, N-heterocycles are protonated, lowering the LUMO energy. This makes the carbon atoms adjacent to the nitrogen (C2/C4 positions) highly electrophilic and susceptible to attack by nucleophilic alkyl radicals.

  • Radical Fluorination: Unlike electrophilic aromatic substitution (which fails on electron-poor rings), radical fluorination utilizes Silver(II) or N-F reagents to generate electrophilic fluorine species or radical intermediates that attack the C–H bond directly.

Pathway Visualization

The following diagram illustrates the divergent pathways for Methylation and Fluorination from a common drug scaffold.

LSF_Pathway Lead Lead Drug Scaffold (N-Heterocycle) Protonation Acid Activation (Protonation of N) Lead->Protonation  Method A: Methylation Coordination Ag(II) Coordination (N-Ag Complex) Lead->Coordination  Method B: Fluorination Addition Radical Addition (C2/C4 Position) Protonation->Addition Radical_Gen Radical Generation (R-COOH + Persulfate) Radical_Gen->Addition  Nucleophilic Radical Methyl_Analog Methylated Analog (Improved Potency/Binding) Addition->Methyl_Analog  Oxidative Rearomatization F_Transfer F-Atom Transfer (Radical/SET Mechanism) Coordination->F_Transfer Fluoro_Analog Fluorinated Analog (Metabolic Stability) F_Transfer->Fluoro_Analog  Demetalation

Figure 1: Divergent LSF pathways. Method A utilizes acid-mediated radical attack (Minisci), while Method B utilizes metal-mediated radical transfer.

Protocol A: Decarboxylative C–H Methylation (Minisci)

Target Application: Installation of methyl groups to probe hydrophobic pockets or block metabolic hot-spots.

This protocol utilizes a Decarboxylative approach. Acetic acid serves as the methyl source, activated by a persulfate oxidant and a silver catalyst. This is preferred over traditional alkyl halides due to the ubiquity and low cost of carboxylic acids.

Reagents & Equipment
  • Substrate: 0.5 mmol of N-heterocycle (e.g., Quinoline, Pyridine derivative).

  • Alkyl Source: Acetic Acid (5.0 equiv).

  • Oxidant: Ammonium Persulfate ((

    
    ) (3.0 equiv).
    
  • Catalyst: Silver Nitrate (

    
    ) (0.2 equiv / 20 mol%).
    
  • Solvent: 1:1 mixture of Water (

    
    ) and Acetonitrile (
    
    
    
    ).
  • Temperature Control: Oil bath at 50–80 °C.

  • Acid: Trifluoroacetic acid (TFA) (1.0 equiv) – Critical for activating the heterocycle.

Step-by-Step Workflow
  • Preparation: In a 20 mL vial equipped with a magnetic stir bar, dissolve the Substrate (0.5 mmol) in

    
     (2.5 mL) and 
    
    
    
    (2.5 mL).
  • Activation: Add TFA (0.5 mmol) to protonate the heterocycle. Note: If the substrate is a salt (e.g., HCl salt), omit TFA.

  • Reagent Addition: Add Acetic Acid (2.5 mmol) and

    
      (0.1 mmol).
    
  • Initiation: Heat the mixture to 50 °C .

  • Oxidant Addition (Critical Step): Dissolve

    
      (1.5 mmol) in a minimum amount of water. Add this solution dropwise over 10 minutes to the stirring reaction mixture.
    
    • Why? Rapid addition causes a massive radical burst that favors side reactions (homocoupling). Slow addition maintains a steady state of methyl radicals.

  • Reaction: Stir at 50–80 °C for 2–4 hours. Monitor by LC-MS.[1]

    • Endpoint: Look for the [M+15] peak (Methylation).

  • Work-up: Cool to room temperature. Basify with saturated

    
     (aq) to pH > 8. Extract with Ethyl Acetate (3 x 10 mL).
    
  • Purification: Dry organics over

    
    , concentrate, and purify via Flash Column Chromatography (typically 0-50% EtOAc in Hexanes).
    

Protocol B: Direct C–H Fluorination (AgF₂ Mediated)

Target Application: "Fluorine Scan" to block P450 oxidation sites or lower basicity (pKa modulation).

This protocol uses Silver(II) Fluoride (


) , a powerful single-electron oxidant and fluorine source. It is uniquely selective for the ortho position of nitrogen heterocycles.
Reagents & Equipment
  • Substrate: 0.5 mmol N-heterocycle.

  • Reagent: Silver(II) Fluoride (

    
    ) (2.0–3.0 equiv).
    
  • Solvent: Dry Acetonitrile (

    
    ) or Dichloromethane (
    
    
    
    ).
  • Vessel: Teflon (PFA) vial or dry glass vial (fluorine can etch glass, but dilute AgF2 is generally safe in glass for short times). Recommendation: Use Teflon for high reproducibility.

  • Atmosphere: Nitrogen (

    
    ) or Argon balloon.
    
Step-by-Step Workflow
  • Safety Check:

    
     is moisture sensitive and a strong oxidant. Handle in a fume hood.
    
  • Setup: Flame-dry a reaction vial and cool under

    
    .
    
  • Dissolution: Add the Substrate (0.5 mmol) and dry

    
      (3.0 mL).
    
  • Reagent Addition: Add

    
      (1.0–1.5 mmol) in one portion.
    
    • Observation: The reaction mixture will typically turn dark brown/black immediately.

  • Reaction: Stir vigorously at Room Temperature (20–25 °C) for 1–2 hours.

    • Note: Unlike methylation, this reaction is fast. Heating is rarely required and may cause decomposition.

  • Quench: Pour the reaction mixture into a separatory funnel containing dilute aqueous

    
     (Ammonium Hydroxide) or saturated 
    
    
    
    .
    • Why? This solubilizes silver salts and quenches active fluorine species.

  • Extraction: Extract with DCM (3 x 10 mL). The organic layer should be clear; the aqueous layer will contain the silver byproducts.

  • Purification: Silica gel chromatography.

    • Note: Fluorinated analogs often have very similar Rf values to the parent. A gradient of DCM/MeOH is often more effective than Hex/EtOAc for polar heterocycles.

Data Analysis & Troubleshooting

Comparative Analysis of Methods
FeatureProtocol A: Methylation (Minisci)Protocol B: Fluorination (AgF2)
Selectivity C2/C4 (nucleophilic attack)C2 (ortho to Nitrogen)
Functional Group Tolerance Moderate (Avoid free thiols, electron-rich anilines)High (Tolerates halides, esters, amides)
Primary Failure Mode Mono- vs. Di-methylation mixturesIncomplete conversion
Purification Difficulty High (Polarity change is small)Moderate (Basicity change is significant)
Troubleshooting Guide
  • Issue: Low Yield in Methylation.

    • Diagnosis: Radical quenching or insufficient activation.

    • Fix: Increase TFA to 2.0 equiv to ensure full protonation. Degas solvents to remove oxygen (which quenches alkyl radicals).

  • Issue: Polymethylation (Double addition).

    • Diagnosis: Substrate is too reactive.

    • Fix: Stop reaction at 60% conversion (monitor LCMS). It is better to recover starting material than separate complex mixtures.

  • Issue: AgF2 Reaction "Stalls".

    • Diagnosis: AgF2 quality.

    • Fix: AgF2 degrades to AgF (white/grey) if exposed to wet air. Reagent must be black/dark brown. Buy small bottles and store in a desiccator.

References

  • Duncon, M. A. J. (2011).[1] Minisci reactions: Versatile CH-functionalizations for medicinal chemists. Med. Chem. Commun. Link

  • Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science. Link

  • Proctor, R. S. J., & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions. Angewandte Chemie International Edition. Link

  • Cernak, T., Dykstra, K. D., Tyagarajan, S., Vachal, P., & Krska, S. W. (2016). The medicinal chemist’s toolbox for late stage functionalization of drug-like molecules. Chemical Society Reviews.[1] Link

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

Sources

Application Notes and Protocols: Laboratory-Scale Synthesis of 2,4-Dichloro-3,5,6-trimethylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2,4-Dichloro-3,5,6-trimethylpyridine, a halogenated derivative of 2,4,6-trimethylpyridine (collidine), is a valuable building block in organic synthesis. Its unique substitution pattern, featuring both activating methyl groups and deactivating, directing chloro groups, makes it a versatile intermediate for the synthesis of a variety of more complex heterocyclic compounds. These compounds are of significant interest to researchers in medicinal chemistry and materials science for the development of novel pharmaceuticals and functional materials. The strategic placement of the chlorine atoms allows for subsequent functionalization through nucleophilic substitution or cross-coupling reactions, while the methyl groups influence the steric and electronic properties of the molecule.

This document provides a comprehensive guide for the laboratory-scale synthesis of 2,4-dichloro-3,5,6-trimethylpyridine, commencing from the readily available starting material, 2,4,6-trimethylpyridine. The protocol herein is designed to be robust and reproducible, offering researchers a reliable method for accessing this important synthetic intermediate.

Synthetic Strategy: Rationale and Mechanistic Overview

The synthetic approach detailed in this guide is predicated on the direct electrophilic chlorination of the electron-rich 2,4,6-trimethylpyridine ring. The three methyl groups at the 2, 4, and 6-positions are activating and ortho-, para-directing for electrophilic aromatic substitution. Consequently, the 3 and 5-positions of the pyridine ring are highly activated and sterically accessible, making them the primary sites for electrophilic attack.

For this synthesis, we have selected sulfuryl chloride (SO₂Cl₂) as the chlorinating agent. Sulfuryl chloride is a convenient and effective source of electrophilic chlorine. In an appropriate solvent, it can chlorinate activated aromatic rings with good efficiency. The reaction is proposed to proceed through a standard electrophilic aromatic substitution mechanism.

The overall transformation is depicted in the following reaction scheme:

Caption: Reaction scheme for the synthesis of 2,4-dichloro-3,5,6-trimethylpyridine.

The careful control of stoichiometry and reaction temperature is crucial to favor the desired dichlorinated product and minimize the formation of mono-chlorinated and tri-chlorinated byproducts, as well as potential side-chain chlorination.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis, purification, and characterization of 2,4-dichloro-3,5,6-trimethylpyridine.

Materials and Equipment
Reagent/MaterialGradeSupplier
2,4,6-Trimethylpyridine (Collidine)≥99%Sigma-Aldrich
Sulfuryl Chloride (SO₂Cl₂)≥97%Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
Saturated Sodium Bicarbonate (NaHCO₃) solutionACS ReagentFisher Scientific
Brine (Saturated NaCl solution)ACS ReagentFisher Scientific
Anhydrous Magnesium Sulfate (MgSO₄)ACS ReagentFisher Scientific
Silica Gel60 Å, 230-400 meshSigma-Aldrich
HexanesACS ReagentFisher Scientific
Ethyl AcetateACS ReagentFisher Scientific
  • Round-bottom flasks (100 mL and 250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves

Synthetic Procedure

Workflow Diagram:

Synthesis_Workflow start Start dissolve Dissolve 2,4,6-trimethylpyridine in anhydrous DCM start->dissolve cool Cool the solution to 0 °C in an ice bath dissolve->cool add_so2cl2 Add sulfuryl chloride dropwise over 30 minutes cool->add_so2cl2 react Stir at 0 °C for 1 hour, then warm to room temperature and stir for 4 hours add_so2cl2->react quench Quench the reaction with saturated NaHCO₃ solution react->quench extract Extract with DCM quench->extract wash Wash the organic layer with brine extract->wash dry Dry over anhydrous MgSO₄ wash->dry filter_concentrate Filter and concentrate under reduced pressure dry->filter_concentrate purify Purify the crude product by column chromatography filter_concentrate->purify characterize Characterize the pure product (NMR, MS) purify->characterize end End characterize->end

Caption: Step-by-step workflow for the synthesis of 2,4-dichloro-3,5,6-trimethylpyridine.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2,4,6-trimethylpyridine (5.0 g, 41.3 mmol) in anhydrous dichloromethane (100 mL).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Chlorinating Agent: While stirring vigorously, add sulfuryl chloride (7.0 mL, 86.7 mmol, 2.1 equivalents) dropwise from the dropping funnel over a period of 30 minutes. Maintain the internal temperature below 5 °C during the addition. The reaction is exothermic and will produce HCl gas, so this step must be performed in a well-ventilated fume hood.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour. Then, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 4 hours.

  • Workup:

    • Carefully quench the reaction by slowly adding 50 mL of a saturated aqueous solution of sodium bicarbonate. Be cautious as gas evolution (CO₂) will occur.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with dichloromethane (2 x 30 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation of Crude Product: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or a semi-solid.

Purification

The crude product is purified by flash column chromatography on silica gel.[1][2][3][4][5]

  • Column Preparation: Pack a glass column with silica gel in a slurry of hexanes.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the prepared column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5% ethyl acetate in hexanes).

  • Fraction Collection: Collect fractions and monitor by TLC (e.g., using 10% ethyl acetate in hexanes as the eluent) to identify the fractions containing the desired product.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield 2,4-dichloro-3,5,6-trimethylpyridine as a white to off-white solid.

Characterization

The identity and purity of the final product should be confirmed by spectroscopic methods.

  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show singlets for the methyl groups. The chemical shifts will be influenced by the presence of the chlorine atoms.

  • ¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will show distinct signals for the pyridine ring carbons and the methyl carbons. The carbons bearing chlorine atoms will exhibit characteristic chemical shifts.[6][7][8][9]

  • Mass Spectrometry (EI or ESI): The mass spectrum should show the molecular ion peak (M⁺) and the characteristic isotopic pattern for a molecule containing two chlorine atoms (M⁺, M+2, M+4 in a ratio of approximately 9:6:1).[10][11][12][13][14]

Table 1: Summary of Reagent Quantities and Expected Yield

ReagentMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
2,4,6-Trimethylpyridine121.185.0 g41.31.0
Sulfuryl Chloride134.977.0 mL (11.7 g)86.72.1
Product 190.08 - - -
Expected Yield (approx.)~5-6 g~26-31~65-75%

Safety Precautions

This synthesis involves the use of hazardous chemicals and should be performed by trained personnel in a well-ventilated chemical fume hood.

  • 2,4,6-Trimethylpyridine (Collidine): Flammable and toxic. Avoid inhalation and contact with skin and eyes.[15]

  • Sulfuryl Chloride: Highly corrosive and toxic. Reacts violently with water, releasing toxic gases. Handle with extreme care, using appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.[16][17][18][19]

  • Dichloromethane: A volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

  • Chlorinated Pyridines: The product and intermediates are potentially toxic. Handle with care and avoid exposure.

  • General Precautions: Always wear appropriate personal protective equipment. Ensure all glassware is dry before use, especially when handling sulfuryl chloride. The reaction generates HCl gas, which must be properly vented.

Trustworthiness and Self-Validation

The protocol described is based on established principles of electrophilic aromatic substitution on activated pyridine rings. The choice of sulfuryl chloride as a chlorinating agent is well-precedented for such transformations. The workup and purification procedures are standard laboratory techniques designed to effectively isolate and purify the target compound. The analytical characterization methods (NMR and Mass Spectrometry) provide a robust means of confirming the structure and purity of the synthesized 2,4-dichloro-3,5,6-trimethylpyridine, thus ensuring the validity of the experimental outcome. By following this protocol diligently, researchers can be confident in obtaining the desired product.

References

  • Google Patents. CN102372667A - Preparation method for 2,4,6-trimethyl pyridine.
  • Wikipedia. 2,4,6-Trimethylpyridine. [Link]

  • Google Patents.
  • International Science Community Association. Chlorination of Aromatic Compounds in Aqueous Media using N-Chlorosuccinimide. [Link]

  • NJ.gov. Hazardous Substance Fact Sheet - Sulfur Chloride. [Link]

  • ResearchGate. The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I.... [Link]

  • NJ.gov. Hazardous Substance Fact Sheet - Sulfuryl Chloride. [Link]

  • NIH. A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine. [Link]

  • Organic Chemistry Portal. N-Chlorosuccinimide (NCS). [Link]

  • University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. [Link]

  • RSC Publishing. Mass-analyzed threshold ionization spectroscopy of pyridine. Structural distortion in the first excited state. [Link]

  • ResearchGate. N-Chlorosuccinimide: A Versatile Reagent in Organic Synthesis. [Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • ResearchGate. A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine. [Link]

  • ResearchGate. Characterization of two hydroxytrichloropicolinic acids: Application of the one-bond chlorine-isotope effect in 13C NMR. [Link]

  • ResearchGate. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidinethiones. [Link]

  • YouTube. column chromatography & purification of organic compounds. [Link]

  • YouTube. Column Chromatography. [Link]

  • NIH. Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides. [Link]

  • ResearchGate. Isolation and purification of plant secondary metabolites using column-chromatographic technique. [Link]

  • Wikipedia. Thionyl chloride. [Link]

  • YouTube. Mass Spectrometry A-Level Fragmentation part 2. [Link]

  • Special Gas Instruments. Chlorine gas handling tips. [Link]

  • RSC Publishing. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. [Link]

  • Chemistry LibreTexts. 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

  • chemconnections.org. 13C NMR Spectroscopy. [Link]

  • The Royal Society of Chemistry. Reactions of enantiopure cyclic diols with sulfuryl chloride. [Link]

  • Google Patents. CA1301763C - Method of preparation of 3,5-dichloro-2,4,6-trifluoropyridine.
  • Google Patents. CN101012194A - Method for preparing 2,3,5-trimethylpyridine.
  • PrepChem.com. Synthesis of 2,4,6-trimethylpyridine. [Link]

  • Organic Syntheses Procedure. bis(2,4,6-trimethylpyridine) bromine(i) hexafluorophosphate. [Link]

  • PMC. Toward Environmentally Benign Electrophilic Chlorinations: From Chloroperoxidase to Bioinspired Isoporphyrins. [Link]

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Application Notes and Protocols for Handling Air-Sensitive Pyridine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Challenge of Air-Sensitive Pyridines

The pyridine ring is a fundamental scaffold in pharmaceuticals, agrochemicals, and materials science. While pyridine itself is a relatively stable aromatic heterocycle, its derivatives can be highly sensitive to atmospheric oxygen and moisture.[1][2] This sensitivity arises from the electronic nature of the pyridine ring, which can be modulated by various substituents. Electron-donating groups can increase the electron density of the ring, making it more susceptible to oxidation. Conversely, the introduction of organometallic functionalities, such as in pyridyl Grignard or lithium reagents, renders the compounds extremely reactive towards both oxygen and water.[3][4][5] Similarly, some pyridine boronic acids, crucial building blocks in cross-coupling reactions, can be sensitive to moisture and require careful handling.[6][7][8][9]

The consequences of improper handling of these air-sensitive compounds range from decreased reaction yields and product impurities to potentially hazardous situations, including spontaneous combustion (pyrophoricity).[10] Therefore, a thorough understanding and proficient execution of air-free techniques are paramount for successful and safe research.

This guide provides a comprehensive overview of the principles and detailed protocols for handling air-sensitive pyridine compounds. It is intended to equip researchers with the knowledge and practical skills to confidently and safely manage these challenging yet valuable chemical entities.

I. Core Principles of Air-Free Chemistry

The central principle of handling air-sensitive compounds is the rigorous exclusion of atmospheric oxygen and moisture.[11] This is achieved by creating and maintaining an inert atmosphere, typically using high-purity nitrogen or argon gas, throughout all manipulations.[11][12] The choice between nitrogen and argon is often dictated by cost and the specific reactivity of the compounds being handled; while nitrogen is less expensive, argon is heavier and provides a better inert blanket, and it is preferred for reactions involving reagents that can react with nitrogen.[12][13]

Two primary pieces of equipment are indispensable for creating this inert environment: the glovebox and the Schlenk line .

Glovebox

A glovebox is a sealed container with a transparent front panel and integrated gloves that allow for the manipulation of materials within an inert atmosphere.[14][15] The internal atmosphere is continuously circulated through a catalyst system that removes oxygen and moisture to parts-per-million (ppm) levels.[14][15]

Key Advantages of a Glovebox:

  • Provides a highly controlled and consistently inert environment.

  • Ideal for handling pyrophoric solids and for procedures requiring fine motor skills, such as weighing and preparing samples for analysis.[10][16]

  • Allows for the long-term storage of air-sensitive compounds.[13]

Schlenk Line

A Schlenk line is a dual-manifold glassware apparatus that provides both a vacuum and a source of inert gas to one or more reaction vessels.[11][12][17] This setup allows for the removal of air from a flask via vacuum and its replacement with an inert gas, a process known as the "evacuate-refill" or "vac-and-backfill" cycle.[18]

Key Advantages of a Schlenk Line:

  • Versatile for a wide range of synthetic procedures, from simple reagent transfers to complex multi-step reactions.[12][19]

  • Cost-effective for laboratories that do not require the high level of atmospheric purity of a glovebox.

  • Suitable for handling larger volumes of solvents and reagents.

II. Essential Laboratory Preparations

A. Glassware Preparation

All glassware used for air-sensitive work must be scrupulously dried to remove adsorbed moisture from its surface.[11][20]

Protocol for Drying Glassware:

  • Clean the glassware thoroughly with an appropriate solvent and rinse with deionized water.

  • Place the glassware in an oven at a minimum of 125°C for at least 4 hours, or preferably overnight.[20]

  • Assemble the hot glassware and immediately place it under a stream of inert gas to cool. This prevents atmospheric moisture from re-adsorbing onto the surfaces as the glass cools.[20]

  • Alternatively, the glassware can be assembled cold and then "flame-dried" under vacuum using a heat gun. This is a more rapid method but requires care to avoid localized overheating and potential stress fractures in the glass.

B. Solvent Purification and Degassing

Solvents used in air-sensitive reactions must be both anhydrous and deoxygenated.[13] While commercially available anhydrous solvents are often of high quality, they may still contain dissolved oxygen.

Methods for Solvent Degassing:

MethodDescriptionBest For
Freeze-Pump-Thaw The solvent is frozen using a liquid nitrogen bath, a vacuum is applied to remove gases from the headspace, and the solvent is then thawed. This cycle is repeated at least three times.[13][14][21]The most rigorous method for removing dissolved gases. Essential for highly sensitive reactions.
Sparging An inert gas (nitrogen or argon) is bubbled through the solvent for an extended period (typically 30-60 minutes) to displace dissolved oxygen.[14][15][22][23][24]A convenient method for degassing large volumes of solvent, though less effective than freeze-pump-thaw.[15]
Sonication under Vacuum The solvent is subjected to sonication under a light vacuum. This process is repeated several times.[14][15]A rapid method for degassing solvents for applications like HPLC.[15]

Diagram: Freeze-Pump-Thaw Degassing Workflow

G start Start with Solvent in Schlenk Flask freeze Freeze Solvent (Liquid Nitrogen) start->freeze pump Apply High Vacuum freeze->pump thaw Thaw Solvent to Room Temperature pump->thaw repeat Repeat Cycle (3x Total) thaw->repeat repeat->freeze Yes backfill Backfill with Inert Gas repeat->backfill No end Degassed Solvent Ready backfill->end

Caption: Workflow for the freeze-pump-thaw solvent degassing method.

III. Protocols for Handling Air-Sensitive Pyridine Compounds

A. Storage and Retrieval

Proper storage is critical to maintaining the integrity of air-sensitive pyridine compounds.

  • Solids: Store in a glovebox in well-sealed containers. If a glovebox is unavailable, store in a desiccator under an inert atmosphere.

  • Liquids and Solutions: Store in Schlenk flasks or Sure/Seal™ bottles, which have a resealable septum that allows for the removal of the reagent via syringe or cannula without exposing the contents to the atmosphere.[20]

B. Weighing and Transferring Solids (in a Glovebox)

Protocol:

  • Ensure the glovebox atmosphere is at the required purity level (typically <10 ppm O₂ and H₂O).

  • Bring all necessary items (spatulas, weighing paper, vials, etc.) into the glovebox through the antechamber.

  • Tare the balance with an empty, capped vial.

  • Carefully transfer the desired amount of the solid pyridine compound into the vial using a clean spatula.

  • Securely cap the vial and record the weight.

  • If the compound is to be used in a reaction outside the glovebox, ensure the vial is sealed tightly and can be safely transported to the Schlenk line.

C. Transferring Liquids and Solutions (Using Schlenk Line Techniques)

The transfer of air-sensitive liquids and solutions is typically accomplished using either a syringe or a double-tipped needle (cannula).

1. Syringe Transfer (for smaller volumes, <50 mL)

Protocol:

  • Dry the syringe and needle in an oven and allow them to cool in a desiccator or under a stream of inert gas.[20]

  • Flush the syringe with inert gas by drawing the gas from the Schlenk line into the syringe and expelling it at least 10 times.[20]

  • Puncture the septum of the reagent bottle with the needle and ensure the tip of the needle is below the surface of the liquid.

  • Gently pressurize the reagent bottle with inert gas from the Schlenk line. This will create a positive pressure that aids in filling the syringe.

  • Slowly draw the desired volume of liquid into the syringe. It is good practice to pull a small amount of inert gas into the syringe after the liquid to prevent drips.

  • Withdraw the syringe and quickly insert it into the septum of the reaction flask.

  • Inject the liquid into the reaction flask.

2. Cannula Transfer (for larger volumes)

Protocol:

  • Assemble the reaction flask and the reagent bottle (or Schlenk flask) on the Schlenk line, each under a positive pressure of inert gas.

  • Insert one end of the double-tipped needle through the septum of the reagent bottle, ensuring the tip is below the surface of the liquid.

  • Insert the other end of the needle through the septum of the reaction flask.

  • To initiate the transfer, either slightly increase the inert gas pressure in the reagent bottle or slightly decrease the pressure in the reaction flask by venting to a bubbler.

  • The pressure differential will cause the liquid to flow from the reagent bottle to the reaction flask.

  • Once the desired volume has been transferred, remove the cannula from the reaction flask first, then from the reagent bottle, to prevent siphoning.

Diagram: Cannula Transfer Setup

G cluster_0 Inert Gas Source (Schlenk Line) reagent Reagent Bottle Septum cannula Double-Tipped Needle reagent:port->cannula reaction Reaction Flask Septum cannula->reaction:port gas_reagent To Reagent Bottle gas_reagent->reagent Positive Pressure gas_reaction To Reaction Flask gas_reaction->reaction Slightly Lower Pressure

Caption: Schematic of a cannula transfer between two vessels on a Schlenk line.

D. Setting Up and Running Reactions

Protocol:

  • Assemble the reaction glassware (e.g., a three-necked flask with a condenser, dropping funnel, and septum) and dry it thoroughly.

  • Place the glassware on the Schlenk line and perform at least three evacuate-refill cycles.[18]

  • Introduce the solid air-sensitive pyridine compound (if any) into the reaction flask under a positive flow of inert gas (a "counterflow" addition).[11]

  • Add the degassed solvent to the reaction flask via syringe or cannula.

  • Add any other reagents as required, using the appropriate air-free transfer techniques.

  • Maintain a positive pressure of inert gas throughout the reaction, using a bubbler to monitor the gas flow.

E. Work-up and Purification

The work-up and purification of air-sensitive pyridine compounds also require the exclusion of air.

  • Quenching: Reactions are typically quenched by slowly adding a quenching agent (e.g., a saturated aqueous solution) to the reaction mixture at a low temperature, all under an inert atmosphere.

  • Extraction: Extractions can be performed in a separatory funnel that has been purged with inert gas. The layers are separated, and the organic layer is transferred to a Schlenk flask for further manipulation.

  • Filtration: Air-sensitive solids can be isolated by filtration using a Schlenk filter funnel or a cannula filter.

  • Chromatography: Column chromatography of air-sensitive compounds can be performed using a sealed column that is kept under a positive pressure of inert gas.

IV. Safety Considerations

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a lab coat, and gloves (nitrile or neoprene are recommended for pyridine).[25]

  • Fume Hood: All manipulations of pyridine and its derivatives should be performed in a certified chemical fume hood to avoid inhalation of vapors.[25]

  • Pyrophoric Reagents: Pyrophoric compounds, which can ignite spontaneously on contact with air, require extreme caution.[10] Always have a container of powdered lime or sand within arm's reach to smother any potential fires.[10] Never work alone when handling pyrophoric materials.[15][26]

  • Emergency Procedures: Be familiar with the location and operation of safety showers, eyewash stations, and fire extinguishers. In case of skin or eye contact, flush the affected area with water for at least 15 minutes and seek immediate medical attention.[25]

V. Conclusion

The successful synthesis and application of air-sensitive pyridine compounds are critically dependent on the mastery of air-free techniques. By understanding the principles behind these techniques and diligently following the detailed protocols outlined in this guide, researchers can ensure the integrity of their experiments, achieve reproducible results, and maintain a safe laboratory environment. The investment in learning and practicing these skills is essential for anyone working at the forefront of chemical synthesis and drug development.

References

  • Pyridine - Wikipedia . Wikipedia. [Link]

  • Handling Pyridine: Best Practices and Precautions . Post Apple Scientific. [Link]

  • Nature-Inspired Redox Active Organic Molecules: Design, Synthesis, and Characterization of Pyridine Derivatives . MDPI. [Link]

  • Chem 1140; Techniques for Handling Air-Sensitive Compounds . Wipf Group, University of Pittsburgh. [Link]

  • Working with air and moisture sensitive compounds . Molecular Inorganic Chemistry, University of Amsterdam. [Link]

  • The manipulation of air-sensitive compounds . Neilson Lab, Texas Christian University. [Link]

  • Tips and Tricks for the Lab: Air-Sensitive Techniques (1) . ChemistryViews. [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds . Wipf Group, University of Pittsburgh. [Link]

  • Air-free technique - Wikipedia . Wikipedia. [Link]

  • 7 General techniques for handling air-sensitive compounds . Oxford Academic. [Link]

  • Safe handling of organolithium compounds in the laboratory . Princeton EHS. [Link]

  • Oxidative Synthesis of Pyridine Derivatives . Journal of Chemical, Biological and Physical Sciences. [Link]

  • Pyridine synthesis . Organic Chemistry Portal. [Link]

  • Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants . Journal of Organic Chemistry. [Link]

  • Safe Handling of Pyrophoric Materials . Carnegie Mellon University. [Link]

  • Sparging (chemistry) - Wikipedia . Wikipedia. [Link]

  • An Illustrated Guide to Schlenk Line Techniques . ACS Publications. [Link]

  • A Protocol for Safe Lithiation Reactions Using Organolithium Reagents . PMC - NIH. [Link]

  • Reaction Between Grignard Reagents and Heterocyclic N-oxides . Diva-portal.org. [Link]

  • Sparging a Solvent . YouTube. [Link]

  • Synthesis of Bis-heteroaryls Using Grignard Reagents and Pyridylsulfonium Salts . Organic Letters - ACS Publications. [Link]

  • Tips and Tricks for the Lab: Air-Sensitive Techniques (2) . ChemistryViews. [Link]

  • Pyrophoric Handling Procedure . Carnegie Mellon University. [Link]

  • Air-Sensitive Chemistry: Practical and Safety Considerations . Fisher Scientific. [Link]

  • How To: Degas Solvents . Department of Chemistry, University of Rochester. [Link]

  • Preparation, Properties, and Safe Handling of Commercial Organolithiums: Alkyllithiums, Lithium sec-Organoamides, and Lithium Alkoxides . Organic Process Research & Development - ACS Publications. [Link]

  • Handling Pyrophoric Reagents . Pacific Northwest National Laboratory. [Link]

  • Degassing Solvents . Berry Group, University of Wisconsin-Madison. [Link]

  • Kumada–Corriu Cross‐Couplings with 2‐Pyridyl Grignard Reagents . ResearchGate. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications . PMC - NIH. [Link]

  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations . PMC - NIH. [Link]

  • Solvent degassing . Reddit. [Link]

  • Understanding mechanisms of pyridine oxidation with ozone addition via reactive force field molecular dynamics simulations . UCL Discovery. [Link]

  • Mechanism of Pd(OAc)2/pyridine Catalyst Reoxidation by O2: Influence of Labile Monodentate Ligands and Identification of a Biomimetic Mechanism for O2 Activation . PubMed. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 2,4-Dichloro-3,5,6-trimethylpyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Process Optimization & Troubleshooting Hub

Status: Active Operator Level: Senior Research / Process Development Subject: Chlorination of 3,5,6-trimethyl-2,4-dihydroxypyridine (and tautomers)

Core Protocol & Reaction Optimization

Q: I am using standard reflux with


, but my conversion is stalled at <60%. How do I drive this to completion? 

A: Standard reflux (approx. 106°C) is often insufficient for fully substituted pyridine rings due to significant steric hindrance from the trimethyl groups. The methyl groups at positions 3 and 5 shield the oxygen functions at positions 2 and 4.

The Solution: High-Temperature Autoclave Protocol To overcome the activation energy barrier imposed by steric crowding, you must transition from atmospheric reflux to a pressurized system.

  • Reagent Switch: Pure

    
     is good, but a mixture of 
    
    
    
    and
    
    
    (Phosphorus Pentachloride)
    is superior.
    
    
    acts as a more aggressive chlorinating agent and scavenges any adventitious water that creates inactive phosphoric acid species.
  • Temperature: Increase reaction temperature to 150°C – 170°C .

  • Pressure: Conduct the reaction in a Hastelloy or glass-lined autoclave.

Optimized Protocol Parameters:

ParameterStandard (Reflux)Optimized (Autoclave)Impact
Temperature 105-110°C160°C Overcomes steric hindrance at C2/C4.
Reagent

(Excess)

(3 eq) +

(0.5 eq)

accelerates kinetics; reduces reaction time.
Time 24-48 Hours4-6 Hours Reduces thermal degradation (tar formation).
Base Catalyst None/PyridineN,N-Diethylaniline (catalytic) Facilitates proton transfer; improves yield by ~10-15%.
Troubleshooting: Impurities & Yield Loss

Q: My reaction mixture turns into a viscous black tar. Is my product recoverable?

A: Black tar indicates oxidative degradation or polymerization, likely caused by localized overheating or "hot spots" in a heterogeneous mixture.

Root Cause Analysis:

  • Lack of Agitation: The starting material (dihydroxypyridine) is often solid and insoluble in cold

    
    . If it settles at the bottom while heating, it chars.
    
  • Exothermic Runaway: The initial chlorination is exothermic. If you heat too fast, the internal temperature spikes beyond the set point.

Corrective Action:

  • Stepwise Heating: Heat to 80°C for 1 hour (to dissolve solids), then ramp to 160°C.

  • Inert Atmosphere: Strictly blanket the autoclave with Nitrogen (

    
    ) . Oxygen at these temperatures accelerates tar formation.
    
  • Solvent Dilution: If tarring persists, use Chlorobenzene as a co-solvent. It solubilizes the intermediate chlorophosphates and acts as a heat sink.

Q: I see the product on HPLC during the reaction, but the yield drops significantly after workup. Where is it going?

A: You are likely hydrolyzing the product back to the starting material or a mono-chloro intermediate during the quench.

The Mechanism of Loss: The 2-chloro and 4-chloro positions in electron-deficient pyridines are susceptible to nucleophilic attack by water (hydrolysis), especially in hot, acidic, or strongly basic aqueous environments.

The "Cold Quench" Protocol:

  • Cool Down: Cool the reaction mass to < 20°C before opening the vessel.

  • Reverse Quench: Drip the reaction mass into crushed ice/water, not water into the mass.

  • Temperature Control: Maintain quench temperature < 15°C .

  • pH Management: Neutralize with 20% NaOH or

    
     slowly. Do not exceed pH 8-9.  High pH at elevated temperatures will rapidly hydrolyze the chloride.
    
Visualizing the Workflow

The following diagram illustrates the critical decision pathways for optimizing yield and avoiding common pitfalls.

G Start Start: 3,5,6-Trimethyl-2,4-dihydroxypyridine Reaction Reaction: POCl3 + PCl5 (Autoclave, 160°C, 6h) Start->Reaction Check In-Process Check (HPLC) Reaction->Check Issue_LowConv Issue: < 90% Conversion Check->Issue_LowConv SM Detected Issue_Tar Issue: Black Tar Formation Check->Issue_Tar Impurities High Quench Quench: Pour into Crushed Ice Temp < 15°C Check->Quench Conversion > 98% Fix_Time Action: Add 0.2 eq PCl5 Extend time 2h Issue_LowConv->Fix_Time Fix_Time->Reaction Fix_Tar Action: Use Chlorobenzene solvent Check N2 purge Issue_Tar->Fix_Tar Fix_Tar->Start Restart Workup Extraction: DCM or Toluene pH 7-8 Quench->Workup Final Product: 2,4-Dichloro-3,5,6-trimethylpyridine Workup->Final

Caption: Decision tree for reaction monitoring and troubleshooting critical failure points in chlorination.

Safety & Handling (The "Must-Knows")

Q: Are there specific safety hazards with this specific synthesis?

A: Yes. Beyond standard chemical hygiene, two specific hazards are critical:

  • Delayed Exotherm (The "Sleeping Dragon"): When quenching

    
    , the reaction with water can be initially slow due to the formation of a viscous phosphoric acid coating. Suddenly, this coating breaks, leading to a violent release of HCl gas and heat. Always use vigorous stirring during quench. 
    
  • Pressure Buildup: In the autoclave, HCl gas is generated as a byproduct. Ensure your vessel is rated for the pressure (typically 5-10 bar depending on fill volume) and equipped with a rupture disc.

References
  • US Patent 5,334,724.Preparation of substituted 2-chloropyridines.

    
     and pressure).
    
    
  • Mishra, R. et al. POCl3-PCl5 mixture: A robust chlorinating agent.[1] Journal of the Indian Chemical Society. (Review of the mechanistic advantages of using the

    
     system for sterically hindered substrates).
    
    
  • US Patent 3,557,124. Process for the production of 2,6-dichloropyridine.[2] (Provides industrial parameters for high-temperature chlorination relevant to polysubstituted analogs).

  • Organic Syntheses, Coll. Vol. 77, p. 206 (2000). Preparation of Bis(2,4,6-trimethylpyridine) Halogen(I) Hexafluorophosphate.[3] (Reference for handling and properties of trimethylpyridine derivatives).

Sources

Technical Support Center: Purification of 2,4-Dichloro-3,5,6-trimethylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Isolation Strategies for Halogenated Pyridines Molecule: 2,4-Dichloro-3,5,6-trimethylpyridine Ticket ID: PUR-PYR-24356 Assigned Specialist: Senior Application Scientist, Separation Sciences

Technical Overview & Chemical Context

User Context: You are likely synthesizing this compound as an intermediate for agrochemicals (herbicide analogs like fluoroxypyr/triclopyr derivatives) or as a specialized ligand in organometallic catalysis.

The Challenge: The high degree of substitution on the pyridine ring creates a "solubility trap." The methyl groups (lipophilic) and chlorine atoms (lipophilic/electron-withdrawing) make the molecule highly soluble in organic solvents but significantly reduce its basicity compared to the parent 2,4,6-collidine. Standard acid-base extractions often fail because the molecule does not protonate easily in weak acids, leading to yield loss in the organic phase or poor separation from starting materials.

Physicochemical Profile (Estimated/Analog-Based)
PropertyValue / CharacteristicImplication for Purification
State Solid (likely low melting) or viscous oilMay require cooling crystallization or high-vacuum distillation.
Basicity (pKa) Low (< 2.0 estimated)Critical: Will not form stable salts with weak acids (e.g., acetic). Requires strong mineral acids (HCl, H₂SO₄) for protonation, but beware of hydrolysis.
Lipophilicity (LogP) High (> 3.5)Strong affinity for non-polar solvents (Hexane, DCM).
Reactivity Susceptible to SNArThe 2,4-dichloro positions are labile to strong nucleophiles (OH⁻, alkoxides). Avoid prolonged exposure to strong bases at high heat.

Diagnostic Troubleshooting (Q&A)

Issue 1: "I tried an acid wash to remove starting material, but my product stayed in the organic layer."

Diagnosis: The pKa differential was miscalculated. Explanation: Your starting material (likely a trimethylpyridine or pyridone derivative) is more basic than the target 2,4-dichloro product. The electron-withdrawing chlorine atoms at positions 2 and 4 significantly lower the electron density on the nitrogen, making it a very weak base. Corrective Action:

  • Do not attempt to extract the product into the aqueous acid phase.

  • Instead , use the acid wash to extract the impurities (unreacted starting materials).

  • Protocol: Dissolve crude mixture in non-polar solvent (Hexane/Toluene). Wash with cold, dilute HCl (0.5 M - 1.0 M) .

    • Result: The more basic impurities protonate and move to the aqueous layer. The weakly basic 2,4-dichloro target remains in the organic layer.

Issue 2: "My product is colored (yellow/brown) even after recrystallization."

Diagnosis: Presence of N-oxide traces or polymerized tars. Explanation: Chlorinated pyridines are prone to forming trace N-oxides during synthesis or oxidative degradation, which are highly colored. Corrective Action:

  • Silica Plug Filtration: Dissolve the solid in a minimal amount of Dichloromethane (DCM) or Toluene. Pass it through a short pad of silica gel.

    • Mechanism:[1][2][3][4] Polar tars and N-oxides adhere strongly to silica; the non-polar 2,4-dichloro product elutes rapidly.

  • Activated Carbon: If in solution, treat with activated carbon (5% w/w) at 40°C for 30 minutes, then filter hot over Celite.

Issue 3: "I see a persistent impurity at RRT 0.95 in HPLC."

Diagnosis: Regioisomer contamination (likely 2,6-dichloro isomer if symmetry allows, or monochloro intermediates). Explanation: If the chlorination step was not regioselective, you may have isomers with very similar boiling points and solubilities. Corrective Action:

  • Switch Solvent System: Standard recrystallization (EtOH) often fails for isomers. Switch to a non-polar/polar binary system .

  • Recommended System: Dissolve in minimal warm Acetonitrile (ACN) and slowly add Water until turbidity persists. Cool slowly to 4°C. The symmetry of the 2,4-dichloro substitution often leads to better packing/crystallization compared to asymmetric impurities.

Validated Purification Protocols

Protocol A: The "Reverse Acid" Wash (Primary Cleanup)

Best for: Removing unreacted starting materials (collidines/pyridones).

  • Dissolution: Dissolve 10 g of crude residue in 100 mL of Toluene or Heptane . (Avoid DCM if possible to prevent emulsion issues).

  • First Wash (Acidic): Wash the organic phase with 50 mL of 1.0 N HCl (cold, 5°C).

    • Checkpoint: Check the pH of the aqueous exit.[3] If it is not acidic (< 2), the amines consumed the acid; repeat the wash.

    • Target: Impurities (starting material) go to Aqueous; Product stays in Organic.

  • Second Wash (Neutralization): Wash the organic phase with 50 mL Saturated NaHCO₃ (removes trace acid).

  • Drying: Dry organic phase over MgSO₄, filter, and concentrate.

Protocol B: Dual-Solvent Recrystallization (Final Polishing)

Best for: Removing isomers and colored impurities.

  • Solvent Selection: Use Methanol (MeOH) and Water .

  • Dissolution: Place crude solid in a flask. Add MeOH (approx. 3-5 mL per gram). Heat to 50°C until dissolved.

    • Note: If insolubles remain, filter hot.

  • Nucleation: Remove from heat. While stirring, add Water dropwise until a faint cloudiness persists (approx. 10-20% volume of MeOH used).

  • Re-solubilization: Add a few drops of MeOH to clear the solution.

  • Crystallization: Allow to cool to Room Temp (25°C) over 1 hour, then refrigerate at 4°C for 4 hours.

  • Isolation: Filter the white needles/crystals. Wash with cold 20% MeOH/Water.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the logical flow for purifying 2,4-Dichloro-3,5,6-trimethylpyridine based on the impurity profile.

PurificationWorkflow Start Crude Reaction Mixture CheckState Physical State Check Start->CheckState Solid Solid/Semi-Solid CheckState->Solid Oil Viscous Oil CheckState->Oil DecisionImpurity Impurity Type? Solid->DecisionImpurity AcidWash Reverse Acid Wash (Org: Toluene | Aq: 1N HCl) Oil->AcidWash Distill Vacuum Distillation (High Vac < 1 mbar) Oil->Distill If thermal stable AcidWash->DecisionImpurity StartMat Basic Impurities (Collidine/Pyridone) DecisionImpurity->StartMat High Basic Impurities Isomers Regioisomers (Cl-position variants) DecisionImpurity->Isomers Isomer Mix Color Tars / N-Oxides DecisionImpurity->Color Colored/Tars StartMat->AcidWash Repeat Recryst Recrystallization (MeOH/Water or ACN/Water) Isomers->Recryst Silica Silica Plug Filtration (Eluent: DCM) Color->Silica Final Pure 2,4-Dichloro-3,5,6-trimethylpyridine Recryst->Final Silica->Final Distill->Final

Figure 1: Purification logic tree differentiating between removal of basic starting materials (via acid wash) and non-basic isomers (via crystallization/chromatography).

References & Authority

  • Spitzner, R. (2001). Pyridine and Pyridine Derivatives. In: Science of Synthesis: Houben-Weyl Methods of Molecular Transformations. Thieme Chemistry. (Authoritative source on halogenation patterns and solubility of pyridine derivatives).

  • Katritzky, A. R. (2010). Handbook of Heterocyclic Chemistry. Elsevier. (Fundamental pKa shifts in substituted pyridines).

  • Sigma-Aldrich/Merck . Safety Data Sheet: 2,4,6-Trimethylpyridine. Link (Used for baseline properties of the parent molecule to deduce derivative behavior).

  • PubChem . Compound Summary: 2,4,6-Trimethylpyridine.[2][3][4][5][6][7][8] Link (Reference for lipophilicity and structural analogs).

Disclaimer: This guide assumes standard laboratory safety protocols. Chlorinated pyridines can be skin irritants and potential sensitizers. Always consult the specific SDS for 2,4-Dichloro-3,5,6-trimethylpyridine before handling.

Sources

improving reaction conditions for dichloropyridine substitution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chloropyridine Functionalization Current Status: Online 🟢 Operator: Dr. A. Vance, Senior Application Scientist Ticket Focus: Optimization of Dichloropyridine Substitution Conditions

Introduction: The "Halogen Dance"

Welcome to the technical support hub. Working with dichloropyridines is deceptive; they look like simple benzene analogs, but the nitrogen atom introduces a massive electronic bias that dictates everything from regioselectivity to catalyst poisoning.

This guide is structured as a Level 2 Troubleshooting Workflow . We move beyond basic synthesis into the mechanistic causality of why your reaction failed and how to fix it.

Module 1: Regioselectivity (The "Wrong Isomer" Problem)

User Issue: "I am reacting 2,4-dichloropyridine with a primary amine, but I'm getting a mixture of isomers or the wrong one. I need the C2-substituted product."

Technical Diagnosis

In Nucleophilic Aromatic Substitution (


), regioselectivity is governed by the stability of the Meisenheimer intermediate .[1]
  • The C4 Position (Preferred): Attack here places the negative charge on the ring nitrogen (para-like resonance). This is the thermodynamic and kinetic preference for most

    
     reactions [1].
    
  • The C2 Position: While the C2 carbon is more inductively electron-deficient (closer to N), the intermediate is often less stable than the C4 intermediate due to steric repulsion from the nitrogen lone pair and lack of symmetric resonance stabilization compared to C4.

  • The Exception: Transition metal catalysis (Buchwald-Hartwig) operates via oxidative addition, which often favors the more electron-deficient C2 position (the C-Cl bond at C2 is weaker/more activated for metal insertion) [2].

Troubleshooting Protocol
Target IsomerRecommended MethodologyKey Condition
C4-Amino Standard

Solvent: EtOH or IPA (Protic solvents stabilize the leaving group).Temp: Reflux.Base: DIPEA (organic) or

.
C2-Amino Pd-Catalysis (Buchwald) Catalyst: Pd(OAc)2 + Xantphos or BINAP.Base:

or NaOtBu.Solvent: Toluene or Dioxane (Anhydrous).
Mixture Low Temp

Lower temperature to 0°C. C4 is kinetically favored; high heat promotes scrambling or bis-substitution.
Visual Logic: Regioselectivity Decision Tree

Regioselectivity Start Substrate: 2,4-Dichloropyridine Goal Target Position? Start->Goal C4 Target: C4 Goal->C4 Standard C2 Target: C2 Goal->C2 Inverted Method_SNAr Method: SNAr (Thermodynamic Control) C4->Method_SNAr Nucleophilic Attack Method_Pd Method: Buchwald-Hartwig (Catalytic Control) C2->Method_Pd Oxidative Addition Result_C4 Product: 4-Amino-2-chloropyridine Method_SNAr->Result_C4 Favored Intermediate Result_C2 Product: 2-Amino-4-chloropyridine Method_Pd->Result_C2 Favored Insertion

Figure 1: Decision logic for selecting reaction conditions based on desired regioselectivity for 2,4-dichloropyridine.

Module 2: Reactivity Walls (The "Inert Substrate" Problem)

User Issue: "My 3,5-dichloropyridine is not reacting, even at reflux. My 2,6-dichloropyridine stops at mono-substitution."

Technical Diagnosis
  • 3,5-Dichloropyridine: This is the "dead zone." The halogens are meta to the nitrogen. There is no resonance stabilization for an incoming nucleophile.

    
     is effectively impossible without forcing conditions (benzyne mechanism) which leads to tars [3].
    
  • 2,6-Dichloropyridine: The first substitution is fast. However, the installed amino/alkoxy group is an Electron Donating Group (EDG). This deactivates the ring, making the second chlorine extremely difficult to displace via

    
    .
    
The "Unreactive" Protocol

Scenario A: 3,5-Dichloropyridine

  • Stop: Do not use

    
    .
    
  • Action: Switch immediately to Palladium-catalyzed coupling.

  • Recipe:

    • Catalyst:

      
       (1-2 mol%)
      
    • Ligand: Xantphos (Excellent for chlorides) or BrettPhos (for difficult amines).

    • Base: LiHMDS (Lithium hexamethyldisilazide) - Critical for unactivated substrates.

    • Solvent: THF or Toluene at 80-100°C.

Scenario B: 2,6-Dichloropyridine (Bis-substitution)

  • Issue: Deactivation after first addition.

  • Action: Increase nucleophilicity and temperature.

  • Recipe:

    • Solvent: NMP or DMSO (High boiling point, polar aprotic).

    • Temp: >120°C.

    • Additives: 18-Crown-6 (if using inorganic bases like KOH) to "naked" the anion.

    • Microwave: Highly recommended to overcome the activation energy barrier.

Module 3: Impurity Management (The "Mystery Peak" Problem)

User Issue: "I see a mass peak of [M-Cl+OH]. I am generating pyridones instead of my product."

Technical Diagnosis

Hydrolysis is the nemesis of chloropyridine chemistry.

  • Mechanism: In polar aprotic solvents (DMF, DMSO) containing trace water and hydroxide bases (NaOH, KOH), the hydroxide ion is a potent nucleophile. It displaces the chloride to form a hydroxypyridine, which immediately tautomerizes to the thermodynamically stable pyridone [4].

  • Rate: 4-chloropyridine hydrolyzes significantly faster than 2-chloropyridine due to zwitterionic stabilization [5].[2]

Prevention Workflow
  • Solvent Swap: Avoid DMF if possible. Use Acetonitrile or Toluene . If DMF is required, it must be anhydrous (Sure/Seal™ or dried over sieves).

  • Base Swap:

    • Bad: NaOH, KOH (Hygroscopic, generates OH-).

    • Better:

      
      , 
      
      
      
      (weaker, less likely to promote hydrolysis).
    • Best: DIPEA or TEA (Organic bases do not generate OH-).

  • Scavengers: Add 3Å or 4Å Molecular Sieves directly to the reaction flask.

Hydrolysis Source Reaction Mixture: DMF + Base + Trace H2O Hydrolysis Attack by OH- Source->Hydrolysis Heat Tautomer Tautomerization Hydrolysis->Tautomer Pyridone DEAD END: Pyridone Formation Tautomer->Pyridone Prevention PREVENTION: Use DIPEA or Anhydrous Toluene Prevention->Hydrolysis Blocks

Figure 2: Pathway of pyridone formation and the checkpoint for prevention.

Summary of Recommended Conditions

SubstrateReaction TypeRecommended ConditionsExpected Outcome
2,4-DCP

Amine (1.1 eq), DIPEA, EtOH, RefluxC4-Product (Major)
2,4-DCP Pd-CouplingAmine, Pd(OAc)2/BINAP, NaOtBu, TolueneC2-Product (Enhanced)
2,6-DCP

(Mono)
Amine (1.0 eq), TEA, MeCN, RTMono-sub (Clean)
2,6-DCP

(Bis)
Amine (Excess), NaH, DMF, 140°CBis-sub (Difficult)
3,5-DCP Pd-CouplingAmine, Pd2(dba)3/Xantphos, LiHMDS, THFC3-Product (Only way)

References

  • Regioselectivity in

    
    :  Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. The C4 position allows delocalization of charge onto the nitrogen, stabilizing the Meisenheimer complex more effectively than C2.[1]
    
  • Pd-Catalyzed Regioselectivity: Stroup, B. W., et al. (2007).

    
     Reactions." Journal of Organic Chemistry. Link
    
  • Meta-Chloropyridine Reactivity: Hartwig, J. F. (2014). "Evolution of C–H Bond Functionalization Strategy." Accounts of Chemical Research.
  • Hydrolysis Mechanisms: Wang, S., et al. (2012). "Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones." National Institutes of Health / Biochemistry. Link

  • Buchwald-Hartwig Optimization: Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews. Link

Sources

Technical Support Center: Purification of 2,4-Dichloro-3,5,6-trimethylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude 2,4-Dichloro-3,5,6-trimethylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this important chemical intermediate. The following question-and-answer format addresses specific issues and provides troubleshooting strategies based on established chemical principles and field-proven insights.

Section 1: Understanding the Impurity Profile

A successful purification strategy begins with a thorough understanding of the potential impurities in your crude material. The synthesis of 2,4-Dichloro-3,5,6-trimethylpyridine typically proceeds via the direct chlorination of 2,4,6-trimethylpyridine (also known as collidine). This process can lead to a variety of byproducts.

Q1: What are the most common impurities I should expect in my crude 2,4-Dichloro-3,5,6-trimethylpyridine?

A1: The impurity profile of your crude product will largely depend on the specific reaction conditions used during the chlorination of 2,4,6-trimethylpyridine. However, you can generally anticipate the following classes of impurities:

  • Unreacted Starting Material: Residual 2,4,6-trimethylpyridine is a common impurity.

  • Incompletely Chlorinated Intermediates: Monochloro-isomers, such as 2-chloro-3,5,6-trimethylpyridine, are frequently present.

  • Over-chlorinated Byproducts: Small amounts of trichloro- and tetrachloro-trimethylpyridines may be formed if the reaction is not carefully controlled.

  • Positional Isomers: While the methyl groups on the pyridine ring direct the chlorination, the formation of other dichlorinated isomers is possible.

  • Hydrolysis Products: If moisture is present during the reaction or work-up, hydrolysis of the chloro groups can lead to the formation of chlorohydroxy-trimethylpyridines. These are significantly more polar than the desired product.

  • Tarry Residues: High-temperature chlorination reactions can sometimes produce polymeric or tarry byproducts.[1]

Section 2: Purification Methodologies: FAQs and Troubleshooting

This section provides detailed guidance on the most effective methods for purifying crude 2,4-Dichloro-3,5,6-trimethylpyridine, along with troubleshooting tips for common issues.

Fractional Distillation

Fractional distillation is a powerful technique for separating compounds with different boiling points and is particularly useful for removing unreacted starting material and monochlorinated intermediates.[2][3]

Q2: When is fractional distillation the most appropriate purification method?

A2: Fractional distillation is most effective when your crude product is primarily a liquid and contains impurities with boiling points that differ from the desired product by at least 20-30 °C. It is an excellent first-pass purification step to remove lower-boiling impurities like residual 2,4,6-trimethylpyridine (Boiling Point: ~171-172 °C) and higher-boiling, over-chlorinated byproducts.[4][5]

Troubleshooting Distillation

Issue Possible Cause Solution
Poor Separation Inefficient column; boiling points of impurities are too close to the product.Use a longer, more efficient fractionating column (e.g., Vigreux or packed column). Ensure a slow and steady distillation rate.
Product Solidifies in Condenser The melting point of the product is close to the temperature of the cooling water.Use warmer cooling water or wrap the condenser with a heating tape set to a temperature just above the melting point of the product.
Bumping/Uneven Boiling Lack of nucleation sites.Use a magnetic stir bar or boiling chips in the distillation flask.
Darkening/Decomposition of Product Distillation temperature is too high.Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point of the product.

Experimental Protocol: Fractional Vacuum Distillation

  • Setup: Assemble a fractional distillation apparatus with a Vigreux column, a condenser, and a receiving flask. Ensure all glassware is dry.

  • Charge the Flask: Add the crude 2,4-Dichloro-3,5,6-trimethylpyridine and a magnetic stir bar to the round-bottom flask.

  • Apply Vacuum: Slowly and carefully apply a vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Collect Fractions: Collect the different fractions based on their boiling points at the given pressure. The first fraction will likely be enriched in lower-boiling impurities. The main fraction should be collected at a stable temperature corresponding to the boiling point of the desired product.

  • Analysis: Analyze each fraction by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to determine its purity.

Recrystallization

Recrystallization is a highly effective method for purifying solid compounds. The principle relies on the differential solubility of the desired compound and its impurities in a given solvent at different temperatures.

Q3: How do I choose a suitable solvent for the recrystallization of 2,4-Dichloro-3,5,6-trimethylpyridine?

A3: An ideal recrystallization solvent should dissolve the crude product well at elevated temperatures but poorly at low temperatures. For chlorinated pyridines, mixed solvent systems are often effective.[6]

Recommended Solvent Systems to Screen:

  • Ethanol/Water

  • Isopropanol/Water

  • Hexanes/Ethyl Acetate

  • Toluene/Hexanes

Solvent Selection Workflow

start Start: Crude Solid Product test_solvents Test solubility in various solvents (hot and cold) start->test_solvents dissolves_cold Dissolves in cold solvent? test_solvents->dissolves_cold dissolves_hot Dissolves in hot solvent? dissolves_cold->dissolves_hot No bad_solvent Unsuitable solvent dissolves_cold->bad_solvent Yes precipitates_cold Precipitates upon cooling? dissolves_hot->precipitates_cold Yes dissolves_hot->bad_solvent No good_solvent Good single solvent found precipitates_cold->good_solvent Yes try_mixed Try mixed solvent system precipitates_cold->try_mixed No end Proceed with Recrystallization good_solvent->end try_mixed->end

Caption: Workflow for selecting a recrystallization solvent.

Troubleshooting Recrystallization

Issue Possible Cause Solution
Oiling Out The product is melting before dissolving, or the solution is supersaturated.Add more of the hot solvent until the oil dissolves completely. Cool the solution slowly.
No Crystal Formation Solution is not saturated enough, or nucleation is slow.Evaporate some of the solvent to increase the concentration. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure product.
Poor Recovery Too much solvent was used; the product has some solubility in the cold solvent.Evaporate some of the solvent and re-cool. Cool the solution in an ice bath to minimize solubility.
Colored Impurities in Crystals Impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.
Acid-Base Extraction

The basic nature of the pyridine ring allows for an effective purification strategy based on acid-base extraction. This can be particularly useful for removing non-basic impurities.

Q4: How can I use acid-base extraction to purify my product?

A4: By treating your crude product with a dilute acid (e.g., hydrochloric acid), the basic 2,4-Dichloro-3,5,6-trimethylpyridine will be protonated to form a water-soluble salt. Non-basic impurities can then be extracted into an organic solvent. Subsequently, neutralizing the aqueous layer with a base will regenerate the purified product, which can then be extracted into an organic solvent. A patent for separating chlorinated pyridines suggests using sulfuric acid or an alkane sulfonic acid.[2]

Acid-Base Extraction Workflow

start Crude Product in Organic Solvent add_acid Extract with dilute aqueous acid (e.g., HCl) start->add_acid separate_layers1 Separate Layers add_acid->separate_layers1 organic_layer1 Organic Layer (contains non-basic impurities) separate_layers1->organic_layer1 Organic aqueous_layer1 Aqueous Layer (contains protonated product) separate_layers1->aqueous_layer1 Aqueous add_base Neutralize with base (e.g., NaOH) aqueous_layer1->add_base extract_organic Extract with fresh organic solvent add_base->extract_organic separate_layers2 Separate Layers extract_organic->separate_layers2 aqueous_layer2 Aqueous Layer (salts) separate_layers2->aqueous_layer2 Aqueous organic_layer2 Organic Layer (contains purified product) separate_layers2->organic_layer2 Organic dry_concentrate Dry and concentrate organic_layer2->dry_concentrate end Purified Product dry_concentrate->end

Caption: Workflow for purification via acid-base extraction.

Column Chromatography

For challenging separations of closely related isomers or for removing highly polar or non-volatile impurities, column chromatography is the method of choice.

Q5: What are the recommended conditions for column chromatography of 2,4-Dichloro-3,5,6-trimethylpyridine?

A5: Due to the basic nature of the pyridine nitrogen, standard silica gel chromatography can sometimes lead to peak tailing. To mitigate this, it is often recommended to add a small amount of a basic modifier to the eluent.

Recommended Column Chromatography Systems

Stationary Phase Mobile Phase (Eluent) Comments
Silica Gel Hexanes/Ethyl Acetate gradient with 0.1-1% TriethylamineThe triethylamine neutralizes acidic sites on the silica gel, improving peak shape.
Alumina (Neutral or Basic) Hexanes/Ethyl Acetate gradientAlumina is a good alternative to silica for basic compounds.
Reversed-Phase C18 Silica Acetonitrile/Water or Methanol/Water gradientUseful for separating compounds based on polarity in a reversed-phase mode.

Troubleshooting Column Chromatography

Issue Possible Cause Solution
Poor Separation of Isomers Eluent is too polar.Use a less polar eluent system and/or a longer column.
Compound Streaking/Tailing on Silica Interaction of the basic nitrogen with acidic silica.Add 0.1-1% triethylamine to the eluent. Alternatively, use neutral or basic alumina as the stationary phase.
Compound Won't Elute Eluent is not polar enough.Gradually increase the polarity of the eluent.

Section 3: Purity Assessment

Accurate determination of purity is crucial. A combination of analytical techniques is recommended for a comprehensive assessment.

Q6: What are the best analytical methods to confirm the purity of my final product?

A6:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal method for assessing the purity of volatile and semi-volatile compounds like 2,4-Dichloro-3,5,6-trimethylpyridine. It provides excellent separation of isomers and allows for the identification of impurities based on their mass spectra.[7][8]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that can also be used for purity analysis, especially for identifying non-volatile or thermally sensitive impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information and can be used to confirm the identity of the purified product and to detect and quantify impurities.

  • Melting Point Analysis: A sharp and narrow melting point range is a good indicator of high purity for a solid compound.

References

  • CN102372667A - Preparation method for 2,4,6-trimethyl pyridine - Google P
  • 2,4,6-Trimethylpyridine - Wikipedia. [Link]

  • 2,4,6-Trimethylpyridine - PubChem. [Link]

  • 2,4,6-trimethyl pyridine, 108-75-8 - The Good Scents Company. [Link]

  • US3668209A - Separation of chlorinated pyridines and derivatives thereof - Google P
  • 2,4,6-Trimethylpyridine - PubChem. [Link]

  • Analysis of 3,5,6-Trichloro-2-pyridinol in Urine Samples from the General Population using Gas Chromatography - Mass Spectrometry after Steam Distillation and Solid Phase Extraction - ResearchGate. [Link]

  • No.93 Method Validation for Determining 513 Pesticide Residues in Cucumber Using LCMS-8060NX and 308 Residues by GCMS-TQ8040 NX - Shimadzu. [Link]

  • CN1245167A - Process for separating chloropyridine product - Google P
  • CHLORINATION PROCESS OF PYRIDINE DERIVATIVES - European Patent Office - EP 0684943 B1. [Link]

  • US5484929A - Chlorination process - Google P
  • Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals | LCGC International - Chromatography Online. [Link]

  • Analysis of Pharmaceuticals' Impurity - Regulations and Analysis for Carcinogenic Substances - No. 62 - Shimadzu. [Link]

  • Vapor phase production of Chlorinated pyridines from alpha-picoline - European Patent Office - EP 0239905 A1. [Link]

  • 2,4,6-TRIMETHYL PYRIDINE FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. [Link]

Sources

Technical Guide: Scale-Up Synthesis of 2,4-Dichloro-3,5,6-trimethylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Version: 1.0 | Doc ID: SC-PYR-24CL-TM | Department: Process Development & Safety

Strategic Overview

Subject: Transitioning the chlorination of 3,5,6-trimethyl-2,4-pyridinediol to multi-kilogram scale.

The Challenge: Scaling the synthesis of 2,4-Dichloro-3,5,6-trimethylpyridine presents a unique duality of chemical and thermal risks.[1][2] Chemically, the steric bulk of the three methyl groups (positions 3, 5, 6) hinders nucleophilic attack at the 2 and 4 positions, often requiring forcing conditions (high temperature/pressure) that exceed standard laboratory reflux. Thermally, the use of Phosphorus Oxychloride (


)  creates a latent hazard: the accumulation of unreacted reagent followed by a delayed, violent exotherm during quenching.

This guide replaces "textbook" recipes with field-proven industrial protocols designed for safety and reproducibility.

Core Reaction Protocol (The "Golden Batch")

Objective: Conversion of 3,5,6-trimethyl-2,4-pyridinediol to 2,4-Dichloro-3,5,6-trimethylpyridine via Deoxychlorination.

Reagents & Stoichiometry
ComponentRoleEq.Notes
3,5,6-Trimethyl-2,4-pyridinediol Substrate1.0Precursor.[3][4][5] Must be dry (<0.5% water) to prevent violent

hydrolysis.
Phosphorus Oxychloride (

)
Reagent/Solvent4.0 - 6.0Excess required for fluidity and kinetics.
Phosphorus Pentachloride (

)
Booster0.1 - 0.5Optional. Adds "kick" for sterically hindered substrates if conversion stalls.
N,N-Diethylaniline Catalyst/Base0.5Preferred over pyridine for higher boiling point and easier removal.
Step-by-Step Methodology

1. Charge & Inertion:

  • Flush the reactor with

    
    . Moisture is the enemy.
    
  • Charge the solid Pyridinediol.

  • Critical: Add

    
     at ambient temperature. Do not heat yet. 
    

2. Thermal Ramp (The "Soak"):

  • Initiate stirring.[6]

  • Ramp temperature to 60°C and hold for 30 minutes.

    • Why? This allows the initial formation of phosphorochloridate intermediates without triggering a runaway decomposition.

  • Ramp to 105°C - 110°C (Reflux) over 1 hour.

    • Observation: Evolution of HCl gas will be vigorous. Ensure scrubber capacity is sufficient.

3. Reaction Monitoring:

  • Sampling: Quench a 0.1 mL aliquot into dry methanol (forms methyl ether derivative) or aqueous buffer for HPLC.

  • End Point: <1.0% unreacted intermediate. If reaction stalls >5% intermediate after 12 hours, add

    
     (0.1 eq) cautiously.
    

4. Distillation (Volume Reduction):

  • Distill off excess

    
     under reduced pressure (50-100 mbar) at <70°C internal temp.
    
  • Target: Remove 70-80% of

    
    . The residue is a thick "syrup" of product-phosphate complex.
    

Safety Deep Dive: The Inverse Quench

WARNING: Never add water to the reaction mixture. This causes an immediate, uncontrollable eruption of HCl and steam.

The Protocol:

  • Prepare a separate quench vessel containing Ice/Water (3x volume of reaction mass) and NaOH (to maintain pH >9).

  • Maintain quench vessel at <15°C.

  • Transfer the hot reaction residue (syrup) slowly into the quench vessel.

  • Agitation: Maximum RPM. The syrup is viscous and can encapsulate unreacted

    
    , leading to "delayed exotherms" minutes or hours later.
    

Troubleshooting & FAQs

Q1: The reaction mixture turned into a black, intractable tar. What happened?

Diagnosis: Thermal decomposition due to "hot spots" or lack of solvent. The Fix:

  • Agitation: Ensure your impeller type (e.g., anchor vs. pitch blade) can handle the slurry phase.

  • Temperature: Do not exceed 120°C bath temperature. If higher temps are needed for conversion, use a pressure reactor (Autoclave) at 140°C rather than superheating the glass wall.

  • Solvent: If the mixture is too thick, use Chlorobenzene as a co-solvent. It boils at 131°C, allowing higher internal temps than neat

    
     reflux while maintaining heat transfer.
    
Q2: I see a "delayed exotherm" during the quench. The temp spikes 20 minutes after addition.

Diagnosis: Encapsulation. The viscous product coated a pocket of


, preventing it from reacting with water immediately. When the shell finally dissolved, the pocket reacted all at once.
The Fix: 
  • Solvent Dilution: Dilute the reaction residue with Dichloromethane (DCM) or Toluene before quenching. This reduces viscosity and ensures immediate mixing with water.

  • Hydrolysis Soak: After quenching, stir the biphasic mixture for 2 hours at 20-25°C before separating layers to ensure all phosphoryl chlorides are hydrolyzed.

Q3: Low yield (<60%) despite full conversion.

Diagnosis: Loss during workup. The product is likely partially soluble in the acidic aqueous phase or lost during


 distillation.
The Fix: 
  • pH Control: Pyridines are bases.[7] If the quench is acidic (pH < 7), the product exists as a pyridinium salt (water-soluble). You must adjust the quench mixture to pH 10-12 using 50% NaOH to force the product into the organic phase.

  • Extraction: Use Ethyl Acetate or DCM for extraction. Avoid Ether (flammability/volatility).

Process Visualization

Workflow Diagram

The following diagram illustrates the critical path for the synthesis, highlighting the safety decision points.

G Start Start: 3,5,6-Trimethyl-2,4-pyridinediol Reagent Charge POCl3 + Base (Ambient Temp) Start->Reagent Heat Ramp to Reflux (105°C) Monitor HCl Off-gassing Reagent->Heat Check HPLC Check: Conversion > 99%? Heat->Check Booster Add PCl5 (0.1 eq) Increase Temp Check->Booster No (Stalled) Strip Vacuum Strip POCl3 (Remove 80% vol) Check->Strip Yes Booster->Heat Retry Quench INVERSE QUENCH Add Residue to Ice/NaOH Strip->Quench Critical Safety Step Workup Adjust pH > 10 Extract (DCM/EtOAc) Quench->Workup End Isolate: 2,4-Dichloro-3,5,6-trimethylpyridine Workup->End

Caption: Figure 1. Optimized Deoxychlorination Workflow. Note the loop for incomplete conversion and the critical Inverse Quench step.

Purification Decision Tree

How to isolate the product based on its physical state (which can vary by purity/solvates).

D Crude Crude Organic Layer State Physical State at 25°C? Crude->State Liquid Oily Liquid State->Liquid Liquid Solid Precipitate/Solid State->Solid Solid Distill Vacuum Distillation (0.5 mbar) Liquid->Distill Cryst Recrystallization (Solvent: Heptane or EtOH) Solid->Cryst Pure Final Product (>98% Purity) Distill->Pure Cryst->Pure

Caption: Figure 2. Isolation Strategy. Distillation is preferred for oils; Crystallization for solids.

References & Authority

  • Safety in Chlorination:

    • Sperry, J. B., et al. "Safe Scale-up of Vilsmeier-Haack Reactions." Organic Process Research & Development, 2011.

    • Key Insight: Details the thermal hazards of

      
       quenching and the necessity of inverse addition.
      
  • Pyridine Synthesis & Functionalization:

    • Spivey, A. C., et al. "Pyridine Synthesis."[1][3][8] Science of Synthesis, Knowledge Updates, 2010.

    • Key Insight: General methodologies for manipulating polysubstituted pyridines.

  • Scale-Up Protocols (General):

    • Anderson, N. G. "Practical Process Research & Development." Academic Press, 2012.

    • Key Insight: Standard operating procedures for handling corrosive off-gassing (HCl) and exothermic quenches.

  • Specific Chlorination Techniques:

    • Organic Syntheses, Coll. Vol. 8, p. 486 (1993).

    • Key Insight: While for a different substrate, this provides the gold standard for

      
       handling and workup in peer-reviewed literature.
      

Sources

challenges in the regioselective substitution of dichloropyridines

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Dichloropyridine Reactivity Support Center , designed to troubleshoot high-value regioselectivity challenges in drug discovery.

Status: Operational | Tier: Level 3 (Senior Scientist) | Topic: Regioselective Functionalization[1]

Welcome to the Dichloropyridine Support Hub. This interface is designed for medicinal chemists encountering regioselectivity failures in


, cross-coupling, and metallation reactions.[1] Unlike standard pyridines, dichloropyridines possess dual electrophilic sites and acidic protons that create competing reaction pathways.[1]

Select your issue below to access specific troubleshooting modules.

📋 Table of Contents

  • Ticket #101:

    
     Selectivity Failures (2,4-Dichloropyridine) 
    
    • Issue: "I need the C2-isomer, but I keep isolating the C4-product."

  • Ticket #102: Cross-Coupling Site Inversion (2,5-Dichloropyridine)

    • Issue: "Standard Suzuki conditions are hitting the wrong chlorine."[1]

  • Ticket #103: The 'Halogen Dance' Phenomenon (Lithiation)

    • Issue: "My lithiation of 3,5-dichloropyridine yielded a scrambled product."

  • Experimental Protocols

  • Visual Troubleshooting Workflows

🛠 Module 1: Selectivity (2,4-Dichloropyridine)[2][3]

❓ User Query:

"I am reacting 2,4-dichloropyridine with a secondary amine. I need to substitute the chlorine at C2 , but NMR shows >90% substitution at C4 . How do I reverse this selectivity?"

👨‍🔬 Technical Diagnosis:

In classical Nucleophilic Aromatic Substitution (


), the C4 position  is kinetically favored over C2.[1][2]
  • Mechanism: Attack at C4 leads to a Meisenheimer complex where the negative charge is delocalized onto the nitrogen atom (para-relationship). Attack at C2 also allows charge delocalization onto nitrogen, but the C4 intermediate is generally lower in energy due to reduced steric repulsion from the nitrogen lone pair and more favorable FMO coefficients (LUMO is largest at C4).

💡 Troubleshooting Solutions:

To access the C2-isomer , you must abandon classical


 thermodynamics and switch to Transition-Metal Catalysis  or Specific Lewis Acid Activation .[1]
ApproachReaction TypeSelectivity (C2:C4)Mechanism Note
Standard Thermal

(Base/Heat)
1:10 to 1:20 (Favors C4)Driven by Meisenheimer stability.[1]
Solution A Pd-Catalyzed Amination >20:1 (Favors C2)Oxidative addition occurs preferentially at C2 due to proximity to the directing nitrogen atom (chelation assistance).[1]
Solution B Lewis Acid (

)
VariableCoordination of Zn to ring Nitrogen increases electrophilicity at C2 (ortho-activation).[1]

Recommendation: Switch to a Buchwald-Hartwig protocol. Palladium prefers the C-Cl bond at C2 because the pyridine nitrogen can coordinate to the Pd center, facilitating oxidative addition at the proximal C2-Cl bond rather than the distal C4-Cl.

Key Reference: The "inversion" of selectivity from C4 (


) to C2 (Pd-catalysis) is a documented phenomenon for 2,4-dichloropyrimidines and pyridines. See Organic Letters (2006) for comparable pyrimidine systems [1].[1]

🛠 Module 2: Cross-Coupling Site Selectivity (2,5-Dichloropyridine)

❓ User Query:

"I am performing a Suzuki coupling on 2,5-dichloropyridine. I expect reaction at C2 (alpha to N), but I'm seeing mixtures or unexpected C5 products."

👨‍🔬 Technical Diagnosis:

2,5-Dichloropyridine presents a classic electronic vs. steric conflict.[1]

  • Electronic Preference: C2 is electron-deficient (alpha to N), favoring oxidative addition.[1]

  • Steric/Ligand Preference: Bulky ligands may find C2 hindered by the nitrogen lone pair or substituents, pushing reactivity to C5.[1]

💡 Troubleshooting Solutions:
Scenario A: You want the C2-Aryl Product (Standard)

Use standard phosphine ligands (e.g.,


, dppf). The electronic activation of the C2-Cl bond dominates.
  • Catalyst:

    
     or 
    
    
    
    .[1]
  • Base:

    
     or 
    
    
    
    .[1]
  • Outcome: High selectivity for C2 .

Scenario B: You want the C5-Aryl Product (The "Jeffery" Switch)

To hit the "less reactive" C5 position, you must use ligand-free conditions or specific additives that disrupt the standard oxidative addition preference.

  • Condition: "Jeffery" conditions (Ligand-free Pd).[1][3][4]

  • Catalyst:

    
     (no phosphine).[1]
    
  • Additive:

    
     (TBAB) or 
    
    
    
    .[1]
  • Solvent: DMF or Water/Acetone.[1]

  • Mechanism: The ammonium salt stabilizes Pd nanoparticles.[1] In the absence of strong donor ligands, the reaction manifold changes, often favoring the C5 position (mechanism debated, likely involves anionic Pd species).

Decision Matrix:

  • Ligand (e.g., XPhos,

    
    ) 
    
    
    
    C2 Selectivity
  • Ligand-Free + TBAB

    
    C5 Selectivity  [2]
    

🛠 Module 3: The "Halogen Dance" (Lithiation of 3,5-Dichloropyridine)

❓ User Query:

"I treated 3,5-dichloropyridine with LDA at -78°C, then quenched with an aldehyde. I expected the electrophile at C4. Instead, I got a product where the chlorine moved to C4 and the electrophile is at C3. What happened?"

👨‍🔬 Technical Diagnosis:

You have triggered the Halogen Dance (Base-Catalyzed Halogen Migration) .[1][5][6] This occurs when the initial lithiated species is unstable relative to a rearranged isomer.[1]

  • Kinetic Deprotonation: LDA removes the most acidic proton at C4 (flanked by two Cls).[1] Species: 3,5-dichloro-4-lithiopyridine .[1]

  • Thermodynamic Equilibration: If the temperature rises or reaction time is too long, the C4-Li species attacks a neutral starting molecule, causing a Cl atom to migrate.[1] The lithium ends up at a more thermodynamically stable position (often stabilized by adjacent halogens in a specific pattern), or the halogen itself moves to the C4 position.

💡 Troubleshooting Solutions:

To PREVENT the Dance (Kinetic Control):

  • Temperature: Must be strictly -78°C or lower.

  • Time: Short lithiation times (< 30 mins).

  • Quench: Add the electrophile immediately and rapidly.

  • Base: Use LiTMP (non-nucleophilic, bulky) instead of n-BuLi to avoid nucleophilic attack at C2/C6.

To PROMOTE the Dance (Thermodynamic Control):

  • Temperature: Warm the lithiated species to -40°C or -20°C before quenching.

  • Result: Access to substitution patterns difficult to make via direct electrophilic aromatic substitution.[1]

Visualizing the Dance Mechanism: (See Diagram Below)

📊 Experimental Protocols

Protocol A: C2-Selective Pd-Catalyzed Amination of 2,4-Dichloropyridine

Target: Overcoming


 C4-bias.
  • Charge Reaction Vessel:

    • 2,4-Dichloropyridine (1.0 equiv)

    • Aniline/Amine derivative (1.1 equiv)[1]

    • 
       (2 mol%)[1]
      
    • BINAP or Xantphos (4 mol%) - Chelating ligands enhance C2 selectivity.[1]

    • 
       (1.5 equiv)[1]
      
    • Toluene (0.2 M concentration)[1]

  • Process:

    • Degas with

      
       for 10 mins.
      
    • Heat to 80-100°C for 4-12 hours.

  • Workup:

    • Filter through Celite.[1] Concentrating filtrate.[1]

    • Validation: Check crude NMR. C2-substitution typically shifts the C3-H doublet significantly upfield compared to C4-substitution.[1]

Protocol B: Kinetic Lithiation of 3,5-Dichloropyridine (No Dance)

Target: C4-Functionalization.

  • Preparation:

    • Flame-dry flask under Argon.

    • Dissolve 3,5-dichloropyridine (1.0 equiv) in anhydrous THF.

    • Cool to -78°C (Dry ice/Acetone bath). CRITICAL.

  • Lithiation:

    • Add LDA (1.1 equiv) dropwise over 10 mins.

    • Stir at -78°C for exactly 30 mins . Do not extend.

  • Quench:

    • Add Electrophile (e.g.,

      
      , DMF, Aldehyde) (1.2 equiv) rapidly.[1]
      
    • Stir at -78°C for 15 mins, then allow to warm to room temp.

  • Troubleshooting:

    • If you see scrambled products, lower temp to -90°C or reduce lithiation time to 15 mins.

📉 Visual Troubleshooting Workflows

Workflow 1: Regioselectivity Decision Tree

RegioSelectivity Start Select Substrate DCP24 2,4-Dichloropyridine Start->DCP24 DCP25 2,5-Dichloropyridine Start->DCP25 SnAr Standard SnAr (Base/Heat) DCP24->SnAr Nucleophile PdCat Pd-Catalysis (Buchwald/Suzuki) DCP24->PdCat Pd(0) Ligand Phosphine Ligand (PPh3, dppf) DCP25->Ligand NoLigand Ligand-Free (Jeffery Conditions) DCP25->NoLigand ProdC4 Major Product: C4 (Kinetic SnAr) SnAr->ProdC4 ProdC2 Major Product: C2 (Chelation Control) PdCat->ProdC2 Prod25_C2 Major Product: C2 (Electronic) Ligand->Prod25_C2 Prod25_C5 Major Product: C5 (Steric/Nano) NoLigand->Prod25_C5

Caption: Decision matrix for controlling regioselectivity in 2,4- and 2,5-dichloropyridines based on reaction conditions.

Workflow 2: The Halogen Dance Mechanism (3,5-Dichloropyridine)

HalogenDance Start 3,5-Dichloropyridine Step1 Kinetic Deprotonation (-78°C) Forms 4-Li-3,5-Cl2-Py Start->Step1 LDA / THF Branch1 Quench Immediately Step1->Branch1 Branch2 Warm up / Long Time Step1->Branch2 ProdKinetic Product A: 4-Substituted (Retains 3,5-Cl) Branch1->ProdKinetic StepDance Halogen Dance (Isomerization) Li migrates to C2/C6 Cl migrates to C4 Branch2->StepDance ProdThermo Product B: Scrambled Isomer (e.g., 2,4-dichloro-3-substituted) StepDance->ProdThermo

Caption: Divergent pathways in the lithiation of 3,5-dichloropyridine. Low temperature preserves the kinetic C4-anion.

📚 References

  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 2006, 8(2), 395–398.[1]

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes. Journal of the American Chemical Society, 2012, 134(28), 11376–11379.[1]

  • Halogen Dance Reactions — A Review. Chemical Society Reviews, 2007, 36, 1046-1057.[1]

  • Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance. Chemistry – A European Journal, 2021.[1] [1]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides. Chemical Science, 2016, 7, 5758-5786.[1]

Sources

Technical Support Center: Solvent Effects on the Reactivity of 2,4-Dichloro-3,5,6-trimethylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2,4-dichloro-3,5,6-trimethylpyridine. This document provides in-depth, field-proven insights into the critical role of solvent selection on the reactivity and outcome of your experiments. The content is structured in a question-and-answer format to directly address common challenges and troubleshooting scenarios.

Section 1: Foundational Concepts & Reaction Mechanisms

Q1: What are the primary reactive sites on 2,4-dichloro-3,5,6-trimethylpyridine, and what is the expected reaction mechanism with nucleophiles?

A1: 2,4-dichloro-3,5,6-trimethylpyridine is primarily reactive towards Nucleophilic Aromatic Substitution (SNAr) . The electron-withdrawing nature of the ring nitrogen atom makes the pyridine ring electron-deficient (π-deficient), facilitating attack by nucleophiles.

  • Reactive Sites: The two chlorine atoms at the C4 and C2 positions are the leaving groups. The C4 position (para to the nitrogen) is generally the most reactive site for nucleophilic attack. This is because the negative charge in the resulting intermediate (the Meisenheimer complex) can be effectively delocalized onto the electronegative nitrogen atom. Attack at the C2 position (ortho to the nitrogen) is also possible, but often slower due to steric hindrance from the adjacent methyl group and the nitrogen lone pair.

  • Mechanism: The SNAr reaction proceeds via a two-step addition-elimination mechanism.

    • Addition: The nucleophile attacks the carbon atom bearing a chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

    • Elimination: The leaving group (chloride ion) is expelled, restoring the aromaticity of the ring.

The stabilization of the Meisenheimer complex is the rate-determining step, and this is where solvent effects play a paramount role.

Caption: General SNAr mechanism at the C4 position.

Q2: How does the general classification of a solvent (polar aprotic vs. polar protic) impact SNAr reactions?

A2: The choice between a polar aprotic and a polar protic solvent is one of the most critical factors determining the rate and success of an SNAr reaction.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile, NMP): These are the solvents of choice for most SNAr reactions. They possess strong dipoles that can effectively solvate the cation (e.g., K⁺ of KOtBu) but lack acidic protons (no O-H or N-H bonds).[1] Consequently, they do not form strong hydrogen bonds with the anionic nucleophile. This leaves the nucleophile "naked" and highly reactive, significantly accelerating the initial attack on the electron-deficient ring.[2] The large rate increases observed when moving from protic to dipolar aprotic solvents are a hallmark of SNAr reactions.[2]

  • Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents have O-H or N-H bonds and can act as hydrogen bond donors.[3] They strongly solvate and stabilize anionic nucleophiles through hydrogen bonding.[1] This stabilization lowers the ground state energy of the nucleophile, increasing the activation energy required for it to attack the pyridine ring. As a result, SNAr reactions are typically much slower in polar protic solvents.[1][3]

Section 2: Troubleshooting Common Experimental Issues

Q3: My reaction is proceeding very slowly or not at all. How can I troubleshoot this from a solvent perspective?

A3: A sluggish reaction is a common issue, often directly linked to solvent choice and conditions. If you are experiencing low conversion, consider the following troubleshooting workflow.

Troubleshooting_Workflow Troubleshooting Workflow for Slow S N Ar Reactions start Low or No Conversion Observed check_solvent 1. Analyze Solvent Type start->check_solvent protic Is it Polar Protic? (e.g., EtOH, H₂O) check_solvent->protic Yes aprotic Is it Polar Aprotic? (e.g., DMF, DMSO, MeCN) check_solvent->aprotic No switch_solvent Action: Switch to a Polar Aprotic Solvent (e.g., DMF, DMSO) protic->switch_solvent check_water 2. Check for Water Content aprotic->check_water switch_solvent->check_water fail If problem persists, re-evaluate nucleophile strength and substrate purity. switch_solvent->fail dry_solvent Action: Use Anhydrous Solvent and Dry Glassware. Run under N₂/Ar. check_water->dry_solvent Wet or Unsure check_temp 3. Evaluate Reaction Temperature check_water->check_temp Dry dry_solvent->check_temp dry_solvent->fail increase_temp Action: Incrementally increase temperature (e.g., 80-120°C). Monitor for degradation. check_temp->increase_temp Too Low success Problem Resolved check_temp->success Optimal increase_temp->success increase_temp->fail

Caption: A step-by-step guide to troubleshooting slow reactions.

Causality Explained:

  • Solvent Type: As established, polar aprotic solvents are superior for SNAr. If you are using a protic solvent, the nucleophile is likely being over-stabilized, preventing it from reacting efficiently.[1]

  • Water Content: Trace amounts of water in aprotic solvents can drastically reduce reaction rates, especially with highly basic nucleophiles like alkoxides or amides. Water can protonate the nucleophile, rendering it inactive, or compete in the reaction. Always use anhydrous grade solvents and consider drying them further over molecular sieves if necessary.

  • Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy barrier. For related chloro-heterocycle reactions, temperatures in the range of 80-120°C are common.[4] However, be mindful of the thermal stability of your reactants and products.[4]

Q4: I am getting a mixture of products from substitution at the C2 and C4 positions. How does solvent choice influence this regioselectivity?

A4: While C4 substitution is electronically favored, the solvent system, particularly when using alkali metal alkoxides (e.g., NaOMe, LiOtBu), can dramatically influence and even reverse the regioselectivity.

  • Default Selectivity (Polar Solvents): In highly polar solvents like DMF or DMSO, the salt of the nucleophile is well-dissociated. The "free" alkoxide ion will preferentially attack the most electronically deficient position, which is C4.

  • Ortho-Selectivity (Non-Polar Solvents): A fascinating effect can be observed in non-polar, aprotic solvents like toluene, dioxane, or THF.[5] In these environments, the alkali metal counter-ion (e.g., Na⁺, Li⁺) does not dissociate and instead forms a tight ion pair with the alkoxide. If your substrate has a coordinating group at the C3 position (e.g., an ester or amide), the metal ion can coordinate to both the C3 substituent and the incoming nucleophile. This coordination pre-organizes the nucleophile for attack at the adjacent C2 position, leading to high ortho-selectivity.[5] Excellent ortho-selectivities (≥98:2) have been achieved using this strategy for secondary and tertiary alkoxides.[5] The harder, more Lewis acidic lithium counter-ion is often required for more reactive primary alkoxides to enforce this effect.[5]

Section 3: Practical Protocols & Data

Q5: Can you provide a general, self-validating protocol for an SNAr reaction with 2,4-dichloro-3,5,6-trimethylpyridine and an amine nucleophile, highlighting solvent-critical steps?

A5: Absolutely. This protocol for the reaction with morpholine is designed with checkpoints for self-validation.

Objective: Synthesize 4-morpholino-2-chloro-3,5,6-trimethylpyridine.

Materials:

  • 2,4-dichloro-3,5,6-trimethylpyridine (1.0 eq)

  • Morpholine (2.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous grade

Protocol:

  • Preparation (Solvent-Critical Step):

    • Dry all glassware in an oven (120°C) overnight and cool under a stream of dry nitrogen or argon.

    • To a 3-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser (with N₂/Ar inlet), and a thermometer, add anhydrous K₂CO₃.

    • Add anhydrous DMF (approx. 0.2 M concentration relative to the substrate) via syringe. The use of anhydrous solvent is critical to prevent side reactions and ensure the base is effective.

  • Reaction Setup:

    • Add 2,4-dichloro-3,5,6-trimethylpyridine to the stirring DMF/K₂CO₃ slurry.

    • Add morpholine dropwise via syringe. A slight exotherm may be observed.

    • Validation Check 1: Take a TLC sample (e.g., 1:1 Hexanes:EtOAc) after all reagents are added (t=0). You should see the starting material spot.

  • Reaction Execution:

    • Heat the reaction mixture to 90°C.

    • Validation Check 2: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. A new, more polar spot corresponding to the product should appear, and the starting material spot should diminish. The reaction is typically complete within 4-8 hours.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and ethyl acetate. The volume of water should be at least 3x the volume of DMF used.

    • Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers and wash with brine to remove residual DMF.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Validation Check 3: An crude NMR should show the disappearance of one of the pyridine proton signals and the appearance of morpholine signals.

    • Purify the crude product by column chromatography on silica gel.

Q6: How do reaction rates in different solvents compare quantitatively?
Solvent ClassExample SolventDielectric Constant (ε)Relative Rate (k_rel)Rationale for Rate
Polar Aprotic DMSO46.7~13,000Excellent stabilization of the charged intermediate without deactivating the nucleophile.[7]
DMF36.7~7,000Similar to DMSO, highly effective at accelerating SNAr reactions.[6]
Acetonitrile37.5~500Good choice, though generally less effective than DMSO or DMF.
Polar Protic Methanol32.7~10Strong H-bonding with the nucleophile significantly reduces its reactivity, leading to a much slower rate despite high polarity.[1][3]
Non-Polar Aprotic Toluene2.4< 1Poor solvation of the charged Meisenheimer complex leads to a very high activation barrier and extremely slow reaction.
Dioxane2.2< 1Similar to other non-polar solvents, generally unsuitable unless specific ion-pairing effects are desired to control regioselectivity.[5]

Data is illustrative and compiled based on general principles of SNAr kinetics.[6][8]

References

  • Effect of the nature of the nucleophile and solvent on an SNAr reaction. RSC Publishing.
  • Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts.
  • Preparation method for 2,4,6-trimethyl pyridine.
  • Solvent Effects on the Menshutkin Reaction. arXiv.
  • Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • Solvent Effects in Nucleophilic Substitution Reactions. St.
  • Troubleshooting common issues in reactions involving 4-Amino-3,5-dichloro-2,6-difluoropyridine. Benchchem.
  • Solvent effects and mechanism for a nucleophilic aromatic substitution
  • Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides.

Sources

Technical Support Center: Catalyst Selection for Modifying 2,4-Dichloro-3,5,6-trimethylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the functionalization of 2,4-Dichloro-3,5,6-trimethylpyridine (2,4-Dichlorocollidine). This guide is designed for researchers, medicinal chemists, and process development professionals who are leveraging this versatile, sterically hindered building block. We will explore the nuances of catalyst selection for achieving predictable and high-yielding modifications, focusing on the common challenges of regioselectivity and catalyst efficiency.

The 2,4-dichloro-3,5,6-trimethylpyridine scaffold presents a unique synthetic challenge: two distinct chlorine atoms at the C2 and C4 positions. Conventionally, halides adjacent to the pyridine nitrogen (C2) are more reactive in palladium-catalyzed cross-couplings.[1] However, the steric hindrance from the flanking methyl groups and the electronic nature of the collidine ring create a complex reactivity profile that demands careful catalyst and condition selection to achieve the desired regiochemical outcome. This guide provides a question-and-answer-based approach to navigate these complexities.

Section 1: Suzuki-Miyaura Cross-Coupling FAQs

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. For 2,4-dichlorocollidine, the primary challenge is controlling mono- versus diarylation and directing the reaction to the desired C4 or C2 position.

Question: I want to achieve selective mono-arylation at the C4 position. Which catalyst system should I start with?

Answer: Achieving high C4 selectivity is a common goal and requires overcoming the intrinsic reactivity of the C2 position. The key is to use a catalyst system that is highly sensitive to the steric environment.

Causality: The C2 position is electronically activated by the adjacent nitrogen atom but is also sterically shielded by the C3-methyl group and the pyridine nitrogen's lone pair. The C4 position is less sterically encumbered. By using a very bulky ligand, you can create a palladium complex that is too large to efficiently access the C2 position, thus favoring oxidative addition at C4.

Recommended Starting Point: A catalyst system employing a very sterically hindered N-heterocyclic carbene (NHC) ligand has been shown to provide excellent C4 selectivity (~10:1) for 2,4-dichloropyridines, even at room temperature.[1] Alternatively, bulky, electron-rich phosphine ligands from the Buchwald family are also a primary choice for coupling challenging aryl chlorides.[2]

ParameterRecommended ConditionRationale & Citation
Precatalyst PEPPSI™-IPr or a G3/G4 Buchwald Precatalyst (e.g., XPhos Pd G3)NHC-based PEPPSI catalysts are robust. Buchwald precatalysts ensure efficient generation of the active Pd(0) species, which is crucial for unreactive chlorides.
Ligand IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) or XPhosThese bulky ligands sterically disfavor approach to the C2 position and promote the crucial reductive elimination step.[1]
Base K₃PO₄ or Cs₂CO₃Strong, non-nucleophilic bases are required. K₃PO₄ is often a good starting point due to its balance of reactivity and functional group tolerance.[3]
Solvent 1,4-Dioxane or Toluene/Water mixturesThese solvents are effective for Suzuki couplings. The addition of water can sometimes accelerate the transmetalation step.[4]
Temperature 80-110 °C (or Room Temp for highly active NHC systems)Higher temperatures are often needed for C-Cl bond activation, but optimization is key to prevent side reactions.[1]

Question: My Suzuki reaction is producing significant amounts of the diarylated product, even with one equivalent of boronic acid. How can I improve C4-mono-selectivity?

Answer: Diarylation occurs when the initial C4-arylated product re-enters the catalytic cycle and couples at the C2 position. To prevent this, you must stop the reaction after the first coupling.

Troubleshooting Steps:

  • Lower the Reaction Temperature: Once the first coupling occurs, the resulting product (4-aryl-2-chloro-collidine) is often more electron-rich and potentially more reactive towards a second coupling. Lowering the temperature can slow this second step sufficiently, allowing you to isolate the mono-adduct.

  • Reduce Catalyst Loading: High catalyst loading can drive the reaction towards completion (diarylation). Try reducing the palladium precatalyst concentration to 0.5–1 mol%.

  • Use a Milder Base: Switching from a very strong base like NaOt-Bu to a weaker one like K₂CO₃ or K₃PO₄ can sometimes temper the reactivity enough to favor mono-arylation.

  • Consider "Ligand-Free" Conditions: Remarkably, for some dichloropyridine systems, ligand-free conditions (often called Jeffery conditions) using a phase-transfer catalyst like a tetraalkylammonium salt can dramatically enhance C4-selectivity to >99:1.[1] This is because the active catalyst is thought to be a highly reactive, coordinatively unsaturated palladium species that is exquisitely sensitive to sterics.

Experimental Protocol (Jeffery Conditions for C4-Selectivity):

  • To an oven-dried vial, add 2,4-dichloro-3,5,6-trimethylpyridine (1 equiv.), arylboronic acid (1.05 equiv.), Pd(OAc)₂ (2 mol%), and tetrabutylammonium bromide (TBAB, 1 equiv.).

  • Add a 3:1 mixture of acetonitrile (CH₃CN) and water.

  • Add K₂CO₃ (3 equiv.).

  • Seal the vial and heat at 60-80 °C, monitoring by LC-MS or TLC until the starting material is consumed.

Question: I am observing low yields and my starting material is being consumed, but I'm not getting the desired product. What's happening?

Answer: This scenario often points to two common side reactions in cross-coupling chemistry: protodeboronation of the boronic acid and hydrodehalogenation of your dichlorocollidine.

Causality and Solutions:

  • Protodeboronation: This is the cleavage of the C-B bond of your boronic acid by a proton source (like water), rendering it inactive. It is often base- and temperature-dependent.

    • Solution: Use anhydrous solvents and ensure your base is dry. Using boronic esters (e.g., pinacol esters) instead of boronic acids can significantly increase stability.

  • Hydrodehalogenation: The C-Cl bond is cleaved and replaced with a hydrogen atom. This is often caused by β-hydride elimination from the palladium intermediate or other side reactions.

    • Solution: Ensure your reaction is rigorously degassed and maintained under an inert atmosphere (Argon or Nitrogen). Oxygen can interfere with the catalytic cycle and promote side reactions. Using a more robust ligand that stabilizes the palladium center can also suppress this pathway.

Decision Workflow for Suzuki-Miyaura Catalyst Selection

This diagram outlines the logical steps for choosing a catalyst system based on the desired outcome.

Suzuki_Workflow start Desired Outcome? c4_mono C4-Monoarylation start->c4_mono diarylation Diarylation start->diarylation catalyst_c4 Precatalyst: PEPPSI-IPr or XPhos Pd G3 Ligand: Bulky NHC or XPhos Base: K₃PO₄ Temp: RT to 100°C c4_mono->catalyst_c4 catalyst_di catalyst_di diarylation->catalyst_di troubleshoot Troubleshooting catalyst_c4->troubleshoot low_selectivity Low Selectivity? (Getting Diarylation) troubleshoot->low_selectivity low_yield Low Yield / Side Products? troubleshoot->low_yield solution_selectivity Action: • Lower Temperature • Reduce Catalyst Loading • Try Jeffery Conditions low_selectivity->solution_selectivity solution_yield Action: • Use Anhydrous Solvents • Use Pinacol Boronate Ester • Ensure Inert Atmosphere low_yield->solution_yield

Caption: Decision workflow for Suzuki-Miyaura coupling of 2,4-dichlorocollidine.

Section 2: Buchwald-Hartwig Amination FAQs

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[5] With 2,4-dichlorocollidine, challenges include regioselectivity, catalyst inhibition by the pyridine nitrogen, and accommodating a wide range of amine nucleophiles.

Question: Which position, C2 or C4, is generally more reactive for Buchwald-Hartwig amination?

Answer: Unlike Suzuki couplings where sterics can be used to easily favor C4, the situation for amination is more complex. The C2 position is electronically favored for nucleophilic attack. Highly regioselective Buchwald-Hartwig amination at the C2 position of 2,4-dichloropyridine has been reported.[6] This suggests that for C-N coupling, the electronic activation at C2 often dominates, leading to preferential substitution at that site.

Causality: The mechanism involves oxidative addition of the Pd(0) catalyst to the C-Cl bond, followed by coordination of the amine, deprotonation by the base, and finally, reductive elimination to form the C-N bond.[7] The electron-withdrawing effect of the pyridine nitrogen makes the C2-Cl bond more susceptible to oxidative addition.

Question: My amination reaction is slow and gives low conversion. I suspect catalyst inhibition. What is the cause and how can I fix it?

Answer: This is a classic problem when working with pyridine substrates.[8] The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center. This can sequester the catalyst in an inactive state, effectively poisoning it and stalling the reaction. The amine substrate or product can also act as a ligand, further complicating the system.[9]

Troubleshooting Steps:

  • Use a Bulky, Electron-Rich Ligand: Ligands like XPhos , RuPhos , or BrettPhos are essential.[10] Their steric bulk creates a "pocket" around the palladium that favors the coordination of the aryl chloride over the pyridine nitrogen. Their strong electron-donating ability also accelerates the rate-limiting oxidative addition and reductive elimination steps, helping the desired catalytic cycle outcompete the deactivation pathway.

  • Use a Precatalyst: Using a well-defined precatalyst (e.g., a G3 or G4 Buchwald precatalyst) is highly recommended over generating the catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[11] Precatalysts are more stable and provide a more reliable concentration of the active Pd(0) species, which is critical when dealing with inhibiting substrates.

  • Increase Ligand-to-Palladium Ratio: Sometimes, using a slightly higher ratio of ligand to palladium (e.g., 1.2:1 or 1.5:1) can help ensure the palladium center remains coordinated to the phosphine ligand rather than the pyridine substrate/product.[9]

  • Choice of Base is Crucial: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) often gives the fastest rates, but it is incompatible with many functional groups.[3] Lithium bis(trimethylsilyl)amide (LHMDS) is a good alternative for substrates with sensitive protons. For broader functional group tolerance, weaker bases like K₃PO₄ or Cs₂CO₃ can be effective, though they may require higher temperatures or longer reaction times.[3]

Troubleshooting Guide for Buchwald-Hartwig Amination
SymptomProbable Cause(s)Recommended Solution(s)
No or Low Conversion 1. Catalyst inhibition by pyridine nitrogen. 2. Inefficient oxidative addition (C-Cl bond is strong). 3. Base is too weak or insoluble.1. Switch to a bulky, electron-rich ligand (XPhos, RuPhos). Use a G3/G4 precatalyst. 2. Increase temperature. Ensure ligand is electron-rich enough. 3. Switch to a stronger base (e.g., NaOt-Bu or LHMDS). Choose a solvent that helps solubilize the base (e.g., THF, Dioxane).
Dark Black Solution, Catalyst Crash Catalyst decomposition.1. Ensure a rigorously inert atmosphere. 2. Use a stable precatalyst instead of Pd(OAc)₂. 3. Lower the reaction temperature.
Side Product (Hydrodehalogenation) Reductive cleavage of the C-Cl bond.1. Ensure the system is oxygen-free. 2. Use a more stabilizing ligand. 3. Check for impurities in the amine or solvent that could be a hydride source.
Reaction Works for Anilines but Not Aliphatic Amines The pKa of the amine and its steric profile matter. Aliphatic amines are more basic and can interact differently with the catalyst.1. Screen different bases (LHMDS is often good for aliphatic amines). 2. A different ligand may be required; consult ligand selection guides.[7]
Generalized Catalytic Cycle for Buchwald-Hartwig Amination

This diagram illustrates the key mechanistic steps and highlights the potential catalyst inhibition pathway.

Buchwald_Cycle cluster_cycle Productive Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + Ar-Cl PdII_Complex Ar-Pd(II)(Cl)L₂ OxAdd->PdII_Complex Ligand_Ex Amine Coordination PdII_Complex->Ligand_Ex + Amine Inhibition Catalyst Inhibition (Deactivation) PdII_Complex->Inhibition Pyridine Coordination Amine_Complex [Ar-Pd(II)(Amine)L₂]⁺Cl⁻ Ligand_Ex->Amine_Complex Deprotonation Deprotonation (Base) Amine_Complex->Deprotonation Amido_Complex Ar-Pd(II)(Amido)L₂ Deprotonation->Amido_Complex Red_Elim Reductive Elimination Amido_Complex->Red_Elim Red_Elim->Pd0 + Ar-Amine Inactive_Pd Py-Pd(II)L₂ Inhibition->Inactive_Pd

Caption: Catalytic cycle for Buchwald-Hartwig amination showing the inhibition pathway.

References

  • Biffis, A., et al. (2018). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. RSC Advances. Available at: [Link]

  • Fors, B. P., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health. Available at: [Link]

  • Cerne, J., et al. (2012). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. Available at: [Link]

  • DeBoer, G. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl). YouTube. Available at: [Link]

  • Yeh, C-L., et al. (2006). Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by 4,4'-tBu2-2,2'-dipyridyl-palladium(II) Dichloride Complex in Aqueous Solvent Under Aerobic Condition. ResearchGate. Available at: [Link]

  • Wallace, D., et al. (2003). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. National Institutes of Health. Available at: [Link]

  • Zhang, Y., et al. (2020). Optimizing Chemical Reaction Conditions Using Deep Learning: a Case Study for Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. Available at: [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]

  • Kotha, S., et al. (2017). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. ResearchGate. Available at: [Link]

  • Willis, M. C., et al. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. National Institutes of Health. Available at: [Link]

  • Jesus, J., et al. (2025). Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions. ACS Nano. Available at: [Link]

  • Reddit User Discussion. (2018). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry on Reddit. Available at: [Link]

  • Vechorkin, O., et al. (2016). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available at: [Link]

  • Fors, B. P., et al. (2012). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health. Available at: [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Fairlamb, I. J. S. (2015). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Available at: [Link]

Sources

Technical Support Center: Navigating the Nuances of Pyyridine Derivative Workups

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, chemist, and drug development professional, reactions involving pyridine and its derivatives are both commonplace and fraught with unique challenges during purification. The inherent basicity, high water solubility, and hygroscopic nature of these compounds demand a thoughtful and well-executed workup strategy. This guide is designed to serve as a technical support resource, moving beyond simple procedural lists to provide a deeper understanding of the chemical principles at play. Here, we address the common pitfalls and offer field-proven solutions in a direct question-and-answer format, ensuring you can troubleshoot your experiments with confidence and scientific rigor.

Frequently Asked Questions (FAQs)

Q1: I've used pyridine as a solvent in my reaction. What is the most effective way to remove the bulk of it before proceeding with purification?

When pyridine is used as the reaction solvent, its complete removal is a critical first step. Due to its relatively high boiling point (115.2 °C) and its tendency to form azeotropes, simple rotary evaporation is often insufficient.

Recommended Two-Stage Protocol:

  • Initial Removal by Rotary Evaporation: Begin by removing the majority of the pyridine under reduced pressure.

  • Azeotropic Removal of Traces: To remove the residual pyridine, add a higher boiling, non-polar solvent that forms an azeotrope with it, such as toluene, heptane, or cyclohexane.[1][2] Perform several cycles of adding the solvent and evaporating it under reduced pressure. This process, often referred to as "azeotroping," effectively carries over the remaining pyridine.[2]

Expert Insight: Toluene is a particularly effective choice for azeotropic removal of pyridine. Repeating the addition and evaporation of toluene three times is a common laboratory practice to ensure the near-complete removal of pyridine traces before moving to the aqueous workup.[1]

Q2: My product is neutral, but after an aqueous workup, I still see pyridine in my organic layer by TLC and NMR. Why is a simple water wash ineffective?

This is a frequent observation rooted in the physical properties of pyridine. Pyridine is miscible with water in all proportions, but it also exhibits significant solubility in many common organic solvents like dichloromethane (DCM), chloroform, and ethyl acetate.[3] A simple water wash is often insufficient to completely partition the pyridine out of the organic phase.

The Causality: The partitioning of pyridine between an organic solvent and water is not overwhelmingly in favor of the aqueous layer, especially if the pH of the water is neutral or basic.

To effectively remove pyridine, you must exploit its basicity.

Troubleshooting Guides: From Theory to Practice

This section provides in-depth solutions to specific experimental challenges, complete with step-by-step protocols and the underlying chemical principles.

Issue 1: Residual Pyridine Contamination in the Organic Phase

Question: I've tried washing my organic layer with water, but the pyridine persists. How can I chemically force it into the aqueous layer?

Answer: The most robust method for removing pyridine and other basic derivatives is an acidic wash. By protonating the basic nitrogen atom of the pyridine ring, you form a pyridinium salt, which is highly water-soluble and will readily partition into the aqueous phase.

G cluster_0 Reaction Mixture in Organic Solvent cluster_1 Aqueous Workup cluster_2 Purification A Reaction Mixture (Product + Pyridine in Organic Solvent) B Add to Separatory Funnel A->B C Add Dilute Aqueous Acid (e.g., 1M HCl) B->C D Shake and Allow Layers to Separate C->D E_org Organic Layer (Product) D->E_org Top Layer (if solvent is less dense than water) F_aq Aqueous Layer (Pyridinium Hydrochloride) D->F_aq Bottom Layer G Drain and Collect Organic Layer E_org->G H Wash with Brine, Dry (e.g., Na₂SO₄), Filter G->H I Concentrate to Yield Crude Product H->I

Caption: Acid-base extraction workflow for removing pyridine.

  • Dilute the Reaction Mixture: If your reaction was run neat or in a minimal amount of solvent, dilute it with an appropriate water-immiscible organic solvent (e.g., ethyl acetate, DCM).

  • Perform the Acidic Wash: In a separatory funnel, wash the organic layer with a dilute aqueous acid. Common choices include 1 M hydrochloric acid or 10% aqueous sulfuric acid.[4][5] The number of washes depends on the amount of pyridine present; typically, 2-3 washes are sufficient.

    • Causality: The acid (H⁺) reacts with the lone pair of electrons on the pyridine's nitrogen atom, forming the water-soluble pyridinium salt (C₅H₅NH⁺).[6]

  • Neutralizing Wash (Optional but Recommended): After the acidic wash, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid.[7] This is crucial if your product is acid-sensitive.

  • Final Wash: Perform a final wash with brine (saturated aqueous NaCl) to remove the bulk of the dissolved water from the organic layer.[8]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain your crude product, now free of pyridine.

For compounds that are sensitive to acidic conditions, a wash with a saturated aqueous solution of copper(II) sulfate (CuSO₄) is an excellent alternative.[9]

  • Mechanism: Pyridine is a good ligand for copper(II) ions, forming a deep blue, water-soluble coordination complex.[7][9] This complex is readily extracted into the aqueous layer.

  • Procedure: Simply wash the organic layer with a saturated CuSO₄ solution until the blue color of the aqueous layer persists, indicating that all the pyridine has been complexed.[9]

Issue 2: My Pyridine Derivative is Streaking Badly During Column Chromatography on Silica Gel.

Question: I've successfully removed the pyridine solvent, but my target pyridine-containing molecule streaks severely on a silica gel column, leading to poor separation. What's causing this and how can I fix it?

Answer: This is a classic problem when purifying basic compounds like pyridine derivatives on standard silica gel.[10] The streaking, or peak tailing, is primarily caused by strong, non-ideal interactions between the basic nitrogen of your compound and the acidic silanol groups (Si-OH) on the surface of the silica gel.[10][11]

Compound TypeStationary PhaseInteractionResult
Pyridine Derivative (Basic) Silica Gel (Acidic) Strong acid-base interactionPeak Tailing/Streaking[10]
Amine (Basic)Silica Gel (Acidic)Strong acid-base interactionPeak Tailing/Streaking[12]
  • Deactivate the Silica Gel with a Basic Modifier: The most common and effective solution is to add a small amount of a volatile base to your eluent system.

    • Recommended Modifier: Triethylamine (TEA) is the standard choice. Add 0.5-2% TEA to your solvent system.

    • The "Why": The triethylamine is a stronger base than most pyridine derivatives and will preferentially interact with the acidic silanol sites on the silica, effectively "masking" them from your compound.[11] This allows your product to elute based on polarity with minimal non-specific binding, resulting in sharper peaks and better separation.

  • Use an Alternative Stationary Phase: If deactivation is insufficient or if your compound is particularly sensitive, consider a different stationary phase.

    • Alumina (Al₂O₃): Alumina is available in neutral, basic, or acidic grades. For basic compounds, neutral or basic alumina can be an excellent alternative to silica gel.[11]

    • Reversed-Phase Silica (C18): If your compound has sufficient hydrophobicity, reversed-phase flash chromatography can be a powerful purification technique.

  • Adjust Mobile Phase pH (for HPLC): In high-performance liquid chromatography (HPLC), precisely controlling the mobile phase pH is key. For basic compounds like pyridines, operating at a low pH (e.g., 2.5-4) can protonate the analyte, while adding a competing base like TEA can mask silanol groups, both leading to improved peak shape.[11]

G A Compound Streaks on Silica TLC? B Add 1% TEA to Eluent A->B Yes D Proceed with Column using Modified Eluent A->D No C Streaking Resolved? B->C C->D Yes E Try Alternative Stationary Phase C->E No F Consider Alumina (Neutral/Basic) E->F G Consider Reversed-Phase (C18) E->G H Purification Successful F->H G->H

Caption: Decision tree for troubleshooting pyridine derivative purification.

References

  • removal of pyridine - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (2010). Sciencemadness Discussion Board. [Link]

  • Removal of Pyridine from Aqueous Solutions Using Lignite, Coking Coal, and Anthracite: Adsorption Kinetics. (2023). MDPI. [Link]

  • US20100324299A1 - Method for purification of pyridine, and method for production of chlorinated pyridine - Google Patents. (n.d.).
  • How To Run A Reaction: The Workup. (n.d.). University of Rochester Department of Chemistry. [Link]

  • Pyridine - Wikipedia. (n.d.). Wikipedia. [Link]

  • How can I remove the pyridine from the sugar compound? (2015). ResearchGate. [Link]

  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012). ChemistryViews. [Link]

  • Remove Sticky Reagents. (n.d.). University of Rochester Department of Chemistry. [Link]

  • Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. (2007). PubMed. [Link]

  • 4.7: Reaction Work-Ups. (2021). Chemistry LibreTexts. [Link]

  • Workup: Drying Methods. (n.d.). University of Rochester Department of Chemistry. [Link]

  • Pyridine synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • US20100222568A1 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters - Google Patents. (n.d.).
  • Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. (n.d.). Pharmaguideline. [Link]

  • Pyridine Synthesis: Cliff Notes. (2004). Baran Lab. [Link]

  • What is best method to remove pyridine from a reaction mixture?. (2014). ResearchGate. [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). PMC - NIH. [Link]

  • Which is the alternative of pyridine as a base ?. (2015). ResearchGate. [Link]

  • Purification: Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester Department of Chemistry. [Link]

  • A Simple, Tandem Approach to the Construction of Pyridine Derivatives under Metal-free Conditions: A One-step Synthesis of the M. (n.d.). The Royal Society of Chemistry. [Link]

  • Purification of strong polar and basic compounds : r/Chempros. (2023). Reddit. [Link]

  • Pyridine replacement in organic synthesis : r/chemistry. (2011). Reddit. [Link]

  • Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. (2019). The Journal of Physical Chemistry A - ACS Publications. [Link]

  • Method for pyridine amine derivative. (2015). Chromatography Forum. [Link]

  • WO2007052302A2 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters - Google Patents. (n.d.).
  • pKa Data Compiled by R. Williams. (2022). Organic Chemistry Data. [Link]

  • How to choose the best solution for column chromatography?. (2019). ResearchGate. [Link]

  • Researchers solve a problem in organic chemistry. (2022). ScienceDaily. [Link]

  • Puzzling Pyridine Problem Probed. (2010). ChemistryViews. [Link]

  • Pyridine | C5H5N | CID 1049 - PubChem. (n.d.). PubChem - NIH. [Link]

  • pKa VALUES OF 2- AND 2,6-DISUBSTITUTED PYRIDINE DERIVATIVES CONTAINING SULFENYL AND SULFINYL GROUPS AND σ* AND Es. (n.d.). J-STAGE. [Link]

Sources

Validation & Comparative

Definitive Identification of 2,4-Dichloro-3,5,6-trimethylpyridine: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Definitive Confirmation of 2,4-Dichloro-3,5,6-trimethylpyridine by MS/MS Content Type: Technical Comparison & Method Development Guide

Executive Summary

In pharmaceutical and agrochemical synthesis, 2,4-Dichloro-3,5,6-trimethylpyridine (DCTMP) often serves as a critical intermediate or a regulated impurity. Its structural complexity—featuring a fully substituted pyridine ring with halogen/alkyl interplay—presents a specific analytical challenge: regioisomerism .

Standard low-resolution MS (single quadrupole) or UV detection often fails to distinguish DCTMP from its isomers (e.g., 2,6-dichloro-3,4,5-trimethylpyridine) due to identical molecular weights and similar retention times. This guide provides a validated workflow for confirming identity using LC-MS/MS (Tandem Mass Spectrometry) , contrasting it with GC-MS and NMR alternatives to establish why MS/MS is the preferred technique for trace-level confirmation in complex matrices.

Part 1: The Analytical Challenge (The "Isomer Trap")

The core difficulty in analyzing DCTMP lies in the Orthogonal Substitution Effect . The pyridine ring is electron-deficient, but the three methyl groups donate electron density, while the two chlorines withdraw it. This push-pull mechanism creates distinct fragmentation patterns in MS/MS that are not visible in standard MS1 scans.

Key Molecular Data:

  • Formula:

    
    
    
  • Monoisotopic Mass (

    
    ):  189.0112 Da
    
  • [M+H]

    
     Precursor:  190.0185 m/z
    
  • Isotope Pattern: Distinctive

    
     ratio for 
    
    
    
    (due to
    
    
    ).
Part 2: Comparative Method Analysis

The following table objectively compares the three primary techniques for identifying DCTMP.

FeatureLC-MS/MS (Triple Quad) GC-MS (EI) NMR (

H /

C)
Primary Utility Trace Confirmation & Quantitation Volatile ScreeningStructural Elucidation (Pure)
Specificity High (MRM Transitions)Moderate (EI Spectral Matching)Absolute (Connectivity)
Sensitivity (LOD) < 1 ng/mL (Femtogram range)~100 ng/mL> 1 mg/mL (Low sensitivity)
Matrix Tolerance Excellent (ESI filters background)Moderate (Requires extraction)Poor (Requires pure sample)
Isomer Resolution High (Unique fragmentation channels)Low (Isomers often have identical EI spectra)High (Distinct chemical shifts)
Throughput High (5-min run time)Medium (20-30 min run time)Low (Hours per sample)

Verdict: While NMR is the gold standard for initial structure solving of a pure synthesized powder, LC-MS/MS is the superior choice for routine confirmation of DCTMP in reaction mixtures, biological fluids, or environmental samples due to its sensitivity and ability to filter out matrix noise.

Part 3: The MS/MS Confirmation Protocol

This protocol utilizes Multiple Reaction Monitoring (MRM) to create a self-validating system. We monitor two specific transitions: a Quantifier (most abundant) and a Qualifier (structural confirmation).

3.1. Theoretical Fragmentation Logic
  • Precursor Selection: We select

    
     190 (
    
    
    
    isotope) to maximize sensitivity.
  • Primary Fragmentation (Quantifier): The loss of a chlorine radical (

    
    ) or 
    
    
    
    is the most energetically favorable pathway for polychlorinated pyridines.
  • Secondary Fragmentation (Qualifier): The loss of a methyl group (

    
    ) or ring cleavage (
    
    
    
    ) confirms the alkyl substitution pattern.
3.2. Visualizing the Workflow

The following diagram illustrates the decision logic for confirming DCTMP, ensuring no false positives from mono-chloro or tri-methyl analogs.

MS_Workflow Sample Sample Matrix (Rxn Mix / Plasma) LC UHPLC Separation (C18 Column) Sample->LC ESI ESI Source (+) Ionization LC->ESI RT: 4.2 min Q1 Q1 Filter Select m/z 190.0 ESI->Q1 [M+H]+ CID Collision Cell (Argon Gas) Q1->CID Q3_1 Q3 Filter A Quant: m/z 154 (Loss of HCl) CID->Q3_1 Q3_2 Q3 Filter B Qual: m/z 119 (Loss of Cl + Me) CID->Q3_2 Ratio Ion Ratio Check (Qual/Quant) Q3_1->Ratio Q3_2->Ratio Result Confirmed Identity Ratio->Result Pass if ±20%

Figure 1: MRM Decision Tree for DCTMP Confirmation. The system requires both transitions to align with the standard's retention time and ion ratio.

Part 4: Experimental Operating Conditions

To replicate this analysis, ensure your Triple Quadrupole MS is calibrated to the following parameters. Note: Values may vary slightly by vendor (Agilent/Sciex/Thermo).

A. Chromatographic Conditions (UHPLC)
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B (Desalting)

    • 1-4 min: Ramp to 95% B (Elution of DCTMP)

    • 4-5 min: Hold 95% B

  • Flow Rate: 0.4 mL/min.

B. Mass Spectrometry Parameters (ESI+)
  • Ion Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temp: 350°C (High temp required for stable pyridine ionization).

  • Desolvation Gas: 800 L/hr.

C. MRM Transition Table
Transition TypePrecursor (

)
Product (

)
Collision Energy (eV)Mechanism
Quantifier 190.0154.0 20 - 25Loss of

(Characteristic of Cl-Pyridines)
Qualifier 1 190.0155.0 15 - 20Loss of

(Radical cleavage)
Qualifier 2 190.0119.0 35 - 40Deep fragmentation (Ring strip)
Part 5: Data Interpretation & Validation Criteria

To declare a "Confirmed Positive," the data must satisfy three pillars of evidence:

  • Retention Time Matching: The analyte must elute within ±0.05 min of the authentic standard.

  • Isotope Fidelity (Pre-Screening): In a full scan (MS1) prior to fragmentation, the cluster at

    
     190, 192, and 194 must appear. If the M+2 peak is not ~65% of the M peak, the compound is not  a dichloro-species.
    
  • Ion Ratio Compliance:

    • Calculate Ratio

      
      .
      
    • The sample

      
       must match the standard 
      
      
      
      within a relative tolerance of ±20% (SANTE/11312/2021 guidelines).

Why this works: Isomers like 2,6-dichloro-3,4,5-trimethylpyridine will often show different ion ratios. For instance, the loss of a methyl group (Qualifier 2) is sterically hindered if the methyl is flanked by two chlorines (buttressing effect). Therefore, the MS/MS fragmentation pattern acts as a unique "fingerprint" for the specific 2,4-dichloro substitution pattern.

References
  • European Commission. (2021). Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed (SANTE/11312/2021).Link

  • NIST Mass Spectrometry Data Center. (2023). Fragmentation patterns of Chlorinated Pyridines.[1] NIST Chemistry WebBook, SRD 69.[2][3] Link

  • BenchChem. (2025).[4] Cross-Validation of HPLC and GC-MS Methods for Pyridin-4-ol Analysis.Link

  • ResolveMass Laboratories. (2025). GC-MS vs. LC-MS: When to Choose Gas Chromatography Mass Spectrometry.[4][5][6][7]Link

  • American Chemical Society. (2003).[8] Identification of Regioisomers in a Series of N-Substituted Pyridin-4-yl Imidazole Derivatives by Regiospecific Synthesis, GC/MS, and 1H NMR. Journal of Organic Chemistry. Link

Sources

Steric Steering in Pyridine Intermediates: A Deep Dive into 2,4-Dichloro-3,5,6-trimethylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 2,4-Dichloro-3,5,6-trimethylpyridine , contrasting its reactivity, synthesis, and application profile against standard pyridine intermediates.

Content Type: Technical Comparison Guide Target Audience: Medicinal Chemists, Process Development Scientists Focus: Regioselectivity, Steric Control, and Proton Pump Inhibitor (PPI) Synthesis

Executive Summary

2,4-Dichloro-3,5,6-trimethylpyridine (DCTMP) (CAS: 109371-17-7) represents a specialized class of "polymethylated" pyridine intermediates.[1] Unlike the commodity chemical 2,4-Dichloropyridine , which is governed primarily by electronic effects, DCTMP’s reactivity is dominated by steric steering . The three methyl groups (at positions 3, 5, and 6) create a "buttressed" environment that drastically alters nucleophilic substitution pathways, making this molecule a critical scaffold for the synthesis of 2,3,5-trimethyl-4-methoxypyridine , a key building block for Proton Pump Inhibitors (PPIs) such as Omeprazole derivatives.

This guide compares DCTMP with its unmethylated and partially methylated analogs, providing experimental protocols for its regioselective functionalization.

Comparative Analysis: The Steric Advantage

The following table contrasts DCTMP with the standard 2,4-dichloropyridine. The key differentiator is the Regioselectivity Switch enabled by the methyl groups.

Table 1: Physicochemical & Reactivity Profile[1]
Feature2,4-Dichloropyridine (Standard)2,4-Dichloro-3,5,6-trimethylpyridine (DCTMP)
Structure Unsubstituted, electronically driven.[1]Polysubstituted, sterically crowded.
Primary Electrophilic Site C4 (Para to N). Highly reactive due to low LUMO energy.[1]C4 (Para to N). Reactive, but sterically hindered by C3/C5-Me.[1]
Secondary Electrophilic Site C2 (Ortho to N). Less reactive, requires specific conditions.C2 (Ortho to N).[1] Extremely hindered by N-lone pair + C3-Me + C6-Me.
SNAr Regioselectivity High C4 selectivity (Electronic control).[1]Exclusive C4 selectivity (Steric locking).[1] The C2 position is virtually inert to mild nucleophiles.
Physical State Liquid / Low-melting solid.[1]Solid (Higher MP due to molecular symmetry and packing).[1]
Key Application General heterocycle synthesis, agrochemicals.[2]PPI precursors , specific multi-substituted drug scaffolds.

Mechanism: The "Buttressing Effect"

In DCTMP, the methyl groups are not merely passive substituents; they act as steric gates.

  • The C4 Gate: The chlorine at C4 is flanked by methyls at C3 and C5. While this slows down reaction kinetics compared to the unsubstituted analog, the electronic activation from the pyridine nitrogen (para-position) is sufficient to drive substitution with strong nucleophiles (e.g., methoxide).

  • The C2 Lock: The chlorine at C2 is flanked by the ring nitrogen and the C3-methyl.[1] Furthermore, the C6-methyl adds overall bulk to the "ortho" sector of the ring.[1] This creates a pocket so crowded that nucleophilic attack at C2 is kinetically suppressed, ensuring that only C4 reacts , even under forcing conditions.

Visualization: Synthesis & Regioselectivity Pathway

The following diagram illustrates the synthesis of DCTMP and its subsequent regioselective transformation into the PPI precursor.

DCTMP_Pathway Start Ethyl 2-methylacetoacetate + Diethyl methylmalonate Pyridone Intermediate: 4-Hydroxy-3,5,6-trimethyl-2-pyridone Start->Pyridone Cyclocondensation DCTMP TARGET: 2,4-Dichloro-3,5,6-trimethylpyridine (DCTMP) Pyridone->DCTMP Chlorination (POCl3) Transition Transition State: Nucleophilic Attack at C4 (C2 blocked by Sterics) DCTMP->Transition NaOMe / DMSO (S_NAr) Product1 2-Chloro-4-methoxy- 3,5,6-trimethylpyridine Transition->Product1 Regioselective Substitution Final Final Precursor: 2,3,5-Trimethyl-4-methoxypyridine (PPI Synthon) Product1->Final Reductive Dechlorination (H2 / Pd-C)

Caption: Figure 1. The synthetic workflow for DCTMP, highlighting the critical SNAr step where steric hindrance at C2 directs exclusive substitution to C4.

Experimental Protocols

This section details the conversion of DCTMP to the methoxy-intermediate. This protocol is designed to be self-validating , meaning the success of each step can be confirmed by simple observations (TLC, solubility changes) before proceeding.

Protocol A: Regioselective Methoxylation of DCTMP

Objective: Synthesize 2-chloro-4-methoxy-3,5,6-trimethylpyridine.[1]

Reagents:

  • 2,4-Dichloro-3,5,6-trimethylpyridine (DCTMP)[1][3][4][5]

  • Sodium Methoxide (NaOMe), 30% solution in methanol or solid (1.1 equivalents)

  • Dimethyl Sulfoxide (DMSO) [Solvent][1][6]

Step-by-Step Workflow:

  • Preparation: Dissolve DCTMP (1.0 eq) in DMSO. Note: DMSO is chosen over methanol to enhance the nucleophilicity of the methoxide anion and accelerate the reaction against the sterically hindered C4 center.[1]

  • Addition: Add NaOMe (1.1 eq) slowly at room temperature. The reaction is exothermic; monitor temperature.

  • Heating: Heat the mixture to 55–60°C .

    • Why? The steric bulk of the methyl groups raises the activation energy. Room temperature reaction is too slow; excessive heat (>90°C) risks attacking the C2 position.[1]

  • Monitoring (Self-Validation):

    • TLC Check: Use Hexane:Ethyl Acetate (8:2).[1]

    • Start: DCTMP spot (High Rf).

    • End: New spot appears (Lower Rf due to oxygen polarity).[1]

    • Stop Condition: Disappearance of the starting material spot.

  • Workup: Quench with water (precipitates the product).[1] Filter the solid.[7]

  • Purification: Recrystallization from Methanol/Water.[1]

Protocol B: Reductive Dechlorination (The "Cleanup")

Objective: Remove the remaining C2-chlorine to yield 2,3,5-trimethyl-4-methoxypyridine.[1]

  • Hydrogenation: Dissolve the chloro-intermediate in Methanol with Sodium Acetate (base scavenger).

  • Catalyst: Add 10% Pd/C (5 wt% loading).

  • Reaction: Stir under H2 atmosphere (balloon pressure is usually sufficient) at RT.

  • Validation:

    • The reaction is complete when the pH drops (formation of HCl, neutralized by NaOAc) and TLC shows a highly polar, UV-active product (the pyridine base).

Applications in Drug Development

DCTMP is not a general-purpose reagent; it is a precision scaffold .[1]

  • Proton Pump Inhibitors (PPIs): The 2,3,5-trimethyl-4-methoxypyridine core is structurally homologous to the pyridine ring found in Omeprazole and Lansoprazole .[1] The methyl groups provide:

    • Metabolic Stability: Blocking oxidation sites on the ring carbons.

    • pKa Modulation: Electron-donating methyls increase the basicity of the pyridine nitrogen, which is crucial for the acid-activation mechanism of PPIs in the parietal cells.[1]

  • Agrochemicals: The "2,4-dichloro" motif allows for sequential substitution.[1] After installing a nucleophile at C4, the C2-chlorine can be displaced by stronger nucleophiles or cross-coupling reagents (Suzuki/Buchwald) to create non-symmetrical herbicides.[1]

References

  • National Institutes of Health (NIH) - PubChem. (2025).[1] 2,4,6-Trimethylpyridine and Related Compounds. Retrieved from [Link]

  • Google Patents. (1989).[1] Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives (EP0369208B1).[1] Retrieved from

  • Beilstein Journals. (2014). Overview of synthetic routes to drugs containing 6-membered heterocycles. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Results for 2,4-Dichloro-3,5,6-trimethylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the rigorous and accurate analysis of chemical compounds is the bedrock of reliable and reproducible results. This guide provides an in-depth technical comparison of two primary analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV)—for the quantitative analysis of 2,4-Dichloro-3,5,6-trimethylpyridine.

This document is structured to provide not only a theoretical comparison but also actionable, field-proven insights into the methodologies. We will delve into the causality behind experimental choices and present a self-validating system through a comprehensive cross-validation protocol. Every claim and protocol is grounded in authoritative sources to ensure scientific integrity.

The Analytical Challenge: 2,4-Dichloro-3,5,6-trimethylpyridine

2,4-Dichloro-3,5,6-trimethylpyridine is a substituted pyridine derivative. The presence of chlorine atoms and methyl groups on the pyridine ring influences its physicochemical properties, making the choice of analytical methodology a critical consideration. A robust analytical method is paramount for ensuring the quality, stability, and safety of pharmaceutical products where this compound may be an intermediate or impurity.

Comparative Overview of Analytical Techniques

Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful tools for the analysis of organic compounds. The choice between them often depends on the analyte's volatility, thermal stability, and the desired sensitivity of the assay.[1]

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.Separation based on polarity and interaction with a stationary phase in a liquid mobile phase.
Analytes Suitable for volatile and thermally stable compounds.[1]Versatile for a wide range of compounds, including non-volatile and thermally labile ones.
Detectors Mass Spectrometry (MS) for high specificity and sensitivity; Flame Ionization Detector (FID) for general-purpose quantification.Ultraviolet (UV) for chromophoric compounds; Diode Array Detector (DAD) for spectral analysis.
Advantages High resolution, sensitivity, and ideal for separating isomers.Broad applicability, robust, and non-destructive.
Limitations Requires analyte to be volatile and thermally stable; derivatization may be necessary for some compounds.Lower resolution for some isomers compared to GC; mobile phase consumption can be high.

Experimental Protocols

The following protocols are provided as robust starting points for the analysis of 2,4-Dichloro-3,5,6-trimethylpyridine. These have been adapted from established methods for structurally similar chlorinated pyridine derivatives due to the absence of a standardized method for this specific analyte.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is designed for the sensitive and selective quantification of 2,4-Dichloro-3,5,6-trimethylpyridine.

Instrumentation:

  • Gas Chromatograph equipped with a split/splitless injector and a Mass Spectrometer (MS) detector.

Chromatographic Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 15°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Injector Temperature: 260°C.

  • Injection Volume: 1 µL (splitless mode).

  • MS Transfer Line Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Monitored Ions (SIM mode): To be determined from the mass spectrum of a reference standard of 2,4-Dichloro-3,5,6-trimethylpyridine.

Sample Preparation:

  • Accurately weigh and dissolve a reference standard of 2,4-Dichloro-3,5,6-trimethylpyridine in a suitable solvent (e.g., ethyl acetate or dichloromethane) to prepare a stock solution of 1 mg/mL.

  • Prepare a series of calibration standards by serial dilution of the stock solution.

  • Dissolve the sample containing the analyte in the same solvent to a final concentration within the calibration range.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Protocol

This reversed-phase HPLC method is suitable for the routine quality control of 2,4-Dichloro-3,5,6-trimethylpyridine.

Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water.

    • B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 60% B.

    • 5-15 min: 60% to 90% B.

    • 15-20 min: 90% B.

    • 20.1-25 min: 60% B (re-equilibration).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: To be determined based on the UV spectrum of a reference standard (typically in the range of 254-280 nm for pyridine derivatives).

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of the reference standard (1 mg/mL) in acetonitrile or a mixture of acetonitrile and water.

  • Prepare calibration standards by diluting the stock solution with the initial mobile phase composition.

  • Accurately weigh and dissolve the sample in the initial mobile phase to a final concentration within the calibration range.

Cross-Validation of Analytical Results

Cross-validation is a critical process to demonstrate that two different analytical procedures can be used for the same intended purpose by ensuring they meet the same performance criteria.[2] This protocol outlines the steps to compare the results obtained from the GC-MS and HPLC-UV methods described above.

Cross-Validation Workflow

Cross-Validation Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Comparison cluster_eval Evaluation Prep Prepare a set of identical samples (n ≥ 10) spanning the analytical range. GC_MS Analyze samples using the validated GC-MS method. Prep->GC_MS HPLC_UV Analyze samples using the validated HPLC-UV method. Prep->HPLC_UV Tabulate Tabulate the quantitative results from both methods. GC_MS->Tabulate HPLC_UV->Tabulate Stats Perform statistical analysis: - Paired t-test - Bland-Altman plot - Deming regression Tabulate->Stats Evaluate Evaluate concordance and bias. Do the methods provide equivalent results? Stats->Evaluate

Caption: Workflow for the cross-validation of GC-MS and HPLC-UV methods.

Statistical Analysis for Method Comparison

A robust statistical analysis is essential to objectively compare the two methods.[3]

  • Paired t-test: This test will determine if there is a statistically significant difference between the mean results of the two methods.[4]

  • Bland-Altman Plot: This graphical method plots the difference between the two measurements for each sample against the average of the two measurements.[5] It provides a visual representation of the agreement between the two methods and helps to identify any systematic bias.

  • Deming Regression: Unlike standard linear regression, Deming regression accounts for errors in both the x and y variables, making it more suitable for comparing two analytical methods.[6] A slope close to 1 and an intercept close to 0 indicate good agreement.

Hypothetical Cross-Validation Data and Analysis

The following table presents hypothetical data from the analysis of ten samples of 2,4-Dichloro-3,5,6-trimethylpyridine using the validated GC-MS and HPLC-UV methods.

Sample IDGC-MS Result (µg/mL)HPLC-UV Result (µg/mL)Difference (GC - HPLC)Average ((GC + HPLC)/2)
19.859.92-0.079.89
215.2315.150.0815.19
324.9125.05-0.1424.98
448.7649.01-0.2548.89
573.1273.50-0.3873.31
699.54100.10-0.5699.82
712.3412.45-0.1112.40
830.1129.980.1330.05
962.8863.21-0.3363.05
1085.6786.02-0.3585.85

Statistical Summary:

  • Mean Difference: -0.19 µg/mL

  • Standard Deviation of Differences: 0.23 µg/mL

  • 95% Limits of Agreement (Bland-Altman): -0.64 to 0.26 µg/mL

  • Paired t-test (p-value): > 0.05 (indicating no significant difference)

  • Deming Regression:

    • Slope: 0.99 (95% CI: 0.97 - 1.01)

    • Intercept: -0.15 (95% CI: -0.45 - 0.15)

The statistical analysis of this hypothetical data suggests a high degree of agreement between the GC-MS and HPLC-UV methods, with no significant systematic bias.

Method Validation Workflow

Prior to cross-validation, each analytical method must be individually validated according to ICH guidelines to ensure it is fit for purpose.

Method_Validation_Workflow cluster_dev Method Development cluster_protocol Validation Protocol cluster_params Validation Parameters cluster_report Validation Report Dev Develop and Optimize Analytical Method Protocol Define Validation Parameters and Acceptance Criteria Dev->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Robustness Robustness Protocol->Robustness Report Document Results and Confirm Method Suitability Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report Robustness->Report

Caption: A typical workflow for analytical method validation based on ICH guidelines.

Conclusion

Both GC-MS and HPLC-UV are suitable techniques for the quantitative analysis of 2,4-Dichloro-3,5,6-trimethylpyridine. The choice of method will depend on specific laboratory capabilities and the requirements of the analysis. GC-MS offers higher sensitivity and selectivity, which may be advantageous for impurity profiling at trace levels. HPLC-UV is a robust and versatile method well-suited for routine quality control applications.

A thorough cross-validation as outlined in this guide is essential to ensure that results are interchangeable between the two methods, providing flexibility in analytical testing and confidence in the generated data. The successful cross-validation of these two orthogonal methods provides a high degree of assurance in the accuracy and reliability of the analytical results for 2,4-Dichloro-3,5,6-trimethylpyridine.

References

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A Comparative Guide to the Synthetic Routes of 2,4-Dichloro-3,5,6-trimethylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: 2,4-Dichloro-3,5,6-trimethylpyridine is a key intermediate in the synthesis of various fine chemicals and pharmaceutical compounds. Its strategic importance necessitates the development of efficient, scalable, and cost-effective synthetic methodologies. This guide provides a comprehensive comparison of the primary synthesis routes for 2,4-dichloro-3,5,6-trimethylpyridine, offering a critical evaluation of their respective advantages and limitations. Detailed experimental protocols, comparative data, and mechanistic insights are presented to assist researchers in selecting the optimal route for their specific applications.

Introduction

The substituted pyridine core is a ubiquitous motif in medicinal chemistry and materials science. Among these, 2,4-dichloro-3,5,6-trimethylpyridine stands out as a versatile building block, enabling the introduction of various functionalities at the 2- and 4-positions of the pyridine ring through nucleophilic substitution reactions. The chlorine atoms act as excellent leaving groups, facilitating the synthesis of a diverse array of derivatives. The trimethyl substitution pattern provides steric and electronic modulation, influencing the reactivity and properties of the final products.

The selection of a synthetic route to this intermediate is a critical decision in any research and development program, with significant implications for yield, purity, scalability, and overall cost. This guide will explore the two most prominent synthetic strategies: the chlorination of a dihydroxy-trimethylpyridine precursor and the direct chlorination of a trimethylpyridine substrate.

Route 1: Synthesis via Chlorination of 2,4-Dihydroxy-3,5,6-trimethylpyridine

This classical and widely employed route involves the initial construction of the 2,4-dihydroxy-3,5,6-trimethylpyridine ring system, followed by a robust chlorination step. This strategy offers excellent control over the regiochemistry of chlorination, as the positions of the chlorine atoms are predetermined by the hydroxyl groups in the precursor.

Mechanistic Rationale

The conversion of dihydroxypyridines to dichloropyridines is typically achieved using phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base. The reaction proceeds through the formation of a phosphoryl intermediate, which is subsequently displaced by a chloride ion. The use of a high-boiling point solvent or neat POCl₃ at elevated temperatures is common to drive the reaction to completion.

Experimental Workflow

The synthesis via this route can be conceptually broken down into two key stages: the synthesis of the dihydroxy precursor and its subsequent chlorination.

Route 1 Workflow start Starting Materials step1 Synthesis of 2,4-Dihydroxy-3,5,6-trimethylpyridine start->step1 step2 Chlorination with POCl3 step1->step2 product 2,4-Dichloro-3,5,6-trimethylpyridine step2->product

Caption: Workflow for the synthesis of 2,4-dichloro-3,5,6-trimethylpyridine via a dihydroxy intermediate.

Detailed Experimental Protocol

Step 1: Synthesis of 2,4-Dihydroxy-3,5,6-trimethylpyridine

  • This precursor can be synthesized through various condensation reactions. A common method involves the reaction of ethyl 2-methylacetoacetate with cyanoacetamide in the presence of a base such as piperidine or sodium ethoxide, followed by hydrolysis and decarboxylation.

Step 2: Chlorination of 2,4-Dihydroxy-3,5,6-trimethylpyridine

  • To a stirred solution of 2,4-dihydroxy-3,5,6-trimethylpyridine (1.0 eq) in phosphorus oxychloride (5.0-10.0 eq), slowly add N,N-dimethylaniline (1.2 eq) at 0-5 °C.

  • After the addition is complete, the reaction mixture is heated to reflux (approximately 110-120 °C) and maintained for 4-6 hours. The progress of the reaction should be monitored by TLC or GC-MS.

  • Upon completion, the excess phosphorus oxychloride is carefully removed by distillation under reduced pressure.

  • The residue is cooled to room temperature and cautiously poured onto crushed ice with vigorous stirring.

  • The aqueous mixture is then neutralized with a saturated solution of sodium bicarbonate or sodium hydroxide until a pH of 7-8 is reached.

  • The crude product is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude 2,4-dichloro-3,5,6-trimethylpyridine is then purified by column chromatography or recrystallization.

Route 2: Direct Catalytic Chlorination of 2,4,6-Trimethylpyridine

A more atom-economical approach is the direct chlorination of a readily available trimethylpyridine precursor, such as 2,4,6-trimethylpyridine (collidine).[1] This method avoids the pre-functionalization required in Route 1, potentially leading to a more streamlined and cost-effective process. However, achieving high selectivity for the desired dichlorinated product can be a significant challenge.

Mechanistic Rationale

Direct chlorination of the pyridine ring is an electrophilic substitution reaction. The reaction is typically carried out in the vapor phase at high temperatures over a solid catalyst.[2] The catalyst plays a crucial role in activating the chlorine and directing the substitution to the desired positions. Side-chain chlorination can be a competing reaction, and controlling the reaction conditions is critical to favor ring chlorination.[3]

Experimental Workflow

Route 2 Workflow start 2,4,6-Trimethylpyridine step1 Vapor-Phase Catalytic Chlorination start->step1 product Mixture of Chlorinated Pyridines step1->product step2 Purification and Isolation product->step2 final_product 2,4-Dichloro-3,5,6-trimethylpyridine step2->final_product

Caption: Workflow for the direct catalytic chlorination of 2,4,6-trimethylpyridine.

Detailed Experimental Protocol
  • A fixed-bed reactor is packed with a suitable catalyst (e.g., a supported palladium catalyst or a zeolite).[4]

  • The reactor is heated to the desired reaction temperature (typically in the range of 250-400 °C).

  • A vaporized stream of 2,4,6-trimethylpyridine, diluted with an inert gas such as nitrogen, is passed through the reactor.[2]

  • Simultaneously, a controlled flow of chlorine gas is introduced into the reactor.

  • The product stream exiting the reactor is cooled to condense the chlorinated pyridines.

  • The resulting mixture of products is then subjected to fractional distillation and/or chromatography to isolate the desired 2,4-dichloro-3,5,6-trimethylpyridine from other chlorinated isomers and byproducts.

Comparative Analysis

ParameterRoute 1: Chlorination of Dihydroxy PrecursorRoute 2: Direct Catalytic Chlorination
Regioselectivity High (predetermined by precursor synthesis)Moderate to Low (can produce a mixture of isomers)
Yield Generally good to excellent for the chlorination stepVariable, highly dependent on catalyst and conditions
Scalability Well-established and scalableCan be challenging to scale up due to high temperatures and gas-phase reactions
Purity of Crude Product Relatively highOften a complex mixture requiring extensive purification
Number of Steps Multi-step (synthesis of precursor + chlorination)Fewer steps (potentially a one-step process)
Reagent & Waste Use of stoichiometric POCl₃ generates significant phosphorus-containing waste.[5]Potentially more atom-economical, but catalyst deactivation can be an issue.
Safety Considerations POCl₃ is highly corrosive and reacts violently with water.High-temperature, gas-phase reactions with chlorine gas require specialized equipment and safety protocols.

Conclusion

The choice between the two primary synthetic routes for 2,4-dichloro-3,5,6-trimethylpyridine depends heavily on the specific requirements of the intended application.

Route 1, the chlorination of a 2,4-dihydroxy-3,5,6-trimethylpyridine precursor, offers superior control over regioselectivity and generally provides a cleaner product, simplifying downstream purification. This makes it the preferred method for applications where high purity is paramount, such as in the synthesis of active pharmaceutical ingredients. While it involves more steps, the individual reactions are well-understood and readily scalable.

Route 2, the direct catalytic chlorination of 2,4,6-trimethylpyridine, presents a more atom-economical and potentially shorter synthetic pathway. However, the challenges associated with controlling selectivity and the complexities of high-temperature, gas-phase reactions make it a less common choice for fine chemical synthesis. Significant process optimization would be required to achieve high yields of the desired product without extensive purification.

For researchers and drug development professionals, the reliability and predictability of Route 1 often outweigh the potential for a more streamlined process offered by Route 2. Future research in catalysis may yet unlock a highly selective and efficient direct chlorination method, but for now, the precursor-based approach remains the gold standard for the synthesis of 2,4-dichloro-3,5,6-trimethylpyridine.

References

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A Comparative Guide to the Assay of 2,4-Dichloro-3,5,6-trimethylpyridine: The Ascendancy of Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the precise and accurate determination of an active pharmaceutical ingredient's (API) purity is paramount. This guide provides an in-depth technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods for the assay of 2,4-Dichloro-3,5,6-trimethylpyridine, a key heterocyclic intermediate. We will explore the fundamental principles of qNMR, its inherent advantages as a primary analytical method, and provide a detailed, field-proven protocol for its application.

The Analytical Challenge: Quantifying 2,4-Dichloro-3,5,6-trimethylpyridine

2,4-Dichloro-3,5,6-trimethylpyridine presents a typical analytical challenge for drug development professionals. As a substituted pyridine, its purity directly impacts the quality, safety, and efficacy of the final drug product. Traditional methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) have been the workhorses for such assays. However, they are not without their limitations, particularly the reliance on reference standards of the same compound, which may not always be readily available or of certified purity.

Quantitative NMR: A Paradigm Shift in Purity Assessment

Quantitative NMR (qNMR) has emerged as a powerful and versatile analytical tool for the absolute quantification of compounds.[1] Unlike chromatographic techniques that rely on the detector's response to a substance, which can vary between compounds, the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[2][3] This fundamental principle makes qNMR a primary ratio method of measurement, capable of delivering SI-traceable results without the need for a specific reference standard of the analyte itself.[4][5]

The core of the qNMR method lies in the use of a certified internal standard of known purity.[6][7] By comparing the integral of a specific resonance of the analyte with that of the internal standard, the purity of the analyte can be calculated with high accuracy and precision.[2][8]

Comparative Analysis: qNMR vs. Chromatographic Methods

The choice of an analytical method is a critical decision in drug development, balancing accuracy, speed, cost, and regulatory acceptance. Below is a comparative overview of qNMR against HPLC-UV and GC-MS for the assay of 2,4-Dichloro-3,5,6-trimethylpyridine.

Parameter Quantitative ¹H NMR (qNMR) High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Signal integral is directly proportional to the number of nuclei.[2]Differential partitioning between a mobile and stationary phase, with UV detection.Separation based on volatility and interaction with a stationary phase, with mass spectrometric detection.[9]
Reference Standard Requires a certified internal standard of a different compound.[6]Typically requires a certified reference standard of the analyte.Requires a reference standard of the analyte for accurate quantification.[9]
Quantification Absolute quantification based on molar ratios.[10]Relative quantification based on a calibration curve.Relative quantification based on a calibration curve.[11]
Selectivity High, based on distinct chemical shifts of protons.Dependent on chromatographic resolution and UV chromophore.High, based on chromatographic retention time and mass-to-charge ratio.[11]
Sample Preparation Simple dissolution in a deuterated solvent with an internal standard.[2]Can be more complex, often requiring filtration and mobile phase preparation.[11]May require derivatization for non-volatile compounds; dissolution in a suitable solvent.[11]
Analysis Time Rapid, typically 10-15 minutes per sample.[12]Can be longer, depending on the chromatographic run time.[13]Similar to HPLC, dependent on the temperature program.[11]
Solvent Consumption Low, typically <1 mL of deuterated solvent per sample.[14]High, continuous flow of mobile phase.Low, carrier gas is the mobile phase.
Non-destructive Yes, the sample can be recovered.[1]No, the sample is consumed.No, the sample is consumed.
Method Development Generally faster due to the universal response of protons.Can be time-consuming, requiring optimization of column, mobile phase, and gradient.Requires optimization of column, temperature program, and MS parameters.
Validation Follows ICH Q2(R1) guidelines, with a focus on instrument performance.[15][16][17]Extensive validation required as per ICH Q2(R1) guidelines.[16][18]Extensive validation required as per ICH Q2(R1) guidelines.[16][18]
Experimental Workflow: qNMR Assay of 2,4-Dichloro-3,5,6-trimethylpyridine

The successful implementation of a qNMR assay hinges on a well-designed and executed experimental protocol. The following workflow outlines the key steps for the accurate purity determination of 2,4-Dichloro-3,5,6-trimethylpyridine.

qNMR_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_calculation Purity Calculation weigh_analyte Accurately weigh 2,4-Dichloro-3,5,6-trimethylpyridine dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_is Accurately weigh Internal Standard weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer tune_shim Tune and Shim Spectrometer transfer->tune_shim set_params Set Acquisition Parameters (D1, NS, etc.) tune_shim->set_params acquire_fid Acquire Free Induction Decay (FID) set_params->acquire_fid fourier Fourier Transform acquire_fid->fourier phase Phase Correction fourier->phase baseline Baseline Correction phase->baseline integrate Integrate Signals baseline->integrate formula Apply qNMR Purity Formula integrate->formula report Report Result with Uncertainty formula->report

Figure 1: qNMR Experimental Workflow.

4.1.1. Materials and Reagents

  • Analyte: 2,4-Dichloro-3,5,6-trimethylpyridine (approx. 10-20 mg)

  • Internal Standard: Certified Reference Material (CRM) of known purity (e.g., Maleic acid, Dimethyl sulfone). The choice of internal standard is critical and should meet the following criteria:

    • High purity and stability.[7]

    • Signals that do not overlap with the analyte or solvent signals.[6]

    • Soluble in the chosen deuterated solvent.[5]

    • Preferably a simple spectrum with sharp singlets.[7]

  • Deuterated Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), ensuring it does not react with the analyte or internal standard.[2]

  • NMR Tubes: High-precision 5 mm NMR tubes.

4.1.2. Sample Preparation

  • Weighing: Accurately weigh approximately 15 mg of 2,4-Dichloro-3,5,6-trimethylpyridine and 10 mg of the internal standard into a clean, dry vial using a calibrated analytical balance. The weights should be recorded to at least four decimal places.[8]

  • Dissolution: Add approximately 0.7 mL of the chosen deuterated solvent to the vial.

  • Homogenization: Ensure complete dissolution by gentle vortexing or sonication. A homogeneous solution is crucial for accurate results.[2]

  • Transfer: Carefully transfer the solution into a clean, dry NMR tube.

4.1.3. NMR Data Acquisition

The following parameters are critical for obtaining accurate quantitative data and should be carefully optimized.[10]

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Temperature: Maintain a constant and accurately controlled temperature throughout the experiment (e.g., 298 K).[10]

  • Tuning and Shimming: The probe must be properly tuned and the magnetic field shimmed to obtain sharp, symmetrical peaks.[10]

  • Pulse Angle: A 90° pulse angle should be calibrated and used to ensure maximum signal intensity.

  • Relaxation Delay (D1): This is the most critical parameter for accurate quantification. The relaxation delay should be at least 5 times the longest spin-lattice relaxation time (T₁) of the protons being quantified in both the analyte and the internal standard.[10] An inversion-recovery experiment can be performed to determine the T₁ values.

  • Number of Scans (NS): A sufficient number of scans should be acquired to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals of interest to minimize integration errors.[10]

  • Acquisition Time (AQ): An acquisition time of at least 3-4 seconds is recommended to ensure adequate digital resolution.

  • Decoupling: If necessary, inverse-gated decoupling can be used to suppress the Nuclear Overhauser Effect (NOE) for ¹³C qNMR, although it is less common for ¹H qNMR.[10] For ¹H qNMR, broadband ¹³C decoupling can be employed to remove ¹³C satellites from the baseline of the proton spectrum.[19]

4.1.4. Data Processing

  • Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 0.3 Hz to the FID before Fourier transformation.

  • Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape. Apply a polynomial baseline correction to the entire spectrum.[20]

  • Integration: Carefully integrate the selected signals for both the analyte and the internal standard. The integration region should cover the entire peak, typically 20-30 times the peak width at half-height.

The purity of 2,4-Dichloro-3,5,6-trimethylpyridine (Purityanalyte) is calculated using the following equation:[2][8]

Purityanalyte (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Puritystd

Where:

  • Ianalyte and Istd are the integral values of the signals for the analyte and the internal standard, respectively.

  • Nanalyte and Nstd are the number of protons giving rise to the respective signals of the analyte and the internal standard.

  • Manalyte and Mstd are the molar masses of the analyte and the internal standard.

  • manalyte and mstd are the masses of the analyte and the internal standard.

  • Puritystd is the certified purity of the internal standard.

Method Validation According to ICH Guidelines

Any analytical method used for the quality control of pharmaceuticals must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[16][18] qNMR methods are readily validated for the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of overlapping signals from impurities or the internal standard.

  • Linearity: The linearity of an NMR instrument is an intrinsic property. It can be demonstrated by analyzing a series of samples with varying concentrations of the analyte and observing the linear relationship between the signal integral and the concentration.[15]

  • Accuracy: Determined by comparing the qNMR results to those obtained from a well-characterized reference material or by spiking a sample with a known amount of the analyte.

  • Precision (Repeatability and Intermediate Precision): Assessed by performing multiple measurements on the same homogeneous sample under the same and different conditions (e.g., different days, different analysts).[17]

  • Range: The concentration range over which the method is shown to be linear, accurate, and precise.[15]

  • Limit of Quantitation (LOQ) and Limit of Detection (LOD): Determined based on the signal-to-noise ratio. The LOQ is typically defined as a S/N of 10:1, while the LOD is a S/N of 3:1.[15]

Alternative Analytical Methodologies

While qNMR offers significant advantages, traditional chromatographic methods remain valuable tools in the analytical chemist's arsenal.

HPLC is a widely used technique for the separation and quantification of non-volatile and thermally labile compounds.[11]

Typical HPLC-UV Method for a Chlorinated Pyridine:

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[11]

  • Mobile Phase: A mixture of acetonitrile and water, often with a buffer, in an isocratic or gradient elution.[11]

  • Flow Rate: 1.0 mL/min.[11]

  • Detection: UV detection at a wavelength where the analyte exhibits maximum absorbance (e.g., 254 nm).[11]

  • Quantification: Based on a calibration curve generated from a series of solutions of a certified reference standard of 2,4-Dichloro-3,5,6-trimethylpyridine.

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[9][21]

Typical GC-MS Method for a Chlorinated Pyridine:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).[11]

  • Carrier Gas: Helium at a constant flow.[11]

  • Oven Program: A temperature gradient to ensure good separation of the analyte from any impurities.[11]

  • Injection: Split or splitless injection depending on the concentration.[11]

  • Detection: Mass spectrometry in either full scan or selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.[11]

  • Quantification: Based on a calibration curve generated from a reference standard.

Method_Comparison cluster_qnmr qNMR cluster_hplc HPLC-UV cluster_gc GC-MS qnmr_adv Advantages: - Absolute Quantification - No Analyte-Specific Standard - High Precision & Accuracy - Non-destructive - Rapid Analysis qnmr_dis Disadvantages: - Lower Sensitivity than MS - High Initial Instrument Cost - Requires Soluble Sample hplc_adv Advantages: - Widely Available - Good for Non-volatile Compounds - Established Methodologies hplc_dis Disadvantages: - Requires Analyte-Specific Standard - Relative Quantification - Higher Solvent Consumption - Destructive gc_adv Advantages: - High Sensitivity & Selectivity (MS) - Excellent for Volatile Compounds - Established Methodologies gc_dis Disadvantages: - Requires Analyte-Specific Standard - Relative Quantification - Not for Thermally Labile Compounds - Destructive Analyte 2,4-Dichloro-3,5,6-trimethylpyridine Assay Analyte->qnmr_adv Analyte->hplc_adv Analyte->gc_adv

Figure 2: Comparison of Analytical Methods.
Conclusion: The Strategic Advantage of qNMR

For the assay of 2,4-Dichloro-3,5,6-trimethylpyridine, quantitative NMR stands out as a superior analytical technique, particularly in a research and development or quality control setting where the availability of a certified reference standard of the analyte may be limited. Its ability to provide direct, absolute quantification with high precision and accuracy, coupled with a simple sample preparation and rapid analysis time, makes it an invaluable tool.[12][22] While HPLC and GC remain important orthogonal techniques for impurity profiling and routine analysis, the adoption of qNMR as a primary method for purity assignment can significantly enhance the reliability of analytical data and accelerate the drug development process.[13][14][23] The principles and protocols outlined in this guide provide a robust framework for the successful implementation of qNMR for the assay of 2,4-Dichloro-3,5,6-trimethylpyridine and other similar pharmaceutical compounds.

References

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  • Taylor & Francis. Full article: Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Available from: [Link]

  • ACG Publications. Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. Available from: [Link]

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  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. Available from: [Link]

  • ResearchGate. Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q 10 in dietary supplement capsules. Available from: [Link]

  • PubMed. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Available from: [Link]

  • ResearchGate. Synthesis and Spectral Analysis of Pyridine Derivates. Available from: [Link]

  • JSciMed Central. Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). Available from: [Link]

  • MDPI. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Available from: [Link]

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Strategic Identification of Dichloro-Trimethylpyridine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous, evidence-based approach to distinguishing regioisomers of dichloro-trimethylpyridine. Given that the pyridine ring contains five substitutable carbon positions and the target molecule possesses five substituents (2 chloro + 3 methyl), all aromatic ring protons are substituted .[1] Consequently, traditional 1H NMR coupling analysis (splitting patterns) is impossible.[1] Identification relies entirely on symmetry arguments, chemical shift perturbations, and 13C/2D-NMR correlations.[1]

Audience

Synthetic Chemists, Analytical Scientists, and Process Development Engineers.[1]

The Isomer Landscape: The "Fully Substituted" Challenge

In dichloro-trimethylpyridine (


), every carbon on the pyridine ring bears a non-hydrogen substituent.[1] The primary challenge is not identifying the functional groups, but mapping their regiochemical arrangement .

The most commercially relevant isomer is 3,5-dichloro-2,4,6-trimethylpyridine , typically synthesized via the electrophilic chlorination of 2,4,6-collidine.[1] However, non-selective synthesis or metabolic studies can yield asymmetric isomers such as 2,4-dichloro-3,5,6-trimethylpyridine .[1]

Key Structural Differentiator: Symmetry[1][2]
  • Symmetric Isomers (e.g., 3,5-dichloro-2,4,6-trimethylpyridine): Possess a

    
     axis of rotation or a plane of symmetry passing through the Nitrogen and C-4.[1]
    
  • Asymmetric Isomers: Lack internal symmetry, resulting in chemically distinct environments for all methyl groups.[1]

Analytical Comparison: Performance & Methodology

Technique 1: 1H NMR Spectroscopy (The Symmetry Filter)

Since there are no aromatic protons, the 1H NMR spectrum will consist exclusively of methyl singlets .[1]

FeatureSymmetric Isomer (e.g., 3,5-Cl2-2,4,6-Me3)Asymmetric Isomer (e.g., 2,4-Cl2-3,5,6-Me3)
Signal Count 2 Singlets (Integration 6:[1]3)3 Singlets (Integration 3:3:3)
Assignment 6H (2,6-Me) + 3H (4-Me)3H (Me-A) + 3H (Me-B) + 3H (Me-C)
Shift Range

-Me (~2.5 ppm),

-Me (~2.2 ppm)
Distinct shifts based on ortho-Cl shielding

Diagnostic Insight: If your spectrum shows three distinct methyl peaks, you have an asymmetric isomer.[1] If it shows two (with a 2:1 ratio), you have a symmetric isomer.[1]

Technique 2: 13C NMR & HMBC (The Connectivity Map)

1H NMR counts the methyls, but 13C NMR identifies the ring carbons.[1]

  • Symmetric: Shows fewer carbon signals due to equivalence (e.g., C2 and C6 are identical).[1]

  • Asymmetric: Shows 8 distinct carbon signals (5 ring + 3 methyl).[1]

HMBC (Heteronuclear Multiple Bond Correlation) is critical here.[1] It correlates methyl protons to ring carbons 2-3 bonds away.[1][2]

  • Protocol: Look for the methyl proton correlating to a quaternary carbon bearing a Chlorine (distinctive chemical shift ~120-130 ppm) vs. a Nitrogen (deshielded ~150+ ppm).[1]

Technique 3: GC-MS (Fragmentation Fingerprinting)

While isomers often have identical molecular ions (


 191/193/195 for Cl2 pattern), their fragmentation differs due to the "Ortho Effect."[1]
  • Methyl adjacent to Nitrogen (2,6-position): Often leads to loss of

    
     or 
    
    
    
    .[1]
  • Methyl adjacent to Chlorine: Steric crowding can enhance loss of

    
     or 
    
    
    
    .[1]

Experimental Protocols

Protocol A: High-Resolution NMR Characterization
  • Solvent:

    
     (Standard) or 
    
    
    
    (Benzene-d6).[1] Note: Benzene-d6 often resolves overlapping methyl peaks better than chloroform due to Anisotropic Solvent Induced Shifts (ASIS).[1]
  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Pulse Sequence:

    • 1H ZG: 16 scans, D1 = 10s (Ensure full relaxation for accurate integration).

    • 13C JMOD/APT: Distinguish

      
       (up/down) from quaternary 
      
      
      
      (opposite phase).
    • NOESY: Mixing time 500ms. Crucial for determining if two methyl groups are neighbors (Me-Me NOE) or separated by a Chloride (No Me-Me NOE).[1]

Protocol B: GC-MS Isomer Separation
  • Column: Rtx-5MS or DB-5 (30m x 0.25mm ID x 0.25µm film).[1]

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Temp Program:

    • Start: 60°C (Hold 1 min).

    • Ramp 1: 20°C/min to 180°C.

    • Ramp 2: 5°C/min to 280°C (Hold 5 min).

  • Inlet: Split 20:1 @ 250°C.

  • MS Source: EI (70 eV), Scan 40-300 amu.

Decision Logic & Visualization

The following diagram illustrates the logical workflow for identifying the specific isomer based on spectral data.

IsomerIdentification Start Unknown Isomer Sample H_NMR Step 1: 1H NMR (Integration) Start->H_NMR Sym 2 Signals (Ratio 2:1) SYMMETRIC ISOMER H_NMR->Sym 2 Peaks Asym 3 Signals (Ratio 1:1:1) ASYMMETRIC ISOMER H_NMR->Asym 3 Peaks Sym_Check Check Chemical Shift Sym->Sym_Check Asym_NOESY Step 2: NOESY Experiment Asym->Asym_NOESY Target ID: 3,5-dichloro-2,4,6-trimethyl (Most Common) Sym_Check->Target 2,6-Me (~2.5ppm) 4-Me (~2.2ppm) OtherSym ID: Other Symmetric (e.g., 2,6-dichloro-3,4,5-trimethyl) Sym_Check->OtherSym Different Shifts Adj_Me Strong Me-Me NOE (Methyls are neighbors) Asym_NOESY->Adj_Me Iso_Me Weak/No Me-Me NOE (Methyls separated by Cl) Asym_NOESY->Iso_Me

Figure 1: Decision tree for distinguishing dichloro-trimethylpyridine isomers using NMR symmetry and NOE data.

Case Study: 3,5-dichloro-2,4,6-trimethylpyridine

This is the standard product of chlorinating 2,4,6-collidine.[1]

  • Structure: N is at pos 1.[1][3] Methyls at 2, 4,[1][3] 6. Chlorines at 3, 5.

  • Symmetry:

    
     point group.[1]
    
  • 1H NMR Data:

    • 
       2.60 ppm (s, 6H, 2,6-
      
      
      
      ).[1] Downfield due to N-deshielding.
    • 
       2.35 ppm (s, 3H, 4-
      
      
      
      ).[1]
  • 13C NMR Data:

    • Requires observation of only 4 distinct carbon signals (2 for Me, 2 for C-Cl/C-Me ring carbons, 1 for C-Me ring carbon).[1]

  • Differentiation: If the sample were 3,6-dichloro-2,4,5-trimethylpyridine (asymmetric), you would see 3 distinct methyl singlets and 8 carbon signals.[1]

References

  • Comparison of Pyridine Derivative Shifts : Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds. Springer.[1] [1]

  • NMR of Pyridines : Sadtler Research Laboratories.[1] (n.d.). Standard 1H NMR Spectra of Pyridine Derivatives. Bio-Rad Sadtler Spectra.[1] [1]

  • Synthesis of Chlorinated Collidines : Crouch, R. D., et al. (2004).[1] Selective Chlorination of Methylpyridines. Journal of Heterocyclic Chemistry. [1]

  • GC-MS of Pyridine Isomers : NIST Mass Spectrometry Data Center.[1] Mass Spectra of Chlorinated Alkylpyridines.

Sources

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Reactant of Route 1
Reactant of Route 1
2,4-Dichloro-3,5,6-trimethylpyridine
Reactant of Route 2
2,4-Dichloro-3,5,6-trimethylpyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.